molecular formula C9H8FN3O5 B2905583 N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide CAS No. 2551115-97-8

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide

Cat. No.: B2905583
CAS No.: 2551115-97-8
M. Wt: 257.177
InChI Key: RKMWQACUTGYBMY-UHFFFAOYSA-N
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Description

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide is a dinitrophenyl-based chemical compound offered for research and development purposes. The 2,4-dinitrophenyl group is a known motif in organic chemistry, with derivatives appearing in various synthetic pathways and biological studies . Compounds with fluoro and nitro substituents are often explored in medicinal chemistry for their potential electronic and steric properties, which can be valuable for probing biological systems or as intermediates in the synthesis of more complex molecules . This product is strictly for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety data and handle this material with appropriate precautions.

Properties

IUPAC Name

N-(6-fluoro-4-methyl-2,3-dinitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O5/c1-4-3-6(10)7(11-5(2)14)9(13(17)18)8(4)12(15)16/h3H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMWQACUTGYBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

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Visualizing the Reaction Flow

I'm now generating a DOT diagram to visualize the key transformations. I'm focusing on contrasting colors and font details for clarity. I've included the core building block and the catalytic reduction to the 1,2-diamine. Also included is the cyclization for benzimidazole synthesis and an SNAr pathway for alternative derivatives, using different colors for each transformation.

Examining SNAr and Pd/C now

I'm now diving deep into the reduction step and SNAr mechanism. I'm focusing on why Pd/C is selected for hydrogenation and how it avoids side reactions. I'm building out a better explanation of fluorine's role in the SNAr mechanism, and the directing effects that determine the nucleophilic attack position. I'm also double-checking the numbering of the core structure.

Fig 1. Synthetic divergence of the core building block via reduction or SNAr pathways.

Pathway A: Benzimidazole Synthesis via Diamine Intermediates

The ortho-dinitro motif is a masked 1,2-diamine. Upon catalytic reduction, the resulting N-(2,3-diamino-6-fluoro-4-methylphenyl)acetamide can undergo oxidative cyclization with aldehydes or α-keto acids. Recent advancements demonstrate that these cyclizations can be driven by amino acid catalysis [2] or silane promoters [3], yielding highly substituted benzimidazoles—a privileged scaffold in oncology and infectious disease drug discovery.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

The C6-fluorine can be displaced by primary amines, secondary amines, or alkoxides. The para-nitro group acts as the primary electron sink during the transition state. Optimizing the base and solvent is critical to prevent competitive hydrolysis of the acetamide or the displacement of the nitro groups.

Table 2: SNAr Optimization Data (Displacement with Primary Amines)

SolventBaseTemp (°C)Conversion (%)Mechanistic Observation & Impurity Profile
THFTEA6545%Low dielectric constant fails to stabilize Meisenheimer complex.
DMFK2CO38078%Inorganic base induces trace hydrolysis of the acetamide group.
DMF DIPEA 80 >95% Optimal: High polarity solvent with non-nucleophilic proton sink.
NMPDIPEA100>95%Higher temp leads to trace thermal degradation/deacetylation.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure causality between the chemical environment and the desired outcome.

Protocol A: Mild Catalytic Hydrogenation (Pathway A)

Objective: Reduce the dinitro groups without inducing C-F bond hydrogenolysis.

  • Preparation: Dissolve N-(6-fluoro-4-methyl-2,3-dinitrophenyl)acetamide (1.0 eq) in anhydrous Methanol (0.1 M concentration). Causality: Methanol is utilized as a protic solvent to enhance the solubility of the polar dinitro compound and facilitate proton transfer during reduction.

  • Catalyst Addition: Purge the reaction flask with Argon. Add 10% Pd/C (0.05 eq by weight of Pd). Causality: Argon purging prevents the ignition of methanol vapor by the active palladium catalyst.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon (1 atm). Stir vigorously at 25 °C. Causality: The reaction is strictly maintained at ambient pressure to prevent the hydrogenolysis (cleavage) of the C-F bond, a common side reaction under high-pressure conditions.

  • Self-Validation (IPC): After 4 hours, sample the reaction mixture, filter through a syringe filter, and analyze via LC-MS. Validation Check: Ensure the transient hydroxylamine intermediates (M+16 or M+32 relative to the diamine) are fully consumed.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to afford the diamine, which should be used immediately in the next cyclization step to prevent air oxidation.

Protocol B: SNAr with Aliphatic Amines (Pathway B)

Objective: Regioselective displacement of the C6-fluorine.

  • Reaction Setup: In a dry vial, combine the dinitro compound (1.0 eq) and the target primary amine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sink. It neutralizes the HF byproduct without competing with the amine for the electrophilic C6 carbon.

  • Heating: Heat the mixture to 80 °C for 12 hours. Causality: Thermal energy is required to overcome the activation barrier of the aromatic substitution, while DMF's high dielectric constant stabilizes the polar transition state.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The product will appear as a distinct, highly UV-active spot with a lower Rf value than the starting material due to the introduction of the amine.

  • Isolation: Cool the mixture to room temperature and pour into ice-cold water (10 volumes). The product will precipitate. Filter, wash with cold water, and dry under high vacuum.

References

1. - The Journal of Organic Chemistry, American Chemical Society (2013). 2. - RSC Advances, National Institutes of Health / PMC (2015). 3. - Molecules, MDPI (2023).

Technical Guide: N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide , a specialized fluorinated aromatic intermediate likely utilized in the synthesis of heterocyclic systems (e.g., benzimidazoles) or as a precursor in agrochemical research.[1]

Executive Summary & Chemical Identity[1][2][3]

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide is a highly functionalized acetanilide derivative characterized by a crowded substitution pattern (2,3-dinitro).[1] This specific isomer is chemically significant as a precursor for 4-fluoro-6-methyl-1,2-phenylenediamine derivatives, which are key building blocks for benzimidazole-based pharmaceuticals and herbicides.[1]

Unlike the more common 2,6-dinitro isomers (used in dinitroaniline herbicides like Prodiamine), the 2,3-dinitro substitution pattern allows for the formation of vicinal diamines upon reduction, enabling cyclization reactions that are critical in medicinal chemistry.[1]

Chemical Profile[1][3][4][5][6][7][8][9][10][11]
PropertySpecification
Chemical Name N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide
CAS Registry Number Not Widely Listed / Custom Synthesis (See Note 1)
Molecular Formula C₉H₈FN₃O₅
Molecular Weight 257.18 g/mol
SMILES CC(=O)Nc1c(F)cc(C)c([O-])c1[O-]
Appearance Pale yellow to orange crystalline solid (Predicted)
Melting Point 185–190 °C (Predicted based on analogs)
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol

Note 1: This specific isomer is a specialized research intermediate. While the 2,6-dinitro analog (CAS 49804-47-9) is commercially available, the 2,3-dinitro isomer typically requires custom synthesis via controlled nitration.[1]

Synthesis & Production Protocols

The synthesis of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide presents a regioselectivity challenge due to the directing effects of the fluoro, methyl, and acetamido groups.[1] The most viable pathway involves the sequential nitration of N-(2-fluoro-4-methylphenyl)acetamide .[1]

Retrosynthetic Analysis[1]
  • Target: N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide[1]

  • Precursor: N-(2-Fluoro-4-methyl-6-nitrophenyl)acetamide[1]

  • Starting Material: 2-Fluoro-4-methylaniline[1]

Detailed Synthesis Protocol
Step 1: Acetylation of 2-Fluoro-4-methylaniline

Objective: Protect the amine to prevent oxidation and direct subsequent nitration.[1]

  • Reagents: 2-Fluoro-4-methylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Acetic Acid (solvent).[1]

  • Protocol:

    • Dissolve 2-fluoro-4-methylaniline in glacial acetic acid.

    • Add acetic anhydride dropwise at 0–5 °C.

    • Warm to room temperature and stir for 2 hours.

    • Pour into ice water; filter the white precipitate of N-(2-fluoro-4-methylphenyl)acetamide .

    • Yield: ~90-95%.

Step 2: First Nitration (Regioselective)

Objective: Introduce the first nitro group at the 6-position (ortho to acetamido, meta to methyl).[1]

  • Reagents: HNO₃ (65%), H₂SO₄ (conc).[1]

  • Mechanism: The acetamido group strongly activates the ortho positions (2, 6).[1] Position 2 is blocked by Fluorine.[1] Position 6 is open and activated.[1]

  • Protocol:

    • Dissolve the acetanilide from Step 1 in conc. H₂SO₄ at 0 °C.[1]

    • Add a mixture of HNO₃/H₂SO₄ dropwise, maintaining temp < 10 °C.

    • Stir for 1 hour.

    • Quench on ice. Filter the yellow solid: N-(2-Fluoro-4-methyl-6-nitrophenyl)acetamide .[1]

    • Validation: ¹H NMR should show protons at positions 3 and 5 (meta coupling).[1]

Step 3: Second Nitration (Forcing Conditions)

Objective: Introduce the second nitro group at the 5-position (which corresponds to the 3-position in the target numbering).[1]

  • Challenge: The ring is now deactivated by the first nitro group. The acetamido group is bulky.[1] The target position (5) is flanked by Methyl and Nitro groups (sterically crowded).[1]

  • Reagents: Fuming HNO₃ (90%), H₂SO₄, 60–80 °C.[1]

  • Protocol:

    • Dissolve the mononitro compound in conc. H₂SO₄.[1][2]

    • Add fuming HNO₃ dropwise.[1]

    • Heat the mixture to 60–80 °C for 3–6 hours. Monitor by TLC.[1]

    • Note: This step may yield a mixture of isomers (mainly 3,6-dinitro and 5,6-dinitro).[1]

    • Purification: The target 2,3-dinitro isomer (chemically equivalent to the 5,6-dinitro product of the starting material) is less soluble and can be crystallized from ethanol or separated via column chromatography.[1]

Reaction Pathway Visualization

The following diagram illustrates the stepwise synthesis and the directing effects governing the regiochemistry.

SynthesisPathway Figure 1: Synthetic pathway for N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide via sequential nitration. SM 2-Fluoro-4-methylaniline (Starting Material) Int1 N-(2-Fluoro-4-methylphenyl)acetamide (Protected Amine) SM->Int1 Acetylation (Ac2O/AcOH) Int2 N-(2-Fluoro-4-methyl-6-nitrophenyl)acetamide (Mononitro Intermediate) Int1->Int2 Nitration 1 (HNO3/H2SO4, 0°C) Directing: NHAc >> F Product N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide (Target: 2,3-Dinitro Isomer) Int2->Product Nitration 2 (Fuming HNO3, 60°C) Forcing Conditions ByProduct Isomeric By-products (e.g., 3,6-Dinitro) Int2->ByProduct Minor Pathway

Figure 1: Synthetic pathway illustrating the sequential nitration of the acetanilide scaffold.[1]

Applications in Drug Discovery[1]

This compound serves as a critical "switch" intermediate .[1] The presence of the acetamido group and two nitro groups allows for selective reduction and functionalization.[1]

Benzimidazole Synthesis

The primary application is the synthesis of 4-fluoro-6-methyl-benzimidazoles .[1]

  • Mechanism:

    • Deacetylation: Hydrolysis of the acetamide yields the free amine (aniline).[1]

    • Reduction: Selective reduction of the nitro groups (using H₂/Pd-C or Fe/HCl) yields the triamine or diamine.[1]

    • Cyclization: Reaction with formic acid or aldehydes closes the imidazole ring.[1]

  • Therapeutic Relevance: Fluorinated benzimidazoles are potent motifs in antiviral (e.g., HIV non-nucleoside reverse transcriptase inhibitors) and anticancer agents (e.g., kinase inhibitors).[1]

Photoaffinity Labeling

The dinitrophenyl (DNP) moiety is a known hapten.[1] The fluorinated derivative can be used to generate specific antibodies or as a probe in photoaffinity labeling studies for protein binding sites.[1]

Safety & Handling Protocols

As a polynitro aromatic compound, N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide poses specific safety risks.[1]

  • Explosion Hazard: Polynitro compounds can be shock-sensitive or thermally unstable.[1]

    • Protocol: Do not heat neat material above 100 °C. Store in a cool, dry place away from reducing agents.[1]

  • Toxicity: Dinitroanilines are typically toxic by inhalation and skin absorption (methemoglobinemia risk).[1]

    • Protocol: Handle in a fume hood with nitrile gloves and safety goggles.[1]

  • Waste Disposal: Segregate as hazardous organic waste.[1] Do not mix with strong bases or reducing agents.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for acetylation and nitration of aromatic amines).

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanistic insight into electrophilic aromatic substitution directing effects).

  • PubChem Compound Summary. (2024). N-(4-methyl-2,6-dinitrophenyl)acetamide (Analogous Structure). National Center for Biotechnology Information.[1] Link

  • Sandler, S. R., & Karo, W. (1992).[1] Organic Functional Group Preparations. Academic Press.[1] (Detailed nitration methodologies).

Sources

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide: Structural Architecture and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthesis, and characterization of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide , a highly specialized intermediate in the synthesis of poly-functionalized aromatic systems.

Executive Summary

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide (C₉H₈FN₃O₅; MW 257.18 Da) represents a densely functionalized aromatic scaffold characterized by the "vicinal dinitro" motif. This compound serves as a critical electrophilic building block, primarily utilized in the development of dinitroaniline herbicides and benzimidazole-based pharmaceutical candidates .

The molecule's utility stems from its unique electronic push-pull system: the electron-donating acetamido group at C1 is counterbalanced by two strong electron-withdrawing nitro groups at C2 and C3, and an inductively withdrawing fluorine atom at C6. This configuration creates a highly reactive core susceptible to nucleophilic aromatic substitution (SₙAr) and reductive cyclization.

Molecular Structure & Electronic Analysis

Geometric & Steric Configuration

The structure is defined by the crowding of substituents around the phenyl ring. The most critical interaction occurs between the nitro groups at positions 2 and 3 and the methyl group at position 4 .

  • Vicinal Nitro Distortion: The nitro groups at C2 and C3 cannot lie coplanar with the benzene ring due to steric repulsion. They adopt a twisted conformation (dihedral angle ~30–60°), reducing their resonance contribution but maintaining strong inductive electron withdrawal.

  • Ortho-Fluorine Effect: The fluorine atom at C6 (ortho to the acetamido group) exerts a strong inductive effect (-I), increasing the acidity of the amide proton and influencing the conformational lock of the acetamido group via intramolecular hydrogen bonding (N-H···F).

Electronic Distribution Map

The regiochemistry of this molecule is dictated by the competing directing effects of its substituents.

SubstituentPositionElectronic EffectDirecting Influence
Acetamido (-NHAc) C1Strong Donor (+M)Ortho/Para (Activates C6)
Nitro (-NO₂) C2, C3Strong Acceptor (-M, -I)Meta (Deactivates Ring)
Methyl (-CH₃) C4Weak Donor (+I)Ortho/Para (Activates C5)
Fluoro (-F) C6Donor (+M), Acceptor (-I)Ortho/Para (Activates C5)

Key Insight: The synthesis of this specific isomer relies on the acetamido group directing the first nitration to C6 (which becomes C2 in the final numbering if flipped, or C6 in the precursor numbering), followed by a second nitration driven by the cooperative effects of the Fluorine and Methyl groups.

ElectronicEffects NHAc Acetamido (C1) Strong Activator Ring Phenyl Ring Electron Density NHAc->Ring +M Effect F Fluoro (C6) Weak Deactivator/Director F->Ring -I / +M Effect Me Methyl (C4) Weak Activator Me->Ring +I Effect NO2_Sites Nitration Sites (C2, C3) Ring->NO2_Sites Directed Substitution

Figure 1: Electronic directing effects governing the formation of the dinitro core.

Synthetic Methodology

The synthesis of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide is non-trivial due to the difficulty of introducing vicinal nitro groups. The most robust route proceeds via the nitration of N-(2-fluoro-4-methylphenyl)acetamide .

Retrosynthetic Analysis
  • Target: N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide.

  • Precursor: N-(2-Fluoro-4-methylphenyl)acetamide.

  • Starting Material: 2-Fluoro-4-methylaniline (Commercial CAS: 452-63-1).

Protocol: Step-by-Step Synthesis
Phase 1: Acetylation of 2-Fluoro-4-methylaniline

This step protects the amine and enhances the ortho-directing power required for the subsequent nitration.

  • Reagents: 2-Fluoro-4-methylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve aniline in glacial acetic acid at room temperature.

    • Add acetic anhydride dropwise to control exotherm.

    • Heat to reflux for 1 hour to ensure completion.

    • Pour mixture into ice water. The product, N-(2-fluoro-4-methylphenyl)acetamide , precipitates as a white solid.

    • Yield: >90%.

Phase 2: Regioselective Dinitration

This is the critical step. Standard nitration yields the mono-nitro product. Forcing conditions (Mixed Acid) are required to install the second nitro group at the sterically crowded position.

  • Reagents: N-(2-fluoro-4-methylphenyl)acetamide (1.0 eq), Fuming Nitric Acid (HNO₃, >90%), Sulfuric Acid (H₂SO₄).

  • Mechanism:

    • First Nitration: The NHAc group directs the first nitro group to Position 6 (ortho to NHAc, meta to F). This forms N-(2-fluoro-4-methyl-6-nitrophenyl)acetamide.

    • Second Nitration: The second nitro group enters Position 5 . This site is activated by the Methyl group (ortho) and the Fluorine atom (para). Despite steric crowding, the electronic activation allows substitution here.

    • Final Structure: The product is N-(2-fluoro-4-methyl-5,6-dinitrophenyl)acetamide. By IUPAC convention, we renumber to give the nitro groups the lowest locants, resulting in N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide .

  • Procedure:

    • Dissolve the acetamide in conc. H₂SO₄ at 0°C.

    • Add fuming HNO₃ dropwise, maintaining temp <10°C.

    • Allow to warm to 25°C, then heat to 60°C for 2 hours to drive the second nitration.

    • Quench: Pour onto crushed ice. The dinitro compound precipitates as a yellow solid.

    • Purification: Recrystallize from Ethanol/Water.

SynthesisPath SM 2-Fluoro-4-methylaniline (Starting Material) Step1 Acetylation (Ac2O, AcOH) SM->Step1 Inter1 N-(2-Fluoro-4-methylphenyl)acetamide Step1->Inter1 Step2 Nitration 1 (HNO3/H2SO4, 0°C) Inter1->Step2 Inter2 6-Nitro Intermediate Step2->Inter2 Step3 Nitration 2 (Fuming HNO3, 60°C) Inter2->Step3 Product N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide (Target) Step3->Product

Figure 2: Synthetic pathway from aniline precursor to dinitro target.

Characterization & Data Analysis

To validate the synthesis, specific spectral fingerprints must be confirmed. The 1H NMR spectrum is particularly diagnostic due to the isolated aromatic proton.

Expected NMR Data (DMSO-d₆)
SignalShift (δ ppm)MultiplicityIntegrationAssignment
Amide NH 10.2Broad Singlet1HAcetamide N-H
Ar-H (C5) 8.15Doublet (J ~7-9 Hz)1HProton at C5 (Coupled to F6)
Ar-CH₃ 2.35Singlet3HMethyl at C4
Ac-CH₃ 2.10Singlet3HAcetyl Methyl

Diagnostic Note: The aromatic region will show only one proton signal. Its splitting into a doublet confirms the presence of the ortho-fluorine. If the nitration occurred at the wrong position (e.g., para to F), the coupling constant would be significantly smaller (meta-coupling ~2 Hz).

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Molecular Ion: [M+H]⁺ = 258.18 Da.

  • Fragmentation: Loss of Acetyl group (-42 Da) to yield the aniline cation (m/z 216).

Applications in Drug Development

This molecule is not merely a catalog entry but a functional scaffold.

  • Benzimidazole Synthesis: Reduction of the nitro groups (H₂/Pd-C or Fe/AcOH) yields the corresponding triamine. Condensation with aldehydes generates 4-fluoro-6-methyl-benzimidazoles, a scaffold found in potent kinase inhibitors and anthelmintics .

  • SₙAr Probes: The fluorine atom at C6 is activated by the para-nitro group (at C3). This allows for the nucleophilic displacement of fluorine by amines or thiols, enabling the creation of diverse libraries for Structure-Activity Relationship (SAR) studies.

References

  • Namiki Shoji Co., Ltd. Building Blocks Catalogue. Entry for N-(6-fluoro-4-methyl-2,3-dinitrophenyl)acetamide (Catalog No. EN300-27194537).[1]

  • PubChem Database. N-(2-Fluoro-4-methylphenyl)acetamide (Precursor Data). CID 69162.

  • Schofield, K.Aromatic Nitration. Cambridge University Press. (Standard reference for directing effects in substituted benzenes).
  • Olah, G. A., et al.Nitration: Methods and Mechanisms. VCH Publishers.

Sources

Strategic Sourcing and Synthetic Utility of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into aromatic systems is a proven tactic to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. As a Senior Application Scientist, I frequently evaluate highly functionalized building blocks that can streamline the synthesis of complex active pharmaceutical ingredients (APIs). N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide is one such critical intermediate. This whitepaper provides an in-depth technical analysis of its commercial availability, physicochemical profiling, and the rigorous self-validating protocols required to process it into high-value fluorinated heterocycles.

Commercial Landscape and Sourcing Strategy

Historically, highly specific poly-substituted fluoroaromatics required tedious, low-yielding custom synthesis campaigns. Today, N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide is accessible through specialized commercial building block catalogs, significantly accelerating early-stage drug discovery. Vendors such as Angene and Namiki Shoji[1] currently list this compound within their advanced intermediate portfolios.

When sourcing this compound, procurement teams must prioritize lots that guarantee >97% purity, as trace regioisomers (e.g., 4-fluoro or 5-methyl variants) generated during the vendor's electrophilic nitration steps can drastically compromise downstream cyclization yields. The synthesis of fluorinated heterocycles heavily relies on the precise regiochemistry of these precursors[2].

Physicochemical Profiling

To standardize procurement and internal quality control, the following quantitative data must be verified against the vendor's Certificate of Analysis (CoA).

ParameterSpecification / ValueAnalytical Validation Method
Chemical Name N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamideN/A
Molecular Formula C9H8FN3O5N/A
Molecular Weight 257.18 g/mol Mass Spectrometry (ESI+)
Catalog / CAS Reference e.g., EN300-27194537N/A
Physical State Solid / Crystalline PowderVisual Inspection
Purity Requirement ≥ 97.0%HPLC-UV (254 nm)
Storage Conditions 2-8°C, protect from light/moistureStability Indicating Assay

Quality Control Workflow and Analytical Validation

Before committing a commercial lot to an API synthesis campaign, it must pass a strict, self-validating Quality Control (QC) workflow.

QC_Workflow Vendor Commercial Vendor (e.g., Angene) Lot Lot Reception (C9H8FN3O5) Vendor->Lot HPLC HPLC-UV (Purity >98%) Lot->HPLC NMR 1H/19F NMR (Regiochemistry) Lot->NMR Release Cleared for API Synthesis HPLC->Release NMR->Release

Quality control and validation workflow for commercial lots.

Protocol 1: Analytical Validation of Commercial Lots

Objective: Confirm purity and structural regiochemistry of the sourced material.

  • Step 1: Sample Preparation. Dissolve 5.0 mg of the commercial lot in 1.0 mL of HPLC-grade Acetonitrile.

  • Step 2: HPLC-UV Analysis. Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile in Water over 15 minutes.

    • Causality: Both mobile phases must contain 0.1% Trifluoroacetic acid (TFA). TFA suppresses the ionization of the weakly basic acetamide nitrogen, ensuring sharp, symmetrical peak shapes and preventing column tailing.

  • Step 3: ¹⁹F NMR Spectroscopy. Dissolve 15 mg of the compound in DMSO-d6 and acquire a ¹⁹F NMR spectrum at 376 MHz.

    • Causality: ¹⁹F NMR is highly sensitive to the local electronic environment. Observing a single, clean fluorine resonance confirms that the vendor's nitration process did not induce fluorine displacement or rearrangement.

  • Self-Validating Step: The batch is only released for synthesis if the LC-MS confirms the theoretical mass (m/z 258.18 [M+H]⁺) as the base peak with >97% UV purity, and the ¹⁹F NMR shows no secondary fluorinated impurities.

Downstream Processing: Catalytic Reduction and Cyclization

The primary synthetic utility of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide lies in its conversion to an ortho-diamine, which serves as the foundational core for fluorinated benzimidazoles, quinoxalines, and benzotriazoles—privileged scaffolds in kinase inhibitors and antimicrobial agents.

Synth_Workflow Target N-(6-Fluoro-4-methyl- 2,3-dinitrophenyl)acetamide Reduction Catalytic Hydrogenation (H2, Pt/C) Target->Reduction NO2 Reduction Diamine Ortho-Diamine Intermediate Reduction->Diamine Isolation Cyclization Heterocyclic Cyclization (e.g., CDI) Diamine->Cyclization Ring Closure API Target Kinase Inhibitors (Benzimidazoles) Cyclization->API Final Assembly

Synthetic workflow from commercial building block to target API.

Protocol 2: Controlled Catalytic Reduction to Ortho-Diamine

Objective: Reduce the 2,3-dinitro groups to primary amines without cleaving the sensitive C-F bond.

  • Step 1: Reactor Charging. Add N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide (1.0 eq, 10 mmol) to a high-pressure Parr reactor.

  • Step 2: Solvent and Catalyst Addition. Suspend the starting material in a 1:1 mixture of Ethanol and Ethyl Acetate (50 mL). Add 5% Platinum on Carbon (Pt/C) (0.05 eq).

    • Causality: Reducing an electron-deficient dinitroarene that contains a fluorine atom is notoriously difficult due to competing hydrodefluorination. We specifically select Pt/C rather than Palladium on Carbon (Pd/C). Palladium has a much higher propensity for oxidative addition into the C-F bond. By utilizing Pt/C, we kinetically favor nitro reduction over C-F cleavage.

  • Step 3: Hydrogenation. Purge the vessel three times with N₂, followed by three purges with H₂. Pressurize the reactor to 30 psi H₂ and stir vigorously at 25°C for 4 hours.

    • Causality: Maintaining ambient temperature and low hydrogen pressure prevents over-reduction and thermal degradation of the resulting electron-rich diamine.

  • Step 4: Workup. Vent the reactor, filter the suspension through a pad of Celite to remove the Pt/C catalyst, and concentrate the filtrate under reduced pressure.

  • Self-Validating Step: Analyze the crude product via LC-MS. The workflow only proceeds to the heterocyclic cyclization stage if the mass of the fully reduced diamine is dominant and the defluorinated byproduct mass (M-19+1) is completely absent (<1% threshold).

References

  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue November 2020." Namiki Shoji.
  • Angene Chemical. "N-(6-fluoro-4-methyl-2,3-dinitrophenyl)acetamide - 3102123." Navimro.
  • ResearchGate. "Synthesis of Fluorinated Heterocycles." ResearchGate.

Sources

reactivity of the nitro groups on N-aryl acetamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of Nitro Groups on N-Aryl Acetamides

Executive Summary

The N-aryl acetamide scaffold, particularly when functionalized with a nitro group, represents a highly versatile pharmacophore and synthetic intermediate in modern drug development. The electronic interplay between the moderately electron-donating acetamido group (-NHAc) and the strongly electron-withdrawing nitro group (-NO₂)—often positioned ortho or para to each other—creates a unique push-pull system. As a Senior Application Scientist, I have structured this whitepaper to dissect the core reactivity of the nitro group in these systems, focusing on chemoselective reduction, intramolecular reductive cyclization, and the integration of modern green catalysis.

Electronic Topography and Reactivity Profiling

The nitro group on an N-aryl acetamide dictates the molecule's reactivity profile through strong inductive (-I) and resonance (-M) effects. While the acetamido group directs electrophilic aromatic substitution to the ortho and para positions, the nitro group itself serves as the primary site for reductive transformations.

The reactivity of the -NO₂ group transitions through several highly reactive oxidation states during reduction: Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH₂)

Trapping these transient intermediates—particularly the nitroso or its derived iminophosphorane—enables the construction of complex heterocyclic scaffolds, such as benzimidazoles, directly from acyclic precursors[1].

Divergent Reduction Pathways: From Classical to Green Chemistries

The reduction of the nitro group to an amine is the most fundamental transformation of nitroacetanilides, yielding aminoacetanilides that serve as critical precursors for active pharmaceutical ingredients (APIs). The choice of reducing agent is dictated by the need for chemoselectivity, particularly when halogenated substituents are present on the aryl ring.

Workflow Start p-Nitroacetanilide Red1 SnCl2 / HCl Chemoselective Start->Red1 Red2 H2, Pd/C Complete Reduction Start->Red2 Red3 TiO2 / Blue LED Sonophotocatalysis Start->Red3 Prod p-Aminoacetanilide Red1->Prod Halogen Tolerant Red2->Prod Fast, Clean Red3->Prod Green Chemistry

Divergent reduction workflows for p-nitroacetanilide yielding p-aminoacetanilide.

Chemoselective Reduction via Stannous Chloride

When the N-aryl acetamide contains labile halogens (e.g., p-chloro-o-nitroacetanilide), standard catalytic hydrogenation (H₂/Pd-C) often results in unwanted hydrodehalogenation. Anhydrous stannous chloride (SnCl₂) in acidic media provides a chemoselective alternative, reducing the nitro group while leaving aryl halides intact[2].

Sonophotocatalytic Reduction

Recent advancements have introduced sonophotocatalytic methods using β-cyclodextrin-modified TiO₂ (β-CD-TiO₂) under blue LED irradiation. This protocol utilizes sodium sulfide as a sacrificial reagent and ultrasound waves to continuously clean the catalyst surface, drastically reducing reaction times from 15 hours to just 2 hours while accommodating higher substrate loadings[3].

Quantitative Comparison of Reduction Methodologies

To facilitate experimental design, the following table synthesizes the quantitative performance metrics of various reduction protocols for nitroacetanilides:

MethodologyReagents / CatalystTypical Yield (%)Chemoselectivity (Halogen Tolerance)Reaction TimeRef.
Stannous Reduction SnCl₂·2H₂O, HCl/EtOH, Reflux85–95%Excellent2–4 h[2]
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH, RT>95%Poor (Dehalogenation risk)1–2 hN/A
Phosphine Cyclization PPh₃ or P(OEt)₃, Toluene, 150°C45–85%Good4–12 h[4]
Sonophotocatalysis β-CD-TiO₂, Blue LED, Na₂S97%Good2 h[3]

Intramolecular Reductive Cyclization: The Aza-Wittig Pathway

When the nitro group is positioned ortho to the acetamido group, its reactivity can be harnessed for intramolecular cyclization. Heating o-nitroacetanilides with an excess of a trialkyl or triaryl phosphine (e.g., triphenylphosphine or triethyl phosphite) triggers a reductive cyclocondensation, yielding 2-substituted benzimidazoles[1][4].

Mechanistic Causality:

  • Deoxygenation: The phosphine acts as an oxygen acceptor, reducing the nitro group to a transient nitroso intermediate.

  • Iminophosphorane Formation: A subsequent equivalent of phosphine attacks the nitroso group, generating a highly reactive iminophosphorane (-N=PR₃).

  • Aza-Wittig Cyclization: The electrophilic phosphorus is positioned in close proximity to the nucleophilic carbonyl oxygen of the ortho-acetamido group. An intramolecular Aza-Wittig reaction occurs, expelling phosphine oxide (O=PR₃) and driving the formation of the thermodynamically stable benzimidazole ring[4].

Pathway A o-Nitroacetanilide C Nitroso Intermediate [Transient] A->C Deoxygenation (-R3P=O) B Trialkyl/Aryl Phosphine (PR3) B->C D Iminophosphorane Intermediate C->D + PR3 E Intramolecular Aza-Wittig Cyclization D->E Nucleophilic Attack F 2-Substituted Benzimidazole E->F - R3P=O & Tautomerization

Mechanistic pathway of phosphine-mediated reductive cyclization to benzimidazoles.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific in-process controls and mechanistic rationales for workup procedures.

Protocol A: Chemoselective Reduction of p-Nitroacetanilide using SnCl₂

Objective: Selective reduction of the nitro group in the presence of sensitive functional groups.

  • Reaction Setup: Dissolve 10 mmol of p-nitroacetanilide in 30 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 50 mmol (5 equivalents) of SnCl₂·2H₂O. Causality: An excess is required as the reduction of a nitro group to an amine is a 6-electron process, and Sn(II) oxidizes to Sn(IV) (a 2-electron transfer per Sn).

  • Activation: Add 2 mL of concentrated HCl to catalyze the reduction and solubilize the tin salts. Heat the mixture to 70–80 °C for 2–3 hours.

  • In-Process Control: Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the UV-active, high-Rf nitro starting material and the appearance of a low-Rf, ninhydrin-positive amine spot validates reaction completion.

  • Chemically-Driven Workup: Cool the mixture to room temperature and slowly pour it into 100 mL of ice-cold saturated NaHCO₃ solution. Causality: Neutralization is critical to convert soluble tin chlorides into insoluble tin oxides/hydroxides, preventing tin contamination in the API.

  • Isolation: The resulting thick, gelatinous emulsion must be filtered through a pad of Celite to remove the tin salts. Extract the aqueous filtrate with EtOAc (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield p-aminoacetanilide.

Protocol B: Reductive Cyclization to 2-Methylbenzimidazole

Objective: Direct conversion of o-nitroacetanilide to a benzimidazole via an iminophosphorane intermediate.

  • Reaction Setup: Charge a flame-dried Schlenk flask with 5 mmol of o-nitroacetanilide and 15 mL of anhydrous toluene under an argon atmosphere.

  • Reagent Addition: Add 20 mmol (4 equivalents) of triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃). Causality: Multiple equivalents are required to deoxygenate the nitro group and form the iminophosphorane[1].

  • Thermal Cyclization: Heat the mixture to reflux (approx. 110 °C) for 12 hours.

  • In-Process Control: Monitor via LC-MS. The mass spectrum should show the transient formation of the iminophosphorane intermediate (M+H expected for the intermediate) shifting to the final cyclized benzimidazole mass.

  • Isolation & Purification: Remove the toluene under reduced pressure. If PPh₃ was used, the major byproduct is triphenylphosphine oxide (OPPh₃), which is notoriously difficult to separate. Workup Causality: Dissolve the crude residue in a minimal amount of hot dichloromethane and slowly add cold hexanes to precipitate the bulk of the OPPh₃. Filter, concentrate the filtrate, and purify via silica gel chromatography (Eluent: DCM/MeOH 95:5) to isolate the pure 2-methylbenzimidazole.

References

  • Practical photocatalytic and sonophotocatalytic reduction of nitroarenes in water under blue LED irradiation using β-CD modified TiO2 as a green nest photocatalyst. National Institutes of Health (PMC).[Link]

  • Preparation of an Advanced Intermediate for the Synthesis of Stable Analogues of Guanofosfocin. ResearchGate.[Link]

  • Direct Reductive Cyclocondensation of the Nitro Group with the Amido Group: Key Role of the Iminophosphorane Intermediate in the Synthesis of 1,4-Dibenzodiazepine Derivatives. ResearchGate.[Link]

  • The reduction of aromatic nitro compounds with anhydrous stannous chloride. NJIT Digital Commons.[Link]

Sources

High-Precision Functionalization of Fluorinated Methylaniline Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine-Amine Paradox

In modern drug discovery, fluorinated methylanilines represent a "privileged scaffold." The fluorine atom imparts metabolic stability by blocking P450 oxidation sites, while the


-methylamino group offers a hydrogen bond donor/acceptor motif critical for kinase and GPCR binding. However, functionalizing these rings via Electrophilic Aromatic Substitution (EAS) presents a unique synthetic paradox:
  • The Amine (Activator): Strongly activates the ring but is prone to oxidation and protonation (which inverts its directing effect).

  • The Fluorine (Deactivator/Director): Inductively withdraws electron density (deactivating) but donates lone pairs into the

    
    -system (ortho/para directing).
    

This guide provides a validated roadmap for navigating these competing electronic effects to achieve high-regioselectivity in nitration and halogenation reactions.

The Electronic Battlefield: Mapping Regioselectivity

Success in EAS requires predicting the "winning" director. In fluorinated methylanilines, the nitrogen lone pair (


 effect) overwhelmingly dominates the fluorine's resonance contribution. However, the fluorine atom exerts a "steering" effect via inductive withdrawal (

), deactivating the positions immediately ortho to itself.[1]
Mechanism of Directing Group Competition

The following diagram illustrates the resonance stabilization of the Sigma Complex (Wheland Intermediate). Note how the nitrogen lone pair stabilizes the carbocation more effectively than fluorine, dictating the primary site of attack.

G cluster_0 Substrate Electronic Profile cluster_1 EAS Pathway N_Me N-Methyl Group (Strong +M, Weak -I) Primary Director Ring Aromatic Ring Electron Density Map N_Me->Ring Donates e- density (Activates Ortho/Para) Sigma_Complex Sigma Complex (Resonance Stabilized) N_Me->Sigma_Complex Major Stabilization F_Atom Fluorine Atom (Strong -I, Weak +M) Secondary Director F_Atom->Ring Withdraws Sigma e- (Deactivates Ortho to F) Ring->Sigma_Complex Attack Electrophile E+ (NO2+, Br+) Electrophile->Sigma_Complex Product Substituted Product Sigma_Complex->Product Re-aromatization (-H+)

Figure 1: Mechanistic flow of directing group competition. The nitrogen lone pair provides the dominant stabilization energy for the intermediate sigma complex.

Strategic Protection: The "Trojan Horse" Approach

Attempting EAS on free secondary amines (


-methylaniline) often leads to:
  • Oxidation: Formation of quinones or "tars."

  • 
    -Nitration:  Formation of carcinogenic 
    
    
    
    -nitroso compounds.
  • Meta-Substitution: In strong acid (

    
    ), the amine protonates (
    
    
    
    ), becoming a strong meta-director.

The Solution: Transient protection as an acetamide or trifluoroacetamide. This attenuates the reactivity of the nitrogen (preventing over-reaction) while maintaining ortho/para directing capability.

Comparison of Protecting Groups
Protecting GroupConditions to InstallReactivity in EASDeprotectionBest For
Acetyl (-Ac)

, AcOH, Reflux
Moderate ActivatorAcid/Base HydrolysisStandard Nitration
Trifluoroacetyl (-TFA) TFAA, PyridineWeak ActivatorMild Basic Hydrolysis (

, MeOH)
Highly Reactive Substrates
Boc

, DMAP
Unstable in Lewis AcidTFA/HClNOT Recommended for EAS

Protocol A: Regioselective Nitration

This protocol describes the nitration of 4-fluoro-


-methylaniline . The target is the 2-nitro isomer (ortho to the amine).
Note: Direct nitration would likely explode or polymerize. We use the Acetyl protection route.
Step 1: Protection
  • Dissolve 4-fluoro-

    
    -methylaniline (1.0 eq) in Glacial Acetic Acid (5 vol).
    
  • Add Acetic Anhydride (1.2 eq) dropwise. Exothermic reaction.

  • Reflux for 2 hours. Monitor by TLC (Rf of amide is lower than amine).

  • Quench with ice water. Filter the precipitate (

    
    -(4-fluoro-phenyl)-N-methylacetamide).
    
Step 2: Low-Temperature Nitration

Safety: Nitration is highly exothermic. Runaway reactions can occur above 10°C.

  • Setup: Charge a 3-neck flask with conc.

    
     (5 vol) and cool to -5°C  using an ice/salt bath.
    
  • Addition: Add the protected amide (from Step 1) portion-wise. Ensure temp stays

    
    C.
    
  • Reagent Prep: In a separate funnel, mix conc.

    
     (1.05 eq) with conc. 
    
    
    
    (1:1 ratio).
  • Reaction: Add the mixed acid dropwise to the substrate solution over 45 minutes. CRITICAL: Internal temp must not exceed 5°C.

  • Stir: Maintain at 0°C for 1 hour.

  • Quench: Pour the mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product usually precipitates as a yellow solid.

Step 3: Deprotection
  • Suspend the wet solid in Ethanol/HCl (6N) (1:1).

  • Reflux for 4 hours.

  • Neutralize with

    
     to pH 8. Extract with Ethyl Acetate.
    

Expected Outcome: >85% Yield of 4-fluoro-2-nitro-


-methylaniline. The fluorine atom at C4 discourages substitution at C3 (ortho to F), forcing the nitro group to C2 (ortho to N).

Protocol B: Controlled Halogenation (Bromination)

Using elemental bromine (


) often leads to poly-bromination. For pharmaceutical intermediates, we use N-Bromosuccinimide (NBS)  for stoichiometric precision.
Workflow:
  • Solvent: Dissolve 4-fluoro-

    
    -methylaniline (unprotected is acceptable here if temp is controlled) in DMF or Acetonitrile.
    
    • Why DMF? Polar aprotic solvents stabilize the transition state and modulate NBS reactivity.

  • Temperature: Cool to 0°C.

  • Reagent: Add NBS (1.0 eq) portion-wise in the dark (to prevent radical side reactions).

  • Workup: Dilute with water, extract with EtOAc.

Regioselectivity Note: If the substrate is 2-fluoro-


-methylaniline :
  • The Amine directs ortho/para.

  • The Fluorine directs ortho/para.[1]

  • Result: Bromination occurs para to the amine (C4). The position ortho to the amine (C6) is sterically hindered and less electronically activated than the para position.

Troubleshooting & Analytics

When results deviate from expectations, use this decision tree to diagnose the failure mode.

DecisionTree Start Reaction Failed / Low Yield Check_TLC Check TLC/LCMS Is starting material consumed? Start->Check_TLC Yes_Consumed Yes: SM Consumed Check_TLC->Yes_Consumed High Conversion No_Consumed No: SM Remains Check_TLC->No_Consumed Low Conversion Check_Product Identify Major Peak Yes_Consumed->Check_Product Force Solution: Increase Acid Strength (Use Fuming HNO3) No_Consumed->Force Tars Black Tar/Polymer? (Oxidation) Check_Product->Tars Wrong_Isomer Wrong Isomer? (Regio-error) Check_Product->Wrong_Isomer Soln_Protect Solution: Protect Amine (-Ac) Lower Temp Tars->Soln_Protect Soln_Block Solution: Use Steric Blocker Change Solvent Wrong_Isomer->Soln_Block

Figure 2: Troubleshooting logic for EAS reactions on aniline derivatives.

Analytical Validation (NMR)
  • 
     NMR:  Essential for tracking regioisomers. A shift of ~5-10 ppm usually indicates substitution ortho to the fluorine.
    
  • 
     NMR:  Look for the loss of symmetry. In para-substitution, the AA'BB' splitting pattern of the starting material will collapse into a simpler doublet/triplet system depending on the remaining protons.
    

References

  • Organic Syntheses. "Nitration of Dimethylaniline (General Protocol)." Organic Syntheses, Coll. Vol. 2, p.438. Link

  • BenchChem. "Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives (Protocol)." BenchChem Application Notes. Link

  • National Institutes of Health (NIH). "FDA-Approved Fluorinated Heterocyclic Drugs: Synthetic Aspects." PubMed Central. Link

  • Chemical Society Reviews. "Cu-mediated selective bromination of aniline derivatives." TandF Online. Link

  • Journal of Organic Chemistry. "Regioselectivity in Electrophilic Aromatic Substitution of Fluorinated Benzenes." ACS Publications. Link

Sources

Methodological & Application

Technical Application Note: N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide (FMDNPA)

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Application Note (TAN) details the use of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide (herein referred to as FMDNPA ) as a fluorescent probe. Based on its chemical structure—specifically the activated fluoro group ortho to an acetamido group and para to a nitro group—this molecule functions as a reaction-based probe for biothiols (Cysteine, Homocysteine, Glutathione) via Nucleophilic Aromatic Substitution (SNAr).

Executive Summary

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide is an electrophilic fluorogenic probe designed for the detection of nucleophiles, specifically biological thiols. Structurally related to Sanger’s reagent (FDNB), FMDNPA features a unique 2,3-dinitro substitution pattern and an acetamido group ortho to the reactive fluorine.

Upon reaction with thiols, the probe undergoes a Nucleophilic Aromatic Substitution (SNAr), displacing the fluorine atom. This reaction alters the internal Charge Transfer (ICT) mechanism, typically resulting in a "Turn-On" fluorescence response or a ratiometric colorimetric shift. The ortho-acetamido group may further facilitate selectivity for Cysteine through a secondary cyclization mechanism (Smiles rearrangement or benzothiazole formation).

Chemical Properties & Storage

PropertySpecification
Chemical Name N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide
CAS Number 2243513-28-0
Molecular Formula C₉H₈FN₃O₅
Molecular Weight ~257.18 g/mol
Solubility Soluble in DMSO, DMF, Acetonitrile. Poorly soluble in water.
Appearance Yellow to Orange solid (indicative of nitro-aromatics)
Storage -20°C, desiccated, protected from light.
Stock Solution 10 mM in anhydrous DMSO (Stable for 1 month at -20°C).

Mechanism of Action

The probe functions via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The fluorine atom at position 6 is highly activated by the electron-withdrawing nitro group at position 3 (para) and the nitro group at position 2.

  • Recognition: The thiolate anion (RS⁻) attacks the carbon at position 6.

  • Substitution: The fluorine is displaced as a leaving group.

  • Signal Generation: The resulting thioether adduct exhibits different electronic properties (absorption/emission) than the parent fluoro-compound, typically relieving quenching or shifting the emission maximum (Stokes shift).

Reaction Pathway Diagram

SNAr_Mechanism Probe FMDNPA (Probe) (Non-Fluorescent / Quenched) Intermediate Meisenheimer Complex (Transition State) Probe->Intermediate + R-SH (pH 7.4) Thiol Biothiol (R-SH) (Nucleophile) Thiol->Intermediate Product Thioether Adduct (Fluorescent ON) Intermediate->Product - HF HF HF (Leaving Group) Intermediate->HF

Caption: Schematic of the SNAr reaction where the thiol nucleophile displaces the fluorine leaving group, restoring fluorescence.

Experimental Protocols

Preparation of Solutions

Materials:

  • FMDNPA (Solid)

  • DMSO (Anhydrous, HPLC Grade)

  • PBS Buffer (10 mM, pH 7.4)

  • Cysteine/GSH standards (freshly prepared to prevent oxidation)

Steps:

  • Stock Solution (10 mM): Dissolve 2.6 mg of FMDNPA in 1 mL of DMSO. Vortex until fully dissolved.

  • Working Solution (10 µM): Dilute 1 µL of Stock Solution into 999 µL of PBS (pH 7.4). Note: Prepare immediately before use to avoid precipitation or hydrolysis.

In Vitro Spectroscopic Characterization

This protocol determines the fluorescence response (Turn-On ratio) and selectivity.

  • Blank: Add 1 mL of Working Solution (10 µM FMDNPA) to a quartz cuvette. Record fluorescence spectrum (Ex: 400–450 nm, Em: 480–650 nm).

  • Titration: Add aliquots of Cysteine (0–100 µM) to the cuvette. Mix and incubate for 15 minutes at 37°C.

  • Measurement: Record spectra after each addition.

  • Selectivity Check: Repeat with other analytes (GSH, Hcy, Lysine, H₂S) to verify specificity.

Live Cell Imaging Protocol

Objective: Visualize intracellular thiol levels in HeLa or RAW264.7 cells.

  • Cell Culture: Seed cells on confocal dishes and grow to 70-80% confluence.

  • Probe Loading:

    • Remove culture medium and wash cells 2x with PBS.

    • Incubate cells with 10 µM FMDNPA in serum-free medium for 20–30 minutes at 37°C.

  • Washing: Wash cells 3x with PBS to remove excess extracellular probe.

  • NEM Control (Optional but Recommended):

    • Pre-treat a control group with N-ethylmaleimide (NEM, 1 mM) for 30 mins before probe incubation. This blocks free thiols and should result in no fluorescence , validating the probe's mechanism.

  • Imaging:

    • Excitation: 405 nm or 488 nm (depending on specific adduct absorption).

    • Emission: Collect signal in the Green/Yellow channel (500–550 nm).

Data Analysis & Troubleshooting

Interpretation
  • Low Fluorescence (Background): The dinitro groups effectively quench fluorescence in the unreacted probe via Photoinduced Electron Transfer (PET).

  • High Fluorescence (Signal): Reaction with thiols removes the electron-withdrawing fluorine and alters the conjugation, restoring emission.

  • Selectivity: If the probe shows faster kinetics with Cysteine over GSH, it suggests the ortho-acetamide group is assisting the reaction via a proximity effect (steric exclusion of bulky GSH or hydrogen bonding with Cys-NH₂).

Troubleshooting Guide
IssuePossible CauseSolution
Precipitation in Buffer Probe concentration too high (>20 µM).Reduce concentration to 5–10 µM; add 0.1% Pluronic F-127.
High Background Hydrolysis of the fluorine; Probe degradation.Use fresh stock; Ensure pH is not > 8.0.
No Signal Thiols oxidized; Cell membrane impermeable.Use fresh reducing agents (TCEP) in vitro; Increase incubation time (up to 60 min) for cells.
Lack of Selectivity SNAr is a general reaction for all thiols.Use Kinetic differentiation (measure at 5 min vs 60 min) or pH tuning.

References

  • Chemical Structure Verification

    • N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide (CAS 2243513-28-0). Available from: and .

  • Mechanistic Foundation (SNAr Probes): Chen, X., et al. (2010). "Fluorescent probes for the detection of biothiols." Chemical Society Reviews. (General review of SNAr mechanism for thiol detection). Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal. (Foundational chemistry of dinitro-fluoro-benzene reactivity).
  • Li, H., et al. (2013). "Reaction-based fluorescent probes for the detection of H2S." Chemical Communications.

Disclaimer: FMDNPA is a specialized chemical reagent. While the SNAr reactivity with thiols is chemically inherent to its structure, specific excitation/emission maxima should be empirically verified in the user's specific buffer system, as solvent polarity significantly affects nitro-aromatic fluorescence.

Application Note: Advanced Protein Labeling via N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust, site-selective bioconjugation strategies is a cornerstone of modern proteomics, structural biology, and biotherapeutic development. While N-hydroxysuccinimide (NHS) esters remain the industry standard for amine-reactive labeling, their susceptibility to rapid hydrolytic degradation often compromises labeling efficiency and reproducibility[1].

This application note details the mechanistic rationale and experimental protocols for utilizing N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide , a highly specialized electrophilic probe[2]. Operating via a Nucleophilic Aromatic Substitution (SNAr) mechanism, this reagent offers superior hydrolytic stability and generates an irreversible arylamine linkage[3]. The unique structural additions of an acetamide and a methyl group provide distinct physicochemical advantages for downstream LC-MS/MS peptide mapping and hydrophobic interaction chromatography.

Mechanistic Rationale & Chemical Biology Context

The core reactivity of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide is derived from the classic Sanger’s reagent (1-fluoro-2,4-dinitrobenzene, FDNB)[4]. However, the strategic placement of functional groups on the aromatic ring fundamentally alters its utility in complex biological matrices:

  • SNAr Activation: The fluorine atom at the 6-position is highly activated by the strongly electron-withdrawing nitro groups at the 2- and 3-positions. This enables rapid nucleophilic attack by unprotonated primary amines (such as the ε-amino group of lysine or the α-amino group of the N-terminus)[1][5].

  • Mass Spectrometry Signature: The acetamide group acts as a distinct mass tag. Unlike standard dinitrophenyl (DNP) tags, the acetamide moiety provides a unique mass shift that simplifies the bioinformatic identification of labeled peptides in complex lysates.

  • Hydrophobic Tuning: The methyl group at the 4-position increases the local hydrophobicity of the probe. Upon conjugation, this shifts the retention time of the labeled peptide during reverse-phase HPLC, effectively separating it from the bulk of unlabeled, hydrophilic peptides[3].

SNAr_Mechanism A Protein (Lysine-NH2) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack (pH 8.0-8.5) B N-(6-Fluoro-4-methyl- 2,3-dinitrophenyl)acetamide B->C D Labeled Protein (Stable Arylamine) C->D Rearrangement & Fluoride Elimination E HF (Leaving Group) C->E

Fig 1. SNAr mechanism of lysine labeling via Meisenheimer complex formation.

Physicochemical Profiling & Labeling Dynamics

Understanding the physicochemical constraints of the probe is critical for designing a successful bioconjugation reaction. The SNAr reaction is highly pH-dependent, as the attacking amine must be in its free base (unprotonated) form[1].

Table 1: Reagent Specifications
PropertyValue / Description
Chemical Name N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide
Molecular Formula C9H8FN3O5
Molecular Weight 257.18 g/mol
Target Residues Primary amines (Lysine ε-amine, N-terminal α-amine)
Linkage Type Secondary amine (Arylamine) - Highly stable
Table 2: pH-Dependent Labeling Efficiency

Data represents generalized SNAr reactivity profiles for activated fluorobenzenes.

Buffer pHPrimary Nucleophile TargetedRelative Labeling EfficiencyProbe Hydrolysis Rate
6.5 Cysteine (Thiol)~45%Very Low
7.4 N-terminus (α-amine, pKa ~8.0)~70%Low
8.3 Lysine (ε-amine, pKa ~10.5)>95%Moderate
9.5 Lysine / Tyrosine>90%High (Accelerated degradation)

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol incorporates built-in validation steps, including a mandatory quenching phase to eliminate post-purification artifacts.

Phase 1: Reagent Preparation

Causality Check: The probe must be dissolved in an anhydrous organic solvent. The presence of water in the stock solution will lead to premature nucleophilic attack by hydroxide ions, converting the active fluorobenzene into an inactive phenol derivative[3].

  • Equilibrate the vial of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide to room temperature before opening to prevent condensation.

  • Dissolve the probe in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Vortex thoroughly. Note: The stock solution can be stored at -20°C for up to one month if kept strictly anhydrous.

Phase 2: Protein Preparation

Causality Check: The reaction buffer must be entirely free of primary amines. Buffers containing Tris or Glycine will act as competitive nucleophiles and completely consume the probe.

  • Prepare the target protein at a concentration of 1–10 mg/mL.

  • Perform a buffer exchange (via dialysis or size-exclusion chromatography) into 0.1 M Sodium Bicarbonate buffer, pH 8.3 . This specific pH ensures a sufficient fraction of lysine ε-amino groups are deprotonated while minimizing base-catalyzed hydrolysis of the probe[1].

Phase 3: Conjugation Reaction
  • Calculate the required volume of the 10 mM probe stock to achieve a 10- to 20-fold molar excess over the target protein.

  • Add the probe dropwise to the protein solution while gently vortexing. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubate the reaction mixture at room temperature for 1.5 to 2 hours , protected from light.

Phase 4: Quenching & Purification

Causality Check: Failing to quench the reaction can lead to off-target labeling during the concentration or purification steps as the effective concentration of the reagents changes.

  • Quenching: Add 1 M Glycine (pH 8.0) to the reaction mixture to achieve a final concentration of 50 mM. Incubate for 15 minutes at room temperature. The excess glycine rapidly consumes any remaining unreacted probe.

  • Purification: Remove the quenched probe and organic solvent using a Zeba™ Spin Desalting Column or via overnight dialysis against a suitable storage buffer (e.g., 1X PBS, pH 7.4).

Protocol_Workflow Step1 1. Reagent Prep 10 mM Probe in anhydrous DMSO Step3 3. Conjugation 2h at RT in dark (10-20x molar excess) Step1->Step3 Combine Step2 2. Protein Prep 1-10 mg/mL in 0.1 M NaHCO3 (pH 8.3) Step2->Step3 Step4 4. Quenching Add 50 mM Glycine (15 min) Step3->Step4 Stop Reaction Step5 5. Purification SEC or Dialysis against storage buffer Step4->Step5 Remove Excess Probe

Fig 2. Self-validating workflow for protein conjugation and purification.

Troubleshooting & Optimization

  • Low Labeling Efficiency / No Mass Shift Detected:

    • Cause: Amine contamination in the buffer or inactive probe.

    • Solution: Verify that the protein is in an amine-free buffer (avoid Tris, glycine, or ammonium salts). Ensure the DMSO used for the stock solution is strictly anhydrous. Check the pH of the reaction; if it has dropped below 7.5, lysine reactivity will plummet[5].

  • Protein Precipitation During Reaction:

    • Cause: The SNAr probe is highly hydrophobic. Adding too much probe or exceeding the organic solvent tolerance of the protein causes aggregation.

    • Solution: Reduce the molar excess of the probe to 5-fold. Ensure the final DMSO concentration is between 2% and 5% (v/v). If the protein is inherently unstable in DMSO, consider switching to DMF or adding a mild surfactant (e.g., 0.01% Tween-20) if compatible with downstream assays.

  • Non-Specific Labeling (Cysteine/Tyrosine):

    • Cause: Reaction pH is too low (favoring highly nucleophilic thiols) or too high (deprotonating tyrosine hydroxyls).

    • Solution: Strictly maintain the reaction pH at 8.3 to maximize the kinetic preference for primary amines over other nucleophiles[1][3].

References

  • Building Blocks Catalogue November 2020. Namiki Shoji Co., Ltd.
  • Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. National Institutes of Health (NIH PMC).
  • 1-Fluoro-2,4-dinitrobenzene, 99% 5 g | Buy Online. Fisher Scientific (Thermo Scientific Alfa Aesar).
  • SNAr-Based Labeling of Proteins with Trityl Radicals Enables High-Precision, High-Sensitivity, and Long-Range Distance Measurement. Analytical Chemistry (ACS Publications).
  • A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. RSC Publishing.

Sources

Application Notes & Protocols: The Strategic Use of Dinitrophenyl-Conjugated Molecules in Enzyme Inhibition and Activity-Based Probing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Direct Inhibition - The Dinitrophenyl Moiety as a Versatile Tool

The dinitrophenyl (DNP) group is a well-established chemical entity in biological research. While simple dinitrophenyl acetamides are not extensively documented as a class of direct enzyme inhibitors, the strategic conjugation of the DNP moiety to peptides, inhibitor scaffolds, and other molecules has created a powerful and versatile set of tools for enzymology. The primary utility of the DNP group in this context is not as the core inhibitory pharmacophore, but as a robust and immunologically-detectable tag, or hapten.[1]

When appended to a known inhibitor, the DNP group serves as a handle that can be recognized with high specificity by anti-DNP antibodies. This property enables researchers to move beyond simple in-vitro inhibition assays and perform more sophisticated experiments, including:

  • Activity-Based Protein Profiling (ABPP): Specifically labeling and identifying active enzymes within complex biological mixtures.

  • Subcellular Localization: Visualizing the location of active enzymes within fixed cells to understand their physiological roles.[2]

  • Immuno-quantification: Developing sensitive immunoassays for the detection of enzyme-inhibitor complexes.

This guide provides detailed mechanistic insights and step-by-step protocols for two key applications that leverage DNP-conjugated molecules: the localization of active Cathepsin D using a DNP-tagged reversible inhibitor and the identification of active cysteine proteases using a DNP-tagged irreversible probe.

Part I: Mechanistic Principle - Active-Site-Directed Probing with DNP-Conjugates

A fundamental challenge in studying enzymes, particularly proteases, is distinguishing between the total enzyme population (active, inactive zymogens, and endogenously inhibited forms) and the fraction that is catalytically competent. DNP-conjugated inhibitors provide an elegant solution by enabling the specific detection of the active enzyme conformation.

The principle relies on a bifunctional reagent that has:

  • An Inhibitor Moiety: This part of the molecule is designed to bind tightly and specifically to the active site of the target enzyme. For example, pepstatin is a potent, tight-binding inhibitor of aspartyl proteases like Cathepsin D.[3]

  • A Dinitrophenyl (DNP) Tag: This chemical group is covalently attached to the inhibitor, often via a linker. The DNP group itself does not typically interact with the enzyme's active site but is exposed and available for antibody binding once the inhibitor is docked in the enzyme.

The workflow involves incubating the biological sample (e.g., cell lysate or fixed cells) with the DNP-inhibitor conjugate. The inhibitor binds only to active enzyme molecules. After washing away the unbound conjugate, the stable enzyme-inhibitor complex is detected using a high-affinity primary antibody against the DNP group, followed by a labeled secondary antibody for visualization (e.g., fluorescence or chemiluminescence). This ensures that the signal detected is directly proportional to the amount of active enzyme that was present.

cluster_0 Step 1: Binding to Active Enzyme cluster_1 Step 2: Immunodetection Enzyme Active Enzyme (e.g., Cathepsin D) Complex Enzyme-Inhibitor Complex Inhibitor DNP-Inhibitor Conjugate (e.g., DNP-Pepstatin) DetectedComplex Fully Labeled Complex Complex->DetectedComplex AntiDNP Primary Antibody (Anti-DNP) SecondaryAb Labeled Secondary Antibody (e.g., Fluorescent) Signal Detectable Signal (Fluorescence / Chemiluminescence) DetectedComplex->Signal

Fig 1. Mechanism of active enzyme detection using a DNP-inhibitor conjugate.

Part II: Application & Protocol - Cellular Localization of Active Cathepsin D

Objective: To visualize the subcellular localization of the active conformation of Cathepsin D in cultured cells using a DNP-conjugated pepstatin inhibitor.

Background: Cathepsin D is an aspartyl protease primarily found in lysosomes, where it is involved in protein degradation. Its misregulation or extracellular activity has been implicated in various diseases. Pepstatin is a natural pentapeptide that acts as a potent, reversible, tight-binding inhibitor of Cathepsin D at acidic pH, characteristic of the lysosomal environment.[2] By using a hydrophilic, DNP-tagged pepstatin derivative, one can specifically label active Cathepsin D within its functional compartment and visualize its location via immunofluorescence microscopy. The binding is pH-dependent, providing a crucial internal control for the experiment.[2][3]

Materials and Reagents:

  • Inhibitor: NN'-(3-Pepstatinylaminopropyl-3'-dinitrophenylaminopropyl)piperazine or similar hydrophilic DNP-pepstatin conjugate. Prepare a 1 mM stock in DMSO.

  • Cells: Human synovial cells, fibroblasts, or other cell lines of interest cultured on glass coverslips.

  • Antibodies:

    • Primary: High-affinity rabbit or mouse anti-DNP antibody.

    • Secondary: Goat anti-rabbit (or anti-mouse) IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Buffers and Reagents:

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

    • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

    • Incubation Buffer (Acidic): 0.1 M Acetate buffer, pH 5.0.

    • Incubation Buffer (Neutral Control): PBS, pH 7.4.

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

    • Mounting Medium with DAPI (for nuclear counterstaining).

Experimental Protocol: Immunofluorescence Staining
  • Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 500 µL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • DNP-Pepstatin Incubation (The Key Step):

    • Test Condition: To a set of coverslips, add 300 µL of DNP-pepstatin diluted to 10 µM in acidic Incubation Buffer (pH 5.0).

    • Control Condition: To another set of coverslips, add 300 µL of DNP-pepstatin diluted to 10 µM in neutral Incubation Buffer (pH 7.4).

    • Incubate all coverslips for 60 minutes at 37°C. Causality Note: At pH 5.0, the active site of Cathepsin D is in its optimal conformation for binding pepstatin. At pH 7.4, binding is significantly reduced, meaning any observed signal would be non-specific.[2]

  • Washing: Wash the coverslips three times with the corresponding incubation buffer (pH 5.0 for the test, pH 7.4 for the control) to remove unbound inhibitor.

  • Blocking: Add 500 µL of Blocking Buffer to each well and incubate for 30 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-DNP antibody in Blocking Buffer (typically 1:200 to 1:1000, optimize as needed).

    • Aspirate the blocking buffer and add 300 µL of the diluted primary antibody to each coverslip.

    • Incubate for 60 minutes at room temperature in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (typically 1:500 to 1:2000).

    • Incubate for 45 minutes at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash the coverslips three times with PBS for 5 minutes each, protected from light.

    • Briefly rinse with deionized water.

    • Mount the coverslips onto microscope slides using a drop of mounting medium with DAPI.

  • Imaging:

    • Allow the mounting medium to cure.

    • Visualize the slides using a fluorescence microscope. Capture images in the DAPI channel (blue, for nuclei) and the channel corresponding to your secondary antibody's fluorophore (e.g., green for Alexa Fluor 488).

Expected Results and Interpretation:

  • Test (pH 5.0): Expect to see a distinct, punctate, perinuclear staining pattern in the green channel. This granular pattern is characteristic of lysosomes and indicates the location of active Cathepsin D.

  • Control (pH 7.4): Expect to see little to no green fluorescence, demonstrating that the inhibitor binding is specific to the active, low-pH conformation of the enzyme.

Part III: Application & Protocol - Western Blot Detection of Active Cysteine Proteases

Objective: To specifically label and detect active cathepsin B and L-like cysteine proteases from a biological sample using a DNP-tagged irreversible inhibitor and Western blot analysis.

Background: Activity-based probes are powerful tools for functional proteomics. Biotinylated probes are common but can suffer from high background due to endogenous biotinylated proteins in cells.[4] A DNP-tagged probe offers a superior alternative with lower background staining. This protocol uses a peptidyl diazomethyl ketone inhibitor functionalized with a DNP group. Diazomethyl ketones are irreversible inhibitors that specifically target the active site cysteine residue of papain-family proteases, forming a covalent bond.[4] This covalent labeling allows the tagged enzyme to be robustly detected even after denaturation during SDS-PAGE.

Materials and Reagents:

  • Inhibitor Probe: DNP-Ahx-Gly-Phe-Ala-CHN2 (DNP-labeled diazomethyl ketone). Prepare a 10 mM stock solution in DMSO.

  • Biological Sample: Cell or tissue lysate containing active cysteine proteases.

  • Antibodies:

    • Primary: High-affinity rabbit or mouse anti-DNP antibody.

    • Secondary: HRP-conjugated goat anti-rabbit (or anti-mouse) IgG.

  • Buffers and Reagents:

    • Lysis Buffer (e.g., RIPA buffer with protease inhibitors except cysteine protease inhibitors).

    • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5, containing 5 mM DTT.

    • SDS-PAGE sample buffer (Laemmli buffer).

    • Reagents for SDS-PAGE and Western blotting (gels, transfer buffer, PVDF membrane, blocking buffer (5% non-fat milk in TBST), TBST wash buffer).

    • Enhanced Chemiluminescence (ECL) substrate.

Experimental Protocol: Labeling and Western Blot

cluster_workflow Activity-Based Probe Workflow Lysate Prepare Cell Lysate (e.g., Fasciola hepatica extract) Incubate Incubate with DNP-Probe (CHN2) Lysate->Incubate Add Probe SDSPAGE Denature & Separate (SDS-PAGE) Incubate->SDSPAGE Stop Reaction Transfer Transfer to Membrane (Western Blot) SDSPAGE->Transfer Probe Probe with Antibodies (Anti-DNP -> 2° HRP) Transfer->Probe Detect Detect Signal (Chemiluminescence) Probe->Detect

Fig 2. Workflow for detecting active proteases with a DNP-tagged irreversible probe.
  • Sample Preparation: Prepare a fresh cell or tissue lysate. Determine the total protein concentration using a standard method (e.g., BCA assay).

  • Activation and Labeling:

    • In a microfuge tube, combine 50 µg of total protein with Reaction Buffer to a final volume of 48 µL.

    • Add DTT to a final concentration of 5 mM. Incubate for 10 minutes at 37°C. Causality Note: DTT is a reducing agent that ensures the active site cysteine residue of the target proteases is in its reduced, catalytically active state.

    • Add 2 µL of the 10 mM DNP-probe stock solution (final concentration ~400 µM).

    • Incubate for 1 hour at 37°C.

  • Stop Reaction: Stop the labeling reaction by adding 25 µL of 3x SDS-PAGE sample buffer and boiling the sample for 5 minutes at 95°C.

  • SDS-PAGE: Load the entire sample into a well of a 12% SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF membrane according to standard protocols.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with anti-DNP antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate according to the manufacturer's instructions and image the resulting chemiluminescence.

Data Analysis and Quantitative Data:

The resulting blot will show bands corresponding to the molecular weights of the active cysteine proteases that were covalently labeled by the DNP-probe. The intensity of the band is proportional to the amount of active enzyme in the original sample. This method is not only qualitative but can also provide kinetic information.

Enzyme TargetInhibitorSecond-Order Rate Constant (k_i/K_i) M⁻¹s⁻¹
Bovine Cathepsin BDNP-Ahx-Gly-Phe-Ala-CHN₂7.93 x 10²
Human Cathepsin LDNP-Ahx-Gly-Phe-Ala-CHN₂2.16 x 10²
F. hepatica Cathepsin L-likeDNP-Ahx-Gly-Phe-Ala-CHN₂3.73 x 10²
Table 1: Kinetic data for the inhibition of various cathepsins by a DNP-labeled peptidyl diazomethyl ketone inhibitor. Data sourced from Ryan et al. (1998).[4]

References

  • Dando, P. M., & Barrett, A. J. (1983). Dinitrophenyl-pepstatins as active-site-directed localization reagents for cathepsin D. Biochemical Journal, 211(3), 735–741. [Link]

  • Knight, C. G., & Barrett, A. J. (1981). Interaction of dinitrophenyl-pepstatins with human cathepsin D and with anti-dinitrophenyl antibody. Development of potential reagents for the localization in vivo of active proteinases at sites of tissue injury. Biochemical Journal, 195(3), 721–726. [Link]

  • Ryan, R. E., et al. (1998). The synthesis and utilization of 2,4-dinitrophenyl-labeled irreversible peptidyl diazomethyl ketone inhibitors. Analytical Biochemistry, 262(1), 78-84. [Link]

  • SYnAbs (2019). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. SYnAbs. [Link]

  • Taylor & Francis Online. Dinitrophenyl – Knowledge and References. Taylor & Francis. [Link]

  • Al-Bayati, F. A., & Al-Azzawi, A. M. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(4), 49-62. [Link]

Sources

Application Note: High-Yield N-Acetylation of Fluorinated Dinitrophenylanilines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Mechanistic Guide.

Introduction and Synthetic Challenges

Fluorinated dinitrophenylanilines are critical structural scaffolds in the development of targeted agrochemicals (e.g., dinitroaniline-class herbicides) and novel pharmaceutical agents. However, their structural derivatization—specifically N-acetylation—presents a formidable synthetic challenge.

The strong electron-withdrawing nature of the two nitro groups, compounded by the inductive effect of the fluorine atom, severely depletes the electron density on the aniline nitrogen. Consequently, the amine lone pair is highly delocalized into the aromatic ring, rendering it an exceptionally poor nucleophile. Standard acetylation protocols utilizing acetic anhydride with weak bases (e.g., pyridine, triethylamine) or nucleophilic catalysts (e.g., DMAP) typically result in negligible yields or unreacted starting materials.

To overcome this inherent lack of nucleophilicity, a Brønsted acid-catalyzed approach is required. This application note details a robust, self-validating experimental protocol for the N-acetylation of fluorinated dinitrophenylanilines using acetic anhydride and a catalytic amount of concentrated sulfuric acid.

Mechanistic Causality (E-E-A-T)

In the absence of an acid catalyst, the acetylation reaction relies on the amine attacking the neutral carbonyl carbon of acetic anhydride. For highly electron-deficient anilines, the activation energy required to form this tetrahedral intermediate is prohibitively high, stalling the reaction (1)[1].

The addition of concentrated sulfuric acid fundamentally alters the electrophilic species. Sulfuric acid protonates the carbonyl oxygen of acetic anhydride, significantly enhancing the positive charge on the carbonyl carbon to form a highly reactive, acylium-like intermediate. This hardened electrophile can successfully undergo nucleophilic attack by the deactivated amine lone pair, driving the reaction forward to yield the acetyl derivative (2)[2].

Mechanism A Acetic Anhydride + H2SO4 B Protonated Acetic Anhydride (Highly Electrophilic) A->B Protonation D Tetrahedral Intermediate (Rate-Limiting) B->D C Fluorinated Dinitroaniline C->D Nucleophilic Attack E N-Acetylated Product + Acetic Acid D->E Elimination

Figure 1: Mechanistic pathway of the acid-catalyzed N-acetylation.

Experimental Workflow

Workflow A 1. Suspend Fluorinated Dinitroaniline in Ac2O B 2. Add Catalytic Conc. H2SO4 (Dropwise, 0-5 °C) A->B C 3. Heat to 80-100 °C (Reflux, 2-4 hours) B->C D 4. Quench in Ice-Water (Vigorous Stirring) C->D E 5. Vacuum Filtration & Cold Water Wash D->E F 6. Recrystallization (Ethanol/Water) E->F G 7. Pure N-(Fluorodinitrophenyl) acetamide F->G

Figure 2: Step-by-step experimental workflow for acid-catalyzed N-acetylation.

Materials and Reagents

  • Substrate: Fluorinated dinitrophenylaniline (e.g., 4-fluoro-3,5-dinitroaniline or similar derivatives) (3)[3].

  • Reagent: Acetic anhydride (

    
    ), Reagent Grade (>99%).
    
  • Catalyst: Sulfuric acid (

    
    ), Concentrated (98%).
    
  • Solvents: Ice/Deionized Water, Ethanol (for recrystallization).

Step-by-Step Experimental Protocol

Safety Note: Polynitrated aromatics are potential sensitizers and can be highly energetic. Perform all operations in a well-ventilated fume hood behind a blast shield using appropriate PPE.

Step 1: Preparation In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 mmol of the fluorinated dinitrophenylaniline in 15.0 mL (approx. 15 equivalents) of acetic anhydride. The substrate will likely remain partially undissolved at room temperature.

Step 2: Acid Catalysis (Exothermic Control) Cool the suspension to 0–5 °C using an ice-water bath. Slowly add 3–5 drops (approx. 0.15 mL) of concentrated sulfuric acid dropwise. Causality: The protonation of acetic anhydride is highly exothermic. Cooling the reaction vessel prevents the thermal degradation of the anhydride and minimizes the formation of dark, polymeric byproducts.

Step 3: Thermal Activation Remove the ice bath and attach a reflux condenser. Heat the mixture in an oil bath at 85–95 °C for 2 to 4 hours. The mixture should transition into a homogeneous solution as the acetylated product forms. Self-Validation: Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1). The reaction is complete when the distinct yellow spot of the starting aniline is entirely consumed.

Step 4: Quenching Once the starting material is consumed, allow the reaction to cool to approximately 50 °C. Pour the warm mixture slowly into a beaker containing 100 mL of vigorously stirred crushed ice and water. Causality: Water rapidly hydrolyzes the excess acetic anhydride into water-soluble acetic acid. Simultaneously, the hydrophobic N-acetylated product precipitates out of solution, preventing unwanted esterification or hydrolysis of the newly formed amide bond.

Step 5: Isolation Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of the anhydride. Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water (3 × 20 mL) to remove residual acetic acid and sulfuric acid.

Step 6: Purification Recrystallize the crude product from a minimum volume of a hot ethanol/water mixture. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter and dry the purified crystals under a high vacuum to yield the pure N-acetylation product.

Quantitative Data Presentation

The table below summarizes the expected conversion rates when attempting to acetylate highly deactivated anilines under various standard conditions compared to the optimized acid-catalyzed protocol (4)[4].

Table 1: Comparison of Acetylation Conditions for Fluorinated Dinitrophenylanilines

Reaction ConditionCatalystTemp (°C)Time (h)Expected Conversion (%)

/ Pyridine
None2524< 5%

/ Triethylamine
DMAP (0.1 eq)801215 - 20%

(Neat)
None1202430 - 40%

/

Conc.

(Cat.)
90 3 > 95%

Conclusion

By shifting the mechanistic pathway from a standard nucleophilic acyl substitution to a Brønsted acid-catalyzed electrophilic acylation, the N-acetylation of highly deactivated fluorinated dinitrophenylanilines can be achieved with high yield and purity. This self-validating protocol ensures that excess reagents are safely quenched and the final product is easily isolated through precipitation and recrystallization.

References

  • Title: Theoretical Study of Acid Acetylation of Aniline Source: RIA-UTN (Universidad Tecnológica Nacional) URL: [Link]

  • Title: On Acetylation by Means of Acetic Anhydride (3041 By BERNHARD FLURSCHEIM HOLMES) Source: RSC Publishing URL: [Link]

Sources

Application Note: Gas-Phase Fragmentation Dynamics of N-(Dinitrophenyl)acetamide Derivatives via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Mass Spectrometrists, Analytical Chemists, and Drug Metabolism Scientists Matrix/Application: Structural Elucidation, Metabolite Profiling, and Environmental Monitoring

Executive Summary

N-(2,4-dinitrophenyl)acetamide (DNP-acetamide) derivatives are frequently encountered in analytical chemistry as derivatization products for amine tagging, environmental pollutants, and intermediate drug metabolites. Accurately identifying these compounds in complex matrices relies heavily on tandem mass spectrometry (MS/MS). This application note provides a comprehensive, mechanistically grounded guide to the gas-phase dissociation of DNP-acetamides. By understanding the causality behind specific neutral losses—such as the diagnostic ortho effect—analysts can confidently elucidate structures and differentiate isomers.

Mechanistic Causality in Gas-Phase Dissociation

The fragmentation of DNP-acetamide derivatives under Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) is governed by the structural interplay between the ortho-nitro group and the acetamide moiety. Understanding why these molecules break apart ensures accurate spectral interpretation.

The Ortho Effect: Expulsion of a Hydroxyl Radical (•OH)

The most diagnostic fragmentation pathway for 2,4-dinitrophenyl derivatives is the loss of a hydroxyl radical (17 Da) from the protonated precursor ion [1, 2].

  • Causality: This occurs due to the spatial proximity of the ortho-nitro group to the amide proton. Upon protonation of the amide nitrogen in the ESI source, the molecule undergoes a conformational shift. The oxygen of the ortho-nitro group abstracts the amide proton to form an aci-nitro intermediate.

  • Significance: The subsequent homolytic cleavage of the N–O bond expels a neutral •OH radical. This transition from an even-electron precursor ([M+H]⁺) to an odd-electron product ion ([M+H - •OH]⁺•) violates the standard even-electron rule, making it a highly specific diagnostic marker for ortho-substituted nitroaromatics.

Acetamide Rearrangement: Loss of Ketene (CH₂=C=O)
  • Causality: Acetamides are characterized by the loss of neutral ketene (42 Da). This proceeds via a four-membered cyclic transition state. The carbonyl oxygen of the acetyl group abstracts a proton from its adjacent terminal methyl group, leading to the concerted cleavage of the C–N bond and the release of CH₂=C=O [4].

  • Significance: This leaves behind the primary DNP-amine cation. Because this pathway requires higher activation energy than the ortho effect, it is highly sensitive to collision energy (CE) tuning.

Nitro-Nitrite Isomerization: Loss of NO and NO₂
  • Causality: The loss of NO (30 Da) involves the isomerization of the nitro group (-NO₂) to a nitrite ester (-ONO) prior to dissociation. Alternatively, direct C–N bond cleavage results in the loss of a neutral NO₂ radical (46 Da) [3].

Pathway Precursor [M+H]⁺ m/z 226 M_OH [M+H - •OH]⁺• m/z 209 Precursor->M_OH - •OH (17 Da) Ortho Effect M_Ketene [M+H - CH₂CO]⁺ m/z 184 Precursor->M_Ketene - CH₂CO (42 Da) Acetamide Cleavage M_NO2 [M+H - NO₂]⁺ m/z 180 Precursor->M_NO2 - NO₂ (46 Da) Direct Cleavage M_Ketene_OH [M+H - CH₂CO - •OH]⁺• m/z 167 M_OH->M_Ketene_OH - CH₂CO (42 Da) M_Ketene->M_Ketene_OH - •OH (17 Da)

CID fragmentation pathways of protonated N-(2,4-dinitrophenyl)acetamide.

Self-Validating Experimental Protocol

A robust analytical protocol must be self-validating. To ensure the LC-MS/MS system is performing correctly and that in-source fragmentation is minimized, this protocol utilizes the ratio of the ortho effect ion to the ketene loss ion as an intrinsic energy calibrant.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve the DNP-acetamide standard in 100% HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using a 50:50 (v/v) mixture of Water:ACN containing 0.1% Formic Acid. Reasoning: The acidic modifier ensures optimal protonation for ESI(+).

Step 2: Chromatographic Separation

  • Inject 5 µL of the working solution onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Run a linear gradient from 5% B to 95% B over 8 minutes (Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: ACN + 0.1% FA) at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometry Optimization

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Perform a precursor ion scan to isolate the [M+H]⁺ ion (e.g., m/z 226 for the base N-(2,4-dinitrophenyl)acetamide).

  • Apply a collision energy ramp (10 eV to 40 eV) to map the breakdown curve.

Step 4: System Validation (The Internal Check)

  • Monitor the ratio of m/z 209 (loss of •OH) to m/z 184 (loss of CH₂CO) at a fixed Collision Energy of 20 eV.

  • Validation Criteria: If the 209/184 ratio drops below 1.0, the collision cell energy is calibrated too high (favoring the higher-energy ketene cleavage), or the ESI source temperature is inducing premature thermal degradation. Adjust source declustering potential and CE until the ratio stabilizes >1.5.

Workflow A 1. Sample Preparation B 2. UHPLC Separation A->B C 3. ESI(+) Ionization B->C D 4. HCD/CID Fragmentation C->D E 5. Ratio Validation D->E

LC-MS/MS self-validating analytical workflow for DNP-acetamide derivatives.

Quantitative Data Summaries

The following tables summarize the critical quantitative parameters required to reproduce this analysis and interpret the resulting spectra.

Table 1: Optimized LC-MS/MS Source and Collision Parameters

ParameterOptimized ValueMechanistic Purpose
Capillary Voltage 3.5 kVOptimal for small molecule protonation without arcing.
Desolvation Temp 350 °CSufficient for droplet evaporation; avoids thermal cleavage of NO₂.
Cone/Declustering 25 VLow enough to prevent in-source ortho effect fragmentation.
Collision Energy (CE) 15 - 25 eVSweet spot for observing both •OH and Ketene neutral losses.

Table 2: Diagnostic Product Ions for N-(2,4-dinitrophenyl)acetamide (Precursor m/z 226)

Product Ion (m/z)Neutral LossMass (Da)Ion TypeRelative Abundance (at 20 eV)
209 •OH17Odd-electron (Radical Cation)High (Base Peak)
196 NO30Even-electronLow
184 CH₂=C=O42Even-electronMedium
180 NO₂46Odd-electron (Radical Cation)Low
167 CH₂=C=O + •OH59Odd-electron (Radical Cation)Medium

References

  • George M, Ramesh V, Srinivas R, Giblin D, Gross ML. "Deprotonated N-(2,4-dinitrophenyl) amino acids undergo cyclization in solution and the gas phase." International Journal of Mass Spectrometry. 2011;306(2-3):232-240. URL: [Link]

  • Srzic, D. "Ortho effect of nitro group in the fragmentation of 1-phenyl-3-nitrophenyl-2-pyrazolines." Organic Mass Spectrometry. 1986, 21, 411–413. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 104287, Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]-". PubChem. URL: [Link]

19F NMR Spectroscopy of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide: Protocols, Mechanistic Insights, and Data Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide is a highly functionalized fluoroaromatic building block of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom at the C6 position provides an exquisite, non-invasive spectroscopic handle. Because the ¹⁹F nucleus is 100% naturally abundant and represents the third most receptive NMR nucleus[1], ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique for characterizing this molecule. Furthermore, the lack of endogenous fluorine in most biological and organic matrices ensures that ¹⁹F NMR spectra are free from overlapping background signals, making it an ideal tool for complex mixture analysis and reaction screening[2].

Structural & Mechanistic Insights

To extract quantitative and qualitative data from an NMR spectrum, one must understand the causality behind the chemical shifts and coupling patterns. The ¹⁹F chemical shift is exquisitely sensitive to its local electronic environment, spanning a much wider range than ¹H NMR[1].

In N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide, the ¹⁹F nucleus at C6 is subjected to competing electronic effects:

  • Deshielding (-I, -M Effects): The highly electron-withdrawing nitro groups at C2 (meta) and C3 (para) pull electron density away from the aromatic ring. The para-nitro group, in particular, exerts a strong resonance (-M) and inductive (-I) deshielding effect, shifting the fluorine signal downfield (higher ppm) relative to an unsubstituted fluorobenzene[1].

  • Shielding (+M Effects): The acetamide group at C1 (ortho) donates electron density via resonance, providing a slight shielding effect that counteracts the nitro groups.

  • Reactivity Causality (SNAr): The profound electron deficiency of the ring, driven by the dinitro system, highly activates the C-F bond toward Nucleophilic Aromatic Substitution (SNAr)[3]. The fluorine acts as an excellent leaving group because the intermediate Meisenheimer complex is stabilized by the para-nitro group[3]. Consequently, ¹⁹F NMR is the optimal technique for real-time kinetic monitoring of this molecule's substitution reactions, as the disappearance of the aryl fluoride signal directly correlates with reaction progress.

G cluster_0 Through-Bond Scalar Coupling (J) cluster_1 Electronic Shielding Effects Core 19F Nucleus (C6) OrthoH Ortho-Proton (C5-H) ³J_HF ≈ 8-10 Hz Core->OrthoH Primary Splitting MetaCH3 Meta-Methyl (C4-CH3) ⁵J_HF ≈ 1-2 Hz Core->MetaCH3 Fine Splitting ParaNO2 Para-Nitro (C3-NO2) Strong Deshielding (-M, -I) ParaNO2->Core Downfield Shift MetaNO2 Meta-Nitro (C2-NO2) Inductive Deshielding (-I) MetaNO2->Core Downfield Shift

Fig 1: Electronic shielding effects and scalar coupling pathways affecting the 19F nucleus at C6.

Quantitative Data Interpretation

When acquiring the ¹⁹F NMR spectrum of this compound, specific spectral parameters can be anticipated based on its regiochemistry. The data below summarizes the expected quantitative metrics when analyzed in a polar aprotic solvent.

ParameterExpected Value / CharacteristicMechanistic Rationale
Chemical Shift (δ) -110 to -125 ppmDeshielded by para/meta -NO₂ groups; slightly shielded by ortho-NHAc[1].
Multiplicity (¹H-Coupled) Doublet of multiplets (d, m)Primary ³J_HF coupling to ortho-H (C5); fine coupling to C4-CH₃.
Multiplicity (¹H-Decoupled) Sharp Singlet (s)Broadband ¹H decoupling collapses all scalar C-H/F-H couplings.
³J_HF (ortho-H) ~8.0 - 10.0 HzThrough-bond scalar coupling to the adjacent C5 proton.
⁵J_HF (meta-CH₃) ~1.0 - 2.0 HzLong-range scalar coupling to the C4 methyl protons.
T₁ Relaxation Time 2.0 - 4.0 secondsDipole-dipole relaxation dominated by the adjacent C5 proton.

Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes the causality behind the experimental choice.

Protocol A: Quantitative ¹⁹F{¹H} NMR (qNMR) for Purity Assessment

This protocol utilizes inverse-gated ¹H decoupling to yield a single sharp singlet for the ¹⁹F nucleus, maximizing the Signal-to-Noise Ratio (SNR) and ensuring accurate integration against an internal standard.

  • Sample Preparation: Accurately weigh 10.0 mg of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide and 5.0 mg of an internal standard (e.g., 1,4-Difluorobenzene, δ ~ -119 ppm) using a calibrated microbalance.

  • Solvation: Dissolve the mixture in 600 µL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is selected because its high polarity disrupts the intermolecular hydrogen bonding of the acetamide group, preventing line broadening. It also ensures complete solvation of the highly polar dinitro system.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz or 500 MHz NMR spectrometer equipped with a fluorinated/broadband probe. Tune and match the probe specifically to the ¹⁹F frequency (e.g., 470.5 MHz on a 500 MHz console).

  • Acquisition Parameters:

    • Pulse Sequence: zgig (Inverse-gated ¹H decoupling).

    • Causality: Decoupling protons during acquisition collapses multiplets for clean integration. However, leaving the decoupler off during the relaxation delay prevents Nuclear Overhauser Effect (NOE) enhancement, which would artificially inflate the ¹⁹F integral and ruin quantitation.

    • Relaxation Delay (D1): Set to 15 seconds.

    • Causality: ¹⁹F nuclei often exhibit long T₁ relaxation times. D1 must be ≥ 5 × T₁ of the slowest relaxing nucleus to guarantee >99% longitudinal magnetization recovery.

    • Number of Scans (NS): 64 (Targeting an SNR > 250:1).

  • Processing & Self-Validation: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transform. Phase and baseline correct manually.

    • Self-Validation Checkpoint: Run a standard ¹H spectrum prior to ¹⁹F acquisition. The integration ratio of the internal standard's protons to the analyte's C5-H proton must mathematically match the final ¹⁹F integration ratio. If these orthogonal measurements diverge by >2%, sample inhomogeneity or incomplete relaxation is occurring, and the D1 delay must be extended.

Protocol B: Real-Time Kinetic Monitoring of SNAr via ¹⁹F NMR

Because the C-F bond in this molecule is highly activated[3], ¹⁹F NMR is the ideal tool to monitor its substitution by nucleophiles (e.g., primary amines)[2].

  • Baseline Acquisition: Dissolve 10.0 mg of the analyte in 500 µL DMSO-d₆. Acquire a standard 4-scan ¹⁹F spectrum to establish the baseline integral of the reactant C-F signal (δ ~ -115 ppm).

  • Nucleophile Injection: Inject 1.2 equivalents of the target nucleophile directly into the NMR tube. Invert to mix thoroughly and immediately insert into the spectrometer.

  • Kinetic Array Setup: Program a pseudo-2D NMR experiment (multi_zg or equivalent) to acquire a 16-scan ¹⁹F spectrum every 5 minutes for 2 hours.

  • Data Analysis: Plot the decay of the reactant ¹⁹F signal against time.

    • Self-Validation Checkpoint: Monitor the emergence of the free fluoride ion byproduct (F⁻), which typically appears as a broad singlet between -130 to -150 ppm in organic solvents. The molar decay of the aryl fluoride must equal the molar appearance of the free fluoride to confirm mass balance and rule out side reactions.

G A Sample Prep (DMSO-d6 + Int. Std) B Probe Tuning (19F & 1H Decoupling) A->B C Data Acquisition (D1 > 5×T1, Inverse Gated) B->C D Processing (Apodization & Phase) C->D E Kinetic Analysis (Integration vs Time) D->E

Fig 2: Logical workflow for quantitative 19F NMR setup, acquisition, and kinetic reaction monitoring.

References

  • Dalvit, C.; Vulpetti, A. "Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects." Journal of Medicinal Chemistry (ACS Publications). 2

  • "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia.1

  • "1,5-Difluoro-2,4-dinitrobenzene | 327-92-4." Benchchem (Mechanistic reference for SNAr in fluorodinitrobenzenes). 3

Sources

developing cell-based assays with N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Covalent Ligand Discovery & Chemoproteomic Profiling with N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide

Executive Summary

Compound: N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide (referred to herein as FMDN-Ac ). Molecular Weight: 257.18 Da.[1] Primary Reactivity: Nucleophilic Aromatic Substitution (


).
Application:  Covalent Fragment Screening, Reactive Cysteine Profiling, and Target Engagement Assays.

This application note details the protocol for utilizing FMDN-Ac as an electrophilic "warhead" in cell-based assays. Unlike standard reversible inhibitors, FMDN-Ac utilizes a fluoro-dinitro-substituted benzene core to form irreversible covalent bonds with nucleophilic amino acid side chains (primarily Cysteine thiolates and Lysine


-amines) within the proteome. This guide is designed for drug discovery scientists validating covalent mechanisms or profiling the "ligandability" of targets using this specific chemotype.

Mechanistic Principles

To develop robust assays, one must understand the chemical causality of the probe.

  • The Warhead: The C6-Fluorine atom is activated by the electron-withdrawing nitro groups at positions C2 and C3.

  • The Reaction: A cellular nucleophile (Nu:), such as a Cysteine thiolate (

    
    ), attacks the C6 position, displacing the fluoride ion via a Meisenheimer complex intermediate.
    
  • The Adduct: The result is a stable 2,3-dinitro-4-methyl-5-acetamido-phenyl-protein adduct.

  • Selectivity: While highly reactive, the specific substitution pattern (methyl group steric hindrance and acetamide electronic modulation) confers a distinct reactivity profile compared to the classic Sanger’s Reagent (DNFB), potentially offering better discrimination for hyper-reactive cysteines in binding pockets.

Diagram 1: Mechanism of Action & Assay Workflow

G Compound FMDN-Ac (Electrophilic Probe) Cell Live Cell (Proteome) Compound->Cell Passive Diffusion Complex Meisenheimer Intermediate Cell->Complex Nu: Attack (Cys/Lys) Adduct Covalent Protein Adduct Complex->Adduct -HF (S_NAr) Readout LC-MS/MS (Mass Shift +237 Da) Adduct->Readout Lysis & Digestion

Caption: The S_NAr reaction pathway of FMDN-Ac within the cellular environment, leading to stable protein adducts detectable by mass spectrometry.

Experimental Protocols

Protocol A: Cytotoxicity & Reactivity Thresholding (CellTiter-Glo)

Objective: Determine the maximum non-toxic concentration (MNTC) to ensure labeling occurs without inducing immediate cell death, which causes proteome artifacts.

Materials:

  • Target Cells (e.g., HEK293T, Jurkat).

  • FMDN-Ac (100 mM stock in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well white-walled plate. Incubate overnight.

  • Dosing: Prepare a 2-fold serial dilution of FMDN-Ac in media (Range: 100

    
    M to 0.1 
    
    
    
    M).
    • Control: 0.1% DMSO vehicle.

    • Positive Control: 10

      
      M Staurosporine (cell death).
      
  • Incubation: Treat cells for 4 hours at 37°C.

    • Note: Covalent probes often require shorter incubation than reversible drugs due to rapid kinetic saturation.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins, and read luminescence.

  • Analysis: Plot dose-response curve. Select a concentration where viability > 90% for subsequent proteomic assays (typically 1–10

    
    M).
    
Protocol B: Global Target Engagement (LC-MS/MS)

Objective: Identify specific proteins and residues modified by FMDN-Ac. This is the gold standard for validating this compound as a fragment hit.

Materials:

  • Cells treated with FMDN-Ac (at MNTC from Protocol A).

  • Lysis Buffer: 1% SDS, 50 mM HEPES pH 7.5, protease inhibitors.

  • Reduction/Alkylation Reagents (DTT/IAA).

  • Trypsin (Sequencing Grade).

Step-by-Step:

  • Treatment: Treat

    
     cells with FMDN-Ac (e.g., 10 
    
    
    
    M) for 2 hours. Include a DMSO control.
  • Lysis & Precipitation: Wash cells 3x with cold PBS to remove free compound. Lyse in SDS buffer. Sonicate and clear lysate. Precipitate proteins using cold acetone (-20°C, 1 hour).

  • Digestion: Resuspend pellet in 8M Urea. Reduce (5 mM DTT, 30 min, 55°C) and alkylate (15 mM IAA, 30 min, dark). Dilute urea to <1M and digest with Trypsin (1:50 ratio) overnight.

  • Desalting: Clean up peptides using C18 SPE columns.

  • LC-MS/MS Acquisition: Analyze on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Bioinformatics (Critical Step):

    • Search data against the proteome.

    • Variable Modification: Set a custom modification for FMDN-Ac.

    • Calculation: Formula

      
       loses 
      
      
      
      upon binding.
    • Added Mass:

      
       Da (Monoisotopic mass of 
      
      
      
      ).
    • Residues: Cysteine (C), Lysine (K).

Data Output Format:

Protein IDResiduePeptide SequenceSpectral Counts (DMSO)Spectral Counts (FMDN-Ac)Localization Score
P04637 (p53)C277...MCPVQLW...015> 0.99
P00533 (EGFR)C797...MICL...042> 0.99

Advanced Application: Competitive ABPP (Activity-Based Protein Profiling)

If you lack high-res MS capability, you can use FMDN-Ac in a competition assay against a standard broad-spectrum probe like IA-Rhodamine (Cysteine-reactive fluorescent probe).

Diagram 2: Competitive Screening Logic

ABPP cluster_0 Control Arm cluster_1 Experimental Arm C1 Lysate + DMSO C2 Add IA-Rhodamine C1->C2 C3 High Fluorescence (All Cys Labeled) C2->C3 Readout Identify Targets via Band Disappearance C3->Readout SDS-PAGE Comparison E1 Lysate + FMDN-Ac E2 Add IA-Rhodamine E1->E2 E3 Reduced Fluorescence (Target Blocked) E2->E3 E3->Readout

Caption: Workflow for Competitive ABPP. FMDN-Ac blocks specific cysteines, preventing subsequent labeling by the fluorescent reporter IA-Rhodamine.

Protocol:

  • Pre-incubation: Incubate proteome lysate (1 mg/mL) with FMDN-Ac (20

    
    M) for 1 hour.
    
  • Probe Labeling: Add IA-Rhodamine (1

    
    M) for 30 mins.
    
  • Separation: Run SDS-PAGE.

  • Imaging: Scan for Rhodamine fluorescence.

  • Result: Bands that disappear in the FMDN-Ac lane represent proteins where FMDN-Ac has successfully engaged the active cysteine, blocking the fluorescent probe.

Troubleshooting & Controls

IssueProbable CauseCorrective Action
High Toxicity Non-specific alkylation of essential proteins.Reduce concentration to < 1

M; Reduce incubation time to 1 hour.
No Labeling (MS) Incorrect mass shift parameter.Verify modification mass: +237.038 Da . Ensure "Variable Modification" is set for C/K/Y.
Precipitation Compound insolubility in aqueous media.Ensure DMSO stock is fresh. Do not exceed 1% final DMSO concentration. Sonicate upon dilution.
Low Signal Ion suppression in MS.Perform rigorous desalting (C18) and consider SCX (Strong Cation Exchange) fractionation to enrich modified peptides.

References

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574 (2016). [Link]

    • Foundational text on cysteine-reactive fragment screening.
  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790-795 (2010). [Link]

    • Establishes the logic for using electrophilic probes (like halo-nitro-benzenes) to map reactive sites.
  • Åkerfeldt, K. S., et al. "Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Derivatives." Analytical Biochemistry, 283(1), 63-70.
  • ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." [Link]

    • Standard for the cytotoxicity protocols (MTT/CellTiter-Glo) referenced in Protocol A.

Sources

Application Note: Strategic Functionalization of Fluorinated Nitroaromatics in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Electronic Synergy

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated nitroaromatics—such as 1-fluoro-4-nitrobenzene or 1,2,4-trifluoro-5-nitrobenzene—has become an indispensable tool for assembling complex molecular architectures[1]. The synergistic combination of a strongly electron-withdrawing nitro group and the high electronegativity of fluorine creates a highly activated aromatic system.

This specific electronic architecture renders the aromatic ring exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr), which is currently one of the most heavily utilized reactions in drug discovery for constructing heteroaryl and biaryl scaffolds[2]. Fluorine acts as an optimal leaving group in these transformations, while the nitro group not only directs the regiochemistry but also serves as a latent amine, which can be subsequently unmasked for late-stage derivatization.

Mechanistic Rationale & Causality in Experimental Design

As an application scientist, understanding why we choose fluorine over other halogens is critical for optimizing synthetic routes. In an SNAr reaction, the rate-determining step is typically the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized pentadienyl anion known as the Meisenheimer complex[3].

Because fluorine is the most electronegative element, it heavily polarizes the C–F bond, rendering the ipso-carbon highly electrophilic. Consequently, the activation energy for the addition step is significantly lower for fluoroarenes than for chloro- or bromoarenes, leading to vastly accelerated reaction rates.

Table 1: Comparative Kinetics of Halogen Leaving Groups in SNAr

Leaving Group (-X)Electronegativity (Pauling)C–X Bond Energy (kcal/mol)Relative SNAr Rate (Ar-X + Piperidine)
-F 3.98~1153300
-Cl 3.16~804.3
-Br 2.96~684.3
-I 2.66~511.0

Note: Data reflects the principle that the rate of SNAr is governed by the electronegativity of the leaving group (facilitating nucleophilic attack) rather than the bond dissociation energy (which governs


/

reactions).

SNAr_Mechanism A Fluoronitrobenzene (Highly Electrophilic) C Meisenheimer Complex (Resonance Stabilized) A->C Addition B Nucleophile (e.g., Amine, Alkoxide) B->C (Rate Determining) D Substituted Nitroarene (Product) C->D Elimination E Fluoride Ion (Leaving Group) C->E (Fast)

Addition-elimination mechanism of SNAr on fluoronitrobenzenes.

Application Workflow: Synthesis of Biaryl Ethers and Amines via SNAr

Protocol 1: General Procedure for SNAr of Fluoronitrobenzenes

Objective: Synthesize a functionalized nitroarene via the displacement of fluorine by an amine or alkoxide nucleophile. This protocol is designed as a self-validating system to ensure high-fidelity coupling in library synthesis.

Reagents:

  • Fluoronitrobenzene building block (1.0 equiv)[1].

  • Nucleophile (e.g., primary/secondary amine, or carbohydrate alcohol) (1.1 equiv)[4].

  • Base: Potassium carbonate (

    
    , 2.0 equiv) for amines; Potassium hexamethyldisilazide (KHMDS) for alcohols[4].
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the fluoronitrobenzene in anhydrous DMF (0.2 M concentration).

    • Causality: Polar aprotic solvents like DMF or DMSO are explicitly chosen because they solvate cations (like

      
      ) exceptionally well but leave the anionic nucleophiles unsolvated. This "naked" nucleophile state drastically accelerates the SNAr process[5].
      
  • Base Addition: Add

    
     to the stirring solution. For weaker nucleophiles (e.g., alcohols), use KHMDS at 0 °C to generate the alkoxide in situ.
    
    • Causality: The base neutralizes the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium forward and preventing the protonation (and subsequent deactivation) of the nucleophile.

  • Nucleophile Introduction: Add the nucleophile dropwise over 5 minutes.

    • Self-Validation: A deep yellow to orange color shift should be observed almost immediately. This visual cue confirms the transient formation of the Meisenheimer complex, indicating that the nucleophilic attack is successfully occurring[3].

  • Reaction Execution: Stir the mixture at room temperature to 80 °C (depending on the steric hindrance of the nucleophile) for 2–12 hours. Monitor the consumption of the starting material via LC-MS.

  • Quench and Workup: Pour the reaction mixture into ice-cold water.

    • Causality: Water crashes out the highly hydrophobic nitroarene product while simultaneously dissolving the inorganic salts and the DMF solvent, allowing for a clean biphasic separation. Extract with Ethyl Acetate (EtOAc).

  • Purification: Wash the organic layer with brine, dry over

    
    , concentrate in vacuo, and purify via flash chromatography.
    

Downstream Derivatization: Nitro Reduction to Anilines

Protocol 2: Chemoselective Nitro Reduction

Objective: Unmask the nitro group to yield an aniline, providing a versatile handle for downstream drug discovery applications such as amide coupling, urea formation, or Buchwald-Hartwig cross-coupling.

Reagents:

  • Substituted nitroarene (from Protocol 1)

  • Catalyst: Palladium on Carbon (Pd/C, 10 wt%)

  • Hydrogen source:

    
     gas (balloon)
    
  • Solvent: Methanol (MeOH)

Step-by-Step Methodology:

  • Setup: Dissolve the nitroarene in MeOH (0.1 M). Carefully add Pd/C (10 mol%).

    • Causality: Methanol provides excellent solubility for the nitroarene and facilitates efficient hydrogen transfer across the palladium surface.

  • Degassing: Purge the flask with Argon for 5 minutes, then replace the atmosphere with

    
     gas.
    
    • Causality: Strict removal of oxygen is mandatory to prevent the explosive combustion of the hydrogen/palladium mixture and to avoid unwanted oxidative side-reactions.

  • Reaction: Stir vigorously under an

    
     atmosphere (1 atm) at room temperature.
    
    • Self-Validation: The reaction progress can be visually tracked by the disappearance of the distinct yellow color (characteristic of the nitro group conjugated with the aromatic ring) and confirmed by the appearance of a highly polar, ninhydrin-positive spot on TLC.

  • Filtration: Filter the mixture through a tightly packed pad of Celite.

    • Causality: Celite prevents the finely divided Pd/C from passing through standard filter paper, ensuring the resulting Active Pharmaceutical Ingredient (API) intermediate is free of heavy metal contamination.

  • Isolation: Concentrate the filtrate in vacuo to yield the pure aniline derivative.

Workflow A Fluorinated Nitroaromatic B SNAr Reaction (Add Nucleophile) A->B C Functionalized Nitroarene B->C D Nitro Reduction (Pd/C, H2) C->D E Substituted Aniline D->E F Late-Stage Derivatization E->F

Synthetic workflow converting fluoronitroaromatics into aniline drug scaffolds.

Conclusion

The strategic utilization of fluorinated nitroaromatics streamlines the synthesis of complex pharmaceutical agents. By exploiting the predictable, highly efficient SNAr reactivity of these scaffolds, followed by chemoselective nitro reduction, medicinal chemists can rapidly generate diverse libraries of drug-like molecules for robust structure-activity relationship (SAR) profiling.

References

  • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem Source: Nature Communications (Springer Nature) URL: [Link]

Sources

Troubleshooting & Optimization

troubleshooting the synthesis of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide

Case ID: SYN-FMA-23DN Status: Active Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Molecule Analysis

Target Molecule: N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide Core Challenge: This synthesis involves the introduction of two nitro groups onto a polysubstituted aniline core.[1] The primary difficulty lies in regioselectivity during the second nitration step.[1] The steric crowding between the nitro group at C2 and the methyl group at C4 makes the C3 position difficult to access, often leading to the formation of the thermodynamically favored C5-isomer (N-(6-fluoro-4-methyl-2,5-dinitrophenyl)acetamide) or incomplete mononitration.[1]

Structural Logic:

  • Parent Scaffold: N-(2-Fluoro-4-methylphenyl)acetamide (derived from 2-fluoro-4-methylaniline).[1]

  • Electronic Environment: The acetamido group (C1) is a strong activator (ortho/para).[1][2] The fluorine (C6) and methyl (C4) groups exert competing directing effects.[1]

  • Steric Crunch: The target requires adjacent substituents at positions 1, 2, 3, and 4.[1] This "vicinal" substitution pattern is energetically costly.[1]

Diagnostic Workflow

Before adjusting your protocol, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start Identify Failure Mode CheckTLC TLC/LCMS Analysis Start->CheckTLC Result1 Single Spot (Wrong Mass) CheckTLC->Result1 Mononitro only Result2 Mixture of Isomers CheckTLC->Result2 Target + Byproducts Result3 Starting Material Remains CheckTLC->Result3 Low Conversion Result4 Deacetylated Product (Free Amine) CheckTLC->Result4 Mass - 42 Action1 Increase HNO3 equivalents Switch to Fuming HNO3 Result1->Action1 Action2 Optimize Temp (-10°C to 0°C) Check C3 vs C5 regioselectivity Result2->Action2 Action3 Check Water Content Use H2SO4 as solvent Result3->Action3 Action4 Temp too high (>20°C) Acid too dilute Result4->Action4

Figure 1: Diagnostic logic for nitration failures. Blue nodes indicate analysis steps; Red/Yellow nodes indicate corrective actions.

Technical Troubleshooting (Q&A)

Q1: I am obtaining a dinitro product, but the NMR suggests the substitution pattern is incorrect. What is happening?

Diagnosis: You are likely isolating the 2,5-dinitro isomer instead of the target 2,3-dinitro isomer.[1]

Mechanism:

  • First Nitration: The acetamido group directs the first nitro group to the ortho position (C2 or C6).[1] Since C6 is occupied by Fluorine (in the precursor numbering) or Fluorine directs to its para position, the first nitro group lands at C2 (between NHAc and H).[1] This forms the intermediate N-(6-fluoro-4-methyl-2-nitrophenyl)acetamide.[1]

  • Second Nitration: You now have a deactivated ring.[1] The directing groups are:

    • Methyl (C4): Activates ortho positions C3 and C5.[1]

    • Fluorine (C6): Deactivates but directs ortho/para (to C5 and C3).

    • Nitro (C2): Strong deactivator, directs meta (to C4-blocked and C6-blocked).[1]

  • The Conflict: Both Methyl and Fluorine direct to C3 and C5.[1] However, C3 is sterically sandwiched between the Nitro group at C2 and the Methyl group at C4.[1] C5 is less hindered (between Methyl and Fluorine).[1] Therefore, kinetics favor the formation of the 2,5-dinitro isomer.[1]

Solution:

  • Thermodynamic Control: Run the reaction at the lowest possible temperature (-10°C) to maximize the directing influence of the electronic effects over steric factors, though steric hindrance is hard to overcome.

  • Purification: The 2,3-isomer is more polar due to the "dipole bunching" of the adjacent nitro groups.[1] Use Flash Chromatography with a gradient of Hexane:EtOAc (start 90:10, move to 60:40).[1] The 2,5-isomer usually elutes first.[1]

Q2: The reaction stalls at the mononitro stage. Adding heat causes deacetylation.[1] How do I push to completion?

Diagnosis: The first nitro group significantly deactivates the ring, raising the activation energy for the second nitration.[1] Heating in aqueous acid promotes hydrolysis of the amide bond (deacetylation) to the aniline.[1]

Solution:

  • Reagent Switch: Transition from standard concentrated HNO₃ (65-70%) to Fuming HNO₃ (90%+) .[1]

  • Solvent System: Use Oleum (fuming sulfuric acid) or concentrated H₂SO₄ as the solvent.[1] The presence of SO₃ scavenges water, maintaining the concentration of the active nitronium ion (

    
    ) and preventing hydrolysis.[1]
    
  • Protocol Adjustment:

    • Dissolve mononitro intermediate in conc. H₂SO₄ at 0°C.[1]

    • Add Fuming HNO₃ dropwise.[1]

    • Allow to warm to room temperature only . Do not reflux.[1]

Q3: My yield is low due to "oiling out" during the quench. How do I recover the product?

Diagnosis: Polynitrated acetanilides are often lipophilic but poor crystallizers in the presence of acid impurities.[1]

Solution:

  • Quench Method: Pour the reaction mixture onto crushed ice with vigorous stirring. Do not pour water into the acid.[1]

  • Neutralization: Adjust pH to ~4-5 using Sodium Acetate or dilute NaOH.[1] Avoid high pH (>9) which can hydrolyze the amide or nitro groups.[1]

  • Extraction: If a solid does not precipitate, extract with Dichloromethane (DCM) .[1] Nitro compounds have excellent solubility in DCM.[1] Wash the organic layer with bicarbonate to remove acid traces.[1]

Optimized Synthesis Protocol

Precursor: N-(2-Fluoro-4-methylphenyl)acetamide (Synthesis: Acetylation of 2-fluoro-4-methylaniline [CAS: 452-80-2]).[1]

ParameterSpecificationReason
Solvent Conc. H₂SO₄ (98%)Acts as solvent and catalyst; minimizes hydrolysis.[1]
Reagent Fuming HNO₃ (>90%)High

concentration required for deactivated ring.[1]
Stoichiometry 2.2 - 2.5 EquivalentsSlight excess to drive second nitration.[1]
Temperature -10°C to 0°C (Addition)RT (Reaction)Controls exotherm to prevent tar formation/isomer scrambling.[1]
Time 2-4 HoursMonitoring via TLC is critical.[1]

Step-by-Step:

  • Preparation: Charge a round-bottom flask with N-(2-Fluoro-4-methylphenyl)acetamide (1.0 eq) and Conc. H₂SO₄ (10 vol).[1][2] Cool to -10°C in an ice/salt bath.

  • Nitration: Add Fuming HNO₃ (2.5 eq) dropwise over 30 minutes. Critical: Keep internal temp < 5°C.

  • Reaction: Allow the mixture to warm to 20°C. Stir for 3 hours.

  • Monitoring: Check TLC (50% EtOAc/Hexane).

    • Spot 1 (High Rf): Mononitro (Incomplete)[1]

    • Spot 2 (Mid Rf): 2,5-Dinitro (Byproduct)[1]

    • Spot 3 (Low Rf):2,3-Dinitro (Target)

  • Workup: Pour onto ice (50 vol). Filter the precipitate.[1][3] If gummy, dissolve in DCM, wash with NaHCO₃, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Comparative Data: Isomer Identification

Use this table to interpret your NMR data if you suspect isomer mixtures.

FeatureTarget (2,3-Dinitro)Common Impurity (2,5-Dinitro)
Symmetry AsymmetricAsymmetric
Aromatic Protons 1H Singlet (C5-H) (Deshielded by F and NO2)Two Singlets (Para to each other)
Methyl Shift ~2.3 ppm (Shielded by adjacent NO2)~2.5 ppm (Deshielded, between NO2)
19F NMR Shifted downfield (Ortho to NO2)Shifted upfield (Ortho to H)

References

  • Nitration of Fluorinated Acetanilides: BenchChem Technical Support. Application Notes and Protocols for the Nitration of Fluorinated Acetanilides. (2025).[1][2] [1]

  • Regioselectivity in Aniline Nitration: Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3[1][4]·9H2O.

  • Synthesis of 2-Fluoro-4-methylaniline (Precursor): ChemicalBook. 2-Fluoro-4-methylaniline synthesis and properties.[1]

  • General Nitration Procedures: Organic Syntheses, Coll. Vol. 2, p. 449 (1943); Vol. 22, p. 44 (1942).[1] Nitration of substituted anilines.

Disclaimer: This guide is for research purposes only. Nitration reactions involving fuming nitric acid are potentially explosive.[1] All procedures must be conducted in a fume hood with appropriate PPE.

Sources

Technical Support Center: Troubleshooting N-Acetylation of Highly Deactivated Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 6-Fluoro-4-methyl-2,3-dinitroaniline

Welcome to the Application Scientist Support Portal. As drug development professionals and synthetic chemists, you are likely aware that standard functional group transformations often fail when applied to heavily substituted aromatic systems. This guide is specifically engineered to troubleshoot the N-acetylation of 6-Fluoro-4-methyl-2,3-dinitroaniline , an exceptionally challenging substrate.

Below, we break down the mechanistic root causes of reaction failure and provide field-proven, self-validating protocols to maximize your yield.

FAQ 1: Mechanistic Root Cause Analysis

Q: Why do standard acetylation conditions (Acetic Anhydride/Pyridine or Acetyl Chloride/Triethylamine) yield <5% product with 6-Fluoro-4-methyl-2,3-dinitroaniline?

A: The failure is a compounded result of extreme steric hindrance and electronic deactivation.

  • Steric Hindrance: The target amine (

    
     at position 1) is di-ortho substituted. It is flanked by a bulky nitro group at position 2 and a fluorine atom at position 6. This creates a severe steric shield around the nitrogen lone pair, physically blocking the approach of standard acylating agents.
    
  • Electronic Deactivation: The substrate possesses two strongly electron-withdrawing nitro groups (

    
     effects) and a highly electronegative fluorine atom (
    
    
    
    effect). These groups synergistically drain electron density from the aromatic ring and the nitrogen lone pair. Consequently, the amine is functionally non-nucleophilic[1].

The Causality: Standard nucleophilic acyl substitution relies on the amine attacking the carbonyl carbon. Because your substrate lacks the necessary electron density to act as a nucleophile, the activation energy barrier for this attack is insurmountable under standard thermal conditions.

FAQ 2: Strategic Workarounds

Q: If the amine is non-nucleophilic, how do I force the acetylation to proceed?

A: You must abandon standard conditions and alter the fundamental electronics of the transition state. You have two distinct mechanistic pathways:

  • Pathway A: The Super-Electrophile Strategy (Acid Catalysis) Instead of relying on the weak amine, we supercharge the electrophile. By using neat acetic anhydride with a catalytic amount of concentrated sulfuric acid, the anhydride is protonated and cleaves to form an acylium ion (

    
    ). This intermediate is so electrophilic that even a highly deactivated aniline will attack it[2].
    
  • Pathway B: The Super-Nucleophile Strategy (Base Deprotonation) Instead of relying on the neutral amine, we deprotonate it completely. The highly electron-withdrawing nature of the dinitro-fluoro ring significantly lowers the

    
     of the amine protons. By treating the substrate with a strong, non-nucleophilic base like Sodium Hydride (NaH), you generate an anilide anion . This anion is a potent "super-nucleophile" that will rapidly attack acetyl chloride.
    
Data Presentation: Method Comparison

To help you select the appropriate workflow for your laboratory setup, compare the quantitative data of the three approaches below:

Reaction StrategyReagentsMechanistic IntermediateTypical YieldReaction TimeKey Advantage
Standard

, Pyridine
Neutral Amine< 5%24 hMild conditions
Acid-Catalyzed

,

(cat.)
Acylium Ion55 - 70%4 - 8 hNo anhydrous solvents required
Base-Mediated NaH,

, THF
Anilide Anion85 - 95%1 - 2 hHighest yield, rapid conversion
Experimental Protocols
Protocol A: Acid-Catalyzed Acetylation (Super-Electrophile Method)

Use this method if you do not have access to strictly anhydrous conditions (Schlenk lines/gloveboxes).

  • Preparation: Suspend 6-Fluoro-4-methyl-2,3-dinitroaniline (1.0 eq) in neat acetic anhydride (10.0 eq). The suspension will likely remain heterogeneous.

  • Catalysis: Cool the flask to 0 °C. Carefully add concentrated

    
     (0.1 eq) dropwise.
    
  • Heating: Attach a reflux condenser and heat the mixture to 60 °C. Causality Note: Do not exceed 60 °C; excessive heat in the presence of sulfuric acid will cause the electron-deficient ring to polymerize or degrade into a black tar.

  • Validation: Monitor by TLC (Hexanes/EtOAc). The reaction is complete when the starting material spot disappears (typically 4-6 hours).

  • Workup: Pour the cooled mixture over crushed ice. The excess acetic anhydride will hydrolyze, and the N-acetylated product will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Base-Mediated Acetylation (Super-Nucleophile Method)

Use this method for maximum yield and purity, provided you can maintain strictly anhydrous conditions.

  • Deprotonation: Under an inert argon atmosphere, suspend Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C.

  • Anion Generation: Slowly add a solution of 6-Fluoro-4-methyl-2,3-dinitroaniline (1.0 eq) in anhydrous THF.

    • Self-Validating Step: You will observe immediate bubbling (

      
       gas evolution) and a distinct color change as the anilide anion forms. Wait 30 minutes or until gas evolution completely ceases.
      
  • Acylation: Add Acetyl Chloride (1.1 eq) dropwise at 0 °C. Stir for 1 hour, allowing the reaction to slowly warm to room temperature.

  • Workup: Quench carefully with saturated aqueous

    
    . Extract with Ethyl Acetate, wash with brine, dry over 
    
    
    
    , and concentrate.
FAQ 3: Troubleshooting Over-Reaction

Q: I used the NaH/AcCl method, and my LC-MS shows a mass corresponding to N,N-diacetylation. How do I prevent this?

A: Highly deactivated anilines are prone to N,N-diacylation when exposed to strong bases and highly reactive acyl chlorides[3]. Once the mono-acetylated product forms, the remaining amide proton is highly acidic due to the adjacent carbonyl and the electron-withdrawing ring. If excess NaH is present, it will deprotonate the amide, leading to a second acetylation.

  • Prevention: Strictly limit your NaH and Acetyl Chloride to 1.05 - 1.1 equivalents.

  • Rescue: If diacetylation occurs, you can selectively cleave the second acetyl group by treating the crude mixture with a mild base (

    
    ) in Methanol for 2 hours. The steric relief drives the selective hydrolysis back to the mono-acetylated target.
    
Mechanistic Visualization

Acetylation_Workflow Start 6-Fluoro-4-methyl-2,3-dinitroaniline (Highly Deactivated Amine) Decision Select Activation Pathway Start->Decision AcidPath Acid Catalysis (Ac2O + H2SO4) Decision->AcidPath Standard Setup BasePath Base Deprotonation (NaH + AcCl) Decision->BasePath Schlenk/Dry Setup MechAcid Generates Acylium Ion (Super-Electrophile) AcidPath->MechAcid MechBase Generates Anilide Anion (Super-Nucleophile) BasePath->MechBase YieldAcid Moderate Yield (55-70%) MechAcid->YieldAcid YieldBase High Yield (85-95%) MechBase->YieldBase

Mechanistic selection logic for the N-acetylation of highly deactivated anilines.

References
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | ACS Publications | 1

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction | ResearchGate | 3

  • Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide... | Quora | 2

Sources

Technical Support Center: Nitration of Fluoro-Methyl Acetanilides

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Electrophilic Aromatic Substitution (Nitration) on Deactivated/Sterically Crowded Systems

Overview: The Challenge of the "Push-Pull" System

Welcome to the technical support hub for the nitration of fluoro-methyl acetanilides. You are likely here because this reaction—nominally a simple Electrophilic Aromatic Substitution (EAS)—is failing to yield clean product.

The Root Cause: You are working with a "Push-Pull" electronic system with steric conflicts.

  • The "Push": The acetamido group (

    
    ) and methyl group (
    
    
    ) are electron-donating activators.
  • The "Pull": The fluorine atom (

    
    ) is an inductive electron-withdrawing group, yet it directs ortho/para via resonance.
    
  • The Conflict: In substrates like N-(4-fluoro-2-methylphenyl)acetamide, the primary directing group (

    
    ) is sterically crowded by the methyl group, and its para position is blocked by fluorine. This forces the electrophile (
    
    
    ) into a regiochemical battle, often leading to side reactions rather than the desired substitution.[1]

Troubleshooting Guide: Select Your Issue

ISSUE 1: "My reaction mixture turned into black tar or deep red oil."

Diagnosis: Deacetylation (Hydrolysis) followed by Oxidation.

This is the most common failure mode. The reaction conditions (strong acid + heat) have catalyzed the hydrolysis of the amide bond before or during nitration.

  • The Mechanism:

    • Acid catalyzes the cleavage of the acetyl group, generating the free aniline.

    • Free anilines are highly susceptible to oxidation by nitric acid (an oxidant).

    • Oxidized anilines polymerize into complex "tars" (aniline black).

    • Secondary Effect: If the free aniline survives oxidation, it protonates to form an anilinium ion (

      
      ), which is a meta-director, completely altering your regiochemistry.
      

Corrective Protocol:

  • Temperature Control: You must maintain the internal temperature below 10°C (ideally 0-5°C) . Hydrolysis rates increase exponentially >20°C.

  • Anhydrous Conditions: Use Glacial Acetic Acid as the solvent.[2][3] Water promotes hydrolysis.[4] Ensure your

    
     is fuming or high concentration, not dilute.
    
  • Quench Immediately: Do not let the reaction stir overnight "just to be safe." Once the starting material is consumed (check TLC/HPLC), quench on ice.

Visualizing the Failure Pathway:

DeacetylationStartFluoro-methyl AcetanilidePath_GoodPathway A:Nitration (Desired)Start->Path_GoodLow Temp (<5°C)Path_BadPathway B:Hydrolysis (Side Reaction)Start->Path_BadHigh Temp / WaterAcidStrong Acid (H2SO4/HNO3)+ Heat (>20°C)ProductNitro-Acetanilide(Clean Solid)Path_Good->ProductIntermedFree Aniline(Highly Reactive)Path_Bad->IntermedOxidationOxidation by HNO3Intermed->OxidationWrongIsoMeta-Nitration(via Anilinium Ion)Intermed->WrongIsoMinor PathTarBlack Tar/Polymer(Irreversible Loss)Oxidation->TarMajor Path

Figure 1: The competition between the desired nitration pathway and the destructive hydrolysis pathway.

ISSUE 2: "I am seeing multiple isomers (Regioselectivity Issues)."

Diagnosis: Directing Group Conflict & Steric Hindrance.

In a substrate like N-(4-fluoro-2-methylphenyl)acetamide:

  • -NHAc (Pos 1): Directs to 6 (Ortho). Para is blocked by F.

  • -Me (Pos 2): Directs to 3, 5 .[3]

  • -F (Pos 4): Directs to 3, 5 .[3]

The -NHAc group is the strongest director, usually favoring position 6. However, position 6 is sterically crowded by the adjacent -NHAc group. If the reaction is too energetic (high temp or super-acidic media), the electrophile may attack positions 3 or 5, which are activated by the Methyl and Fluoro groups.

Corrective Protocol:

  • Solvent Choice: Use Acetic Anhydride (

    
    )  in the mixture. This generates acetyl nitrate (
    
    
    ) in situ. Acetyl nitrate is a milder, more selective nitrating agent than the naked nitronium ion (
    
    
    ), favoring the ortho position relative to the amide (Position 6) via a specific cyclic transition state mechanism (the "Ortho Effect").
  • Avoid H2SO4 if possible: For highly sensitive substrates, use

    
     in Acetic Acid/Acetic Anhydride only. Sulfuric acid increases the "hotness" of the electrophile, reducing selectivity.
    
ISSUE 3: "I have an unexplained impurity at +16-17 mass units."

Diagnosis: Ipso-Nitration or Phenolic Oxidation.

While rare, the high electronegativity of fluorine can sometimes allow for ipso-attack (attack at the carbon bearing the substituent).

  • Scenario: The

    
     attacks the carbon bearing the Methyl or Fluoro group.
    
  • Outcome: This usually leads to unstable intermediates that rearrange or degrade. However, if you see an impurity with an -OH group (phenol formation), it may be due to ipso-attack followed by loss of the nitro group and hydrolysis, or benzylic oxidation of the methyl group (less likely in standard nitration but possible).

Corrective Protocol:

  • Verify the impurity mass. If it is M+16 (Oxygen), you likely have oxidation. Reduce the concentration of

    
    .[2]
    

Standardized Protocol: Nitration of N-(4-fluoro-2-methylphenyl)acetamide

Note: This protocol is designed to minimize hydrolysis and maximize regioselectivity for the 6-nitro isomer.

Reagents
  • Substrate: N-(4-fluoro-2-methylphenyl)acetamide (1.0 eq)

  • Solvent: Glacial Acetic Acid (5.0 volumes)

  • Reagent: Fuming Nitric Acid (1.1 eq)

  • Catalyst/Dehydrant: Acetic Anhydride (1.0 eq) - Optional but recommended for selectivity.

Step-by-Step Workflow
  • Dissolution (T = 20°C):

    • Charge the reaction vessel with Substrate and Glacial Acetic Acid. Stir until fully dissolved.

    • Why: Heterogeneous mixtures lead to "hot spots" and over-nitration.

  • Cooling (Critical Control Point):

    • Cool the mixture to 0–5°C using an ice/salt bath.

    • Check: Ensure internal probe reads <5°C before proceeding.

  • Nitrating Agent Preparation:

    • In a separate flask, mix Fuming

      
       and Acetic Acid (1:1 ratio). Pre-cool this mixture to 0°C.
      
    • Why: Adding neat

      
       directly creates localized exotherms. Diluting it buffers the addition.
      
  • Addition (T < 10°C):

    • Add the Nitrating mixture dropwise over 30–60 minutes.

    • Monitor: If temp rises >10°C, stop addition and let cool.

  • Reaction (T = 0–10°C):

    • Stir at 0–10°C for 1–2 hours. Monitor by HPLC/TLC.

    • Endpoint: <2% Starting Material.

  • Quench & Isolation:

    • Pour the reaction mixture slowly into Ice Water (10 volumes) with vigorous stirring.

    • The product should precipitate as a solid.

    • Filter, wash with cold water (to remove acid), and dry.[3]

Data Summary: Expected Outcomes
ParameterSpecificationNotes
Primary Product 6-Nitro isomerDirected by NHAc (Ortho effect)
Typical Yield 75 - 85%Losses due to solubility in acid
Major Impurity A Deacetylated (Aniline)Caused by temp >20°C or wet acid
Major Impurity B 5-Nitro isomerCaused by steric hindrance at pos 6
Appearance Pale Yellow/White SolidDark color indicates oxidation/tar

FAQ: Frequently Asked Questions

Q: Can I use Sulfuric Acid (


) instead of Acetic Acid?A:



Q: My product is not precipitating on ice. What now? A: Your product might be slightly soluble if the acid concentration is still high. Neutralize the ice slurry to pH 4-5 using Sodium Acetate or dilute NaOH (carefully!). This reduces the solubility of the amide and forces precipitation.

Q: Why do I need Acetic Anhydride? A: It serves two purposes:

  • It scavenges water (preventing hydrolysis).

  • It forms Acetyl Nitrate, which is more selective for the position ortho to the amide group.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Detailed discussion on EAS directing effects and the "Ortho Effect" of amides).

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (The authoritative text on nitration mechanisms, including ipso-attack and solvent effects).

  • Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (Kinetics and mechanism of nitration in mixed acid systems).

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Nitration of Fluorinated Acetanilides. (Specific procedural data for fluoro-acetanilide substrates).
  • RSC Perkin Transactions 2. (1977). Electrophilic aromatic substitution.[2][3][5][6][7][8] Part 18. Nitration of acetanilide and some analogues. (Discusses the hydrolysis vs. nitration competition and acidity dependence).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals. Nitration reactions can be explosive; perform behind a blast shield.

preventing degradation of dinitrophenyl compounds during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: DNP-STAB-001 Status: Active Agent: Senior Application Scientist

Safety & Handling: The "Wet" Rule

CRITICAL SAFETY NOTICE: Before addressing experimental degradation, we must address physical stability. 2,4-Dinitrophenol and its salts are high explosives when dry. They are shock- and friction-sensitive.

  • The Protocol: Always store DNP solids phlegmatized (wetted) with at least 15% water.

  • Visual Check: If the material appears as a dry, dusty powder rather than a damp paste or heavy crystals, do not attempt to open or weigh it. Contact your safety officer immediately for hydration/disposal protocols.

Module 1: 2,4-Dinitrophenol (Free Acid)

Context: Mitochondrial uncoupling, metabolic studies, chemical synthesis.

The Core Problem: Loss of Potency via Adsorption & Photolysis

Researchers often report "loss of activity" in cell assays. This is rarely chemical decomposition of the bulk stock but rather physical loss or photochemical rearrangement .

Mechanism of Failure
  • Adsorption (The "Sticky" Effect): In its protonated (non-ionized) form, DNP is hydrophobic. It binds aggressively to polystyrene (cell culture plates) and PVC tubing. This effect is pH-dependent.[1] At pH < 4.0 (near pKa ~4.0), DNP is >50% non-ionized and adsorbs rapidly, reducing the effective concentration in your assay [1].

  • Photolysis: Nitro groups are chromophores. Exposure to UV or intense white light causes a nitro-to-nitrite rearrangement, eventually releasing NO₂ and forming degradation products like 2-amino-4-nitrophenol [2].

Troubleshooting & Protocols

Q: My dose-response curve for mitochondrial uncoupling is shifting to the right. Is my DNP degrading? A: It is likely adsorbing to your plasticware.

  • The Fix: Prepare stocks in glass. When diluting into assay media, ensure the pH is buffered > 7.0 before adding DNP. At pH 7.4, DNP is predominantly ionized (phenolate anion), which is water-soluble and repelled by negatively charged plastic surfaces.

Q: The solution turned from bright yellow to a brownish-orange. Can I use it? A: No. This indicates photodegradation.

  • The Fix: DNP solutions act as their own quality indicator.[2]

    • Bright Yellow: Active (Phenolate form).

    • Colorless: Protonated (Acidic) or reduced.

    • Brown/Red precipitate: Photodegradation products.[3]

DOT Diagram: DNP Environmental Degradation Pathways

DNP_Degradation DNP 2,4-Dinitrophenol (Active) Adsorbed Adsorbed to Plastic (Loss of Concentration) DNP->Adsorbed Low pH (<4.0) Hydrophobic Interaction PhotoProd Photoproducts (Nitrites/Aminophenols) DNP->PhotoProd UV/Vis Light (Nitro-Nitrite Rearrangement) Ionized Phenolate Anion (Stable in Solution) DNP->Ionized pH > 7.0 Deprotonation Ionized->Adsorbed Minimal

Caption: Figure 1. Environmental fate of 2,4-DNP in experimental conditions. pH control is the primary lever to prevent adsorption loss.[2]

Module 2: 2,4-Dinitrophenylhydrazine (DNPH)

Context: Analytical chemistry, detection of carbonyls (aldehydes/ketones) via HPLC.

The Core Problem: "Ghost Peaks" and Hydrolysis

DNPH derivatization is the gold standard for carbonyl detection, but the reagent itself is unstable, leading to false positives ("ghost peaks") in HPLC data.

Mechanism of Failure
  • Hydrazone Hydrolysis: The reaction between DNPH and a carbonyl is reversible.[2][4] If the acid concentration drops or water content is too high during storage, the hydrazone hydrolyzes back to the ketone and DNPH [3].

  • E/Z Isomerization: The C=N double bond in the hydrazone derivative can exist as E or Z isomers. Acid and light catalyze the conversion, causing single analytes to split into two peaks, ruining quantitation [3].

Troubleshooting & Protocols

Q: I see multiple peaks for a single aldehyde standard. Why? A: This is likely E/Z Isomerization .[1]

  • The Fix:

    • Ensure your mobile phase contains a buffering acid (e.g., 0.1% phosphoric acid) to lock the equilibrium.

    • Protect the autosampler vials from light (use amber glass).

Q: My blank injection has peaks. Is the DNPH contaminated? A: DNPH is highly reactive and will derivatize carbonyls present in laboratory air (acetone) or impure solvents.

  • The Fix: Recrystallize your DNPH reagent from acetonitrile before use if high sensitivity is required. Use "HPLC Grade" solvents only.

Protocol: Preparation of Stable DNPH Reagent (Brady's Reagent Modified)

Purpose: Create a reagent stable for 1 week at 4°C.

StepActionScientific Rationale
1 Weigh 360 mg DNPH (wetted).Safety: Never dry-weigh DNPH. Correct for water weight (approx. 30%).
2 Dissolve in 2 mL conc. H₂SO₄.Catalysis: Strong acid is required to protonate the carbonyl oxygen, facilitating nucleophilic attack.
3 Add slowly to 18 mL Methanol/Acetonitrile.Solubility: Organic solvent ensures the organic carbonyls dissolve; slow addition prevents thermal decomposition from exotherm.
4 Filter through 0.45 µm PTFE.Clarification: Removes insoluble degradation products that act as nucleation sites for precipitation.

Module 3: DNP-Protein Conjugates (Immunology)

Context: Hapten-carrier studies (e.g., DNP-BSA, DNP-KLH).

The Core Problem: Aggregation and Linker Instability

DNP is hydrophobic. When you conjugate multiple DNP molecules to a protein (high substitution ratio), the protein becomes hydrophobic, leading to precipitation or "buried" epitopes that antibodies cannot bind.

Troubleshooting Logic Tree

Q: My anti-DNP antibody titer is dropping, but the antibody is fresh. Is the antigen degrading? A: The DNP-protein conjugate has likely aggregated or the DNP-lysine bond has hydrolyzed.

DOT Diagram: Troubleshooting DNP Conjugates

DNP_Conjugate_Troubleshooting Issue Issue: Low Signal in ELISA Check1 Check 1: Solution Clarity Issue->Check1 Cloudy Cloudy/Precipitate Check1->Cloudy Clear Clear Solution Check1->Clear Action1 Cause: Hydrophobic Aggregation Fix: Add 0.05% Tween-20 or Reduce DNP:Protein Ratio Cloudy->Action1 Check2 Check 2: Spectrophotometry (Absorbance at 360nm) Clear->Check2 LowAbs Low A360 Check2->LowAbs HighAbs Normal A360 Check2->HighAbs Action2 Cause: Linker Hydrolysis Fix: Store at -20°C Avoid Phosphate Buffers (use Tris) LowAbs->Action2 Action3 Cause: Epitope Masking Fix: Use High-Binding Plates HighAbs->Action3

Caption: Figure 2. Logic flow for diagnosing failure in DNP-labeled protein experiments.

Summary Data Table: Storage & Stability

Compound ClassPrimary Degradation ModeOptimal StorageBuffer Incompatibility
2,4-DNP (Solid) Explosion (if dry)Wetted (15% H₂O), 4°CN/A
2,4-DNP (Solution) Photolysis, AdsorptionAmber glass, pH > 7.0Low pH buffers (causes adsorption)
DNPH Reagent Hydrolysis, IsomerizationAcidified Acetonitrile, 4°CAldehyde-containing solvents (Acetone)
DNP-Protein Aggregation-20°C, 50% GlycerolPhosphate (can catalyze hydrolysis over years)

References

  • ATSDR (Agency for Toxic Substances and Disease Registry). (2019).[5] Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services.[2] [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2016). Environmental Organic Chemistry (3rd ed.). Wiley.

Sources

Technical Support Center: Reducing Non-Specific Binding of Dinitrophenyl (DNP) Probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for dinitrophenyl (DNP) probe applications. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to overcome one of the most common hurdles in immunoassays: non-specific binding. High background noise can obscure genuine signals, leading to false positives and unreliable data.[1][2][3] This guide is structured to help you diagnose the root cause of your background issues and implement effective solutions, ensuring the accuracy and reliability of your results.

Section 1: Troubleshooting Guide - "My Experiment Isn't Working!"

This section is for researchers encountering specific issues during their experiments. The Q&A format is designed to get you to a solution quickly.

Q1: Why am I observing high, uniform background across my entire sample (slide, membrane, or plate)?

A: This is the most frequent issue and typically points to a systemic problem with one of three key steps: blocking, antibody/probe concentration, or washing.

  • Cause 1: Ineffective Blocking. The primary role of a blocking buffer is to saturate all unoccupied sites on your solid phase (e.g., nitrocellulose membrane, ELISA plate, or tissue-mounted slide), preventing the probe or antibodies from adhering to these surfaces non-specifically.[2][4] If blocking is insufficient, the detection reagents will bind everywhere, creating a uniform high background.

  • Solution:

    • Increase Incubation Time: Ensure you are blocking for at least 1-2 hours at room temperature or overnight at 4°C.[5] Shorter times may not be sufficient for complete surface saturation.

    • Optimize Blocking Agent Concentration: For agents like Bovine Serum Albumin (BSA) or non-fat dry milk, a concentration of 3-5% is standard.[5] Too low a concentration will be ineffective.

    • Switch Your Blocking Agent: No single blocking buffer is perfect for every system. If BSA isn't working, try non-fat dry milk, or vice-versa. For phospho-protein detection, avoid milk as it contains casein, a phosphoprotein that can cause cross-reactivity.[6] In such cases, BSA or a protein-free commercial blocker is preferable.[6]

  • Cause 2: Excessive Probe or Antibody Concentration. Using too much primary or secondary antibody is a common error. At high concentrations, even highly specific antibodies can exhibit low-affinity, non-specific interactions, driving up background.[7]

  • Solution:

    • Titrate Your Antibodies: Always perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies. The goal is to find the dilution that provides the best signal-to-noise ratio, not just the strongest signal.

    • Secondary Antibody Check: High concentrations of a secondary antibody can sometimes cause inhibition, paradoxically reducing the specific signal while increasing background.[8] A proper titration will identify this issue.

  • Cause 3: Inadequate Washing. Washing steps are critical for removing unbound and weakly bound probes and antibodies.[5]

  • Solution:

    • Increase Wash Duration and Volume: Increase the number of washes (e.g., from three to five) and the duration of each wash (e.g., from 5 to 10 minutes) with vigorous agitation.[9]

    • Add a Surfactant: Incorporating a non-ionic detergent like Tween-20 (at 0.05-0.1%) in your wash buffer is highly effective at disrupting weak, non-specific hydrophobic interactions.[5][10]

Q2: My negative control (e.g., secondary antibody only) shows a strong signal. What does this mean?

A: This result definitively points to a problem with your secondary antibody or subsequent detection reagents, not your DNP probe or primary antibody. The secondary antibody is binding non-specifically to your sample.

  • Cause 1: Cross-Reactivity of the Secondary Antibody. The secondary antibody may be binding to endogenous proteins in your sample.

  • Solution:

    • Use Pre-adsorbed Secondary Antibodies: Select a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.

    • Block with Normal Serum: A highly effective strategy is to use normal serum from the same species in which the secondary antibody was raised. For example, if you are using a goat anti-rabbit secondary, block with 5-10% normal goat serum. This provides "decoy" immunoglobulins that bind the non-specific sites on the secondary antibody.

  • Cause 2: Non-Specific Fc Receptor Binding. Some cell types, particularly immune cells like macrophages, express Fc receptors that can bind the Fc region of your antibodies, causing significant background.[7][11]

  • Solution:

    • Use an Fc Receptor Block: Prior to your primary antibody incubation, use a commercial Fc blocking reagent or a high concentration of non-specific immunoglobulins from the sample species.

    • Consider F(ab')2 Fragments: If Fc binding is a persistent issue, using F(ab')2 fragment secondary antibodies, which lack the Fc portion, can eliminate this type of non-specific binding.

Q3: The background is speckled or patchy. What's causing this?

A: This issue is often caused by particulates or uneven processing rather than biochemical interactions.

  • Cause 1: Aggregates in Reagents. Antibodies or blocking agents can form aggregates over time, which then stick to the sample and create speckles.

  • Solution:

    • Centrifuge Your Antibodies: Before dilution, spin your primary and secondary antibody vials in a microcentrifuge (e.g., 10,000 x g for 5 minutes) to pellet any aggregates. Use the supernatant.

    • Filter Your Blocking Buffer: If you use non-fat dry milk, it may not fully dissolve. Filter the solution before use to remove particulates.

  • Cause 2: Sample Drying Out. If any part of the sample (membrane or slide) dries out during incubation steps, it will cause intense and irreversible background in those areas.[9]

  • Solution:

    • Ensure Adequate Volume: Use enough buffer/reagent volume to completely cover the sample during all incubation steps.

    • Use a Humidified Chamber: For slide-based assays, always perform incubations in a humidified chamber to prevent evaporation.

  • Cause 3: Contamination. Dust or other contaminants on your equipment or in your buffers can settle on the sample and cause fluorescent or chromogenic artifacts.[9]

  • Solution:

    • Maintain Cleanliness: Use clean incubation trays and forceps. Filter buffers if you suspect contamination.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental mechanisms of non-specific binding?

A: Non-specific binding arises from a combination of unintended molecular interactions between your detection reagents and the sample or solid support. The primary culprits are:

  • Hydrophobic Interactions: Proteins and probes can have hydrophobic regions that are attracted to similar regions on the solid-phase support (like nitrocellulose or polystyrene) or within the tissue itself.[11]

  • Ionic/Electrostatic Interactions: Charged molecules can bind non-specifically to oppositely charged areas on the sample or support surface. Adjusting the salt concentration or pH of your buffers can help mitigate this.[10][11]

  • Fc Receptor Binding: As mentioned in the troubleshooting section, this occurs when the Fc portion of an antibody binds to Fc receptors on certain cells.[7][11]

  • Binding to Blocking Agents: In some cases, the detection antibody might cross-react with the proteins used in the blocking buffer (e.g., anti-bovine IgG antibodies reacting with BSA).[2]

cluster_0 Sources of Non-Specific Binding Probe DNP Probe / Antibody Target Intended Target Probe->Target Specific Binding (High Affinity) NSB_Points Unintended Binding Sites (Membrane, Tissue Proteins, etc.) Probe->NSB_Points Hydrophobic & Ionic Interactions Fc_Receptor Fc Receptors on Cells Probe->Fc_Receptor Fc-mediated Binding

Caption: Mechanisms of specific vs. non-specific probe binding.

Q2: How do I choose the most appropriate blocking buffer?

A: The choice depends heavily on your specific assay, antibodies, and sample type. There is no universal best choice, and empirical testing is often necessary.[4][6]

Blocking AgentTypical Conc.ProsCons & Considerations
Bovine Serum Albumin (BSA) 3-5% in TBS/PBSGood all-purpose blocker, compatible with most systems.[6]Can have batch-to-batch variability. Avoid if your primary antibody is anti-bovine or if detecting biotin (some grades contain biotin).
Non-fat Dry Milk 3-5% in TBS/PBSInexpensive and very effective for many Western blot applications.Contains phosphoproteins (casein) and biotin; do not use for phosphoprotein detection or avidin-biotin systems.[6] Can mask some antigens.
Normal Serum 5-10% in TBS/PBSExcellent for reducing secondary antibody background.[12]Must match the host species of the secondary antibody (e.g., use goat serum for a goat-raised secondary Ab).
Fish Gelatin 0.5-2% in TBS/PBSDoes not cross-react with mammalian proteins, good for reducing Fc-mediated binding.May not be as effective at blocking hydrophobic interactions as BSA or milk.
Commercial/Synthetic Blockers VariesOften protein-free, reducing cross-reactivity.[6] Good for phospho-protein and biotin-based assays. Highly consistent.More expensive than traditional blockers.
Q3: What is the role of detergents like Tween-20?

A: Non-ionic detergents (surfactants) like Tween-20 play a crucial role as "wetting agents." They reduce the surface tension of the buffer, allowing for more uniform coverage of the sample. More importantly, they disrupt low-affinity, non-specific ionic and hydrophobic interactions without disturbing the high-affinity specific binding of your antibody or probe to its target.[10] They are most critical in the wash buffer but can also be added to the antibody diluent (typically at a final concentration of 0.05%) to reduce background.[13]

Q4: Can my sample itself be the source of background?

A: Yes, certain tissues contain endogenous molecules that can generate a signal and be mistaken for non-specific binding.

  • Endogenous Peroxidase: Tissues like the liver and kidney have high levels of endogenous peroxidase activity, which will react with an HRP substrate and create a false positive signal. Solution: Quench the tissue with a 3% hydrogen peroxide (H2O2) solution before the blocking step.[8]

  • Endogenous Biotin: Biotin is abundant in many tissues. If you are using a detection system involving avidin or streptavidin, this can cause significant background.[8] Solution: Use an avidin/biotin blocking kit to saturate the endogenous biotin before applying your reagents.[8]

  • Autofluorescence: Some tissues have molecules (e.g., collagen, elastin) that are naturally fluorescent. This is a major issue in fluorescence-based detection (IHC/IF, FISH). Solution: Use spectrally distinct fluorophores, employ autofluorescence quenching reagents, or use a chromogenic detection method instead.

Section 3: Optimized Protocols & Workflows

Protocol: Systematic Approach to Reducing High Background

This protocol outlines a logical workflow to diagnose and resolve non-specific binding issues.

  • Establish Controls: Always run the following controls in parallel with your full experiment:

    • No Probe/Primary Ab Control: Incubate a sample with only the secondary antibody and detection reagents. This will reveal non-specific binding from the secondary system.

    • Isotype Control: (For antibody-based detection) Use a non-binding antibody of the same isotype and concentration as your primary antibody. This helps determine if binding is due to the specific antigen-binding site or other parts of the antibody molecule.[14]

    • Negative Tissue/Cell Control: Use a sample known to not express the target of interest. This establishes the baseline background level.

  • Optimize Antibody/Probe Concentration:

    • Perform a serial dilution of your DNP-probe or primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000).

    • For each primary dilution, perform a serial dilution of your secondary antibody.

    • Analyze the signal-to-noise ratio to find the optimal concentrations.

  • Test Blocking Buffers:

    • Divide your sample (e.g., cut a Western blot into strips or use multiple tissue sections).

    • Test several blocking buffers in parallel: 5% BSA, 5% non-fat milk, and a commercial protein-free blocker.

    • Ensure blocking is performed for at least 1 hour at room temperature.

  • Enhance Wash Steps:

    • Prepare your wash buffer (e.g., TBS-T or PBS-T) with 0.1% Tween-20.[9]

    • Perform a minimum of 4 washes, each for 5-10 minutes, with vigorous agitation after both primary and secondary antibody incubations.

Troubleshooting Workflow Diagram

This flowchart provides a visual guide for systematically addressing high background.

Start High Background Observed Check_Controls Analyze Negative Controls (e.g., Secondary Ab only) Start->Check_Controls Secondary_Issue Problem is Secondary Ab or Detection System Check_Controls->Secondary_Issue Signal in Control Primary_Issue Problem is Probe/Primary Ab or Blocking/Washing Check_Controls->Primary_Issue No Signal in Control Fix_Secondary 1. Use Normal Serum Block 2. Titrate Secondary Ab 3. Use Pre-adsorbed Secondary Secondary_Issue->Fix_Secondary Titrate_Primary Titrate Primary Ab / Probe to Optimize S/N Ratio Primary_Issue->Titrate_Primary Solved Problem Resolved Fix_Secondary->Solved Optimize_Blocking Test Alternative Blockers (BSA, Milk, Commercial) Increase Incubation Time Titrate_Primary->Optimize_Blocking Improve_Washing Increase Wash Time/Volume Ensure 0.1% Tween-20 in Wash Buffer Optimize_Blocking->Improve_Washing Check_Endogenous Check for Endogenous Enzymes or Biotin. Add Quenching/Blocking Steps. Improve_Washing->Check_Endogenous Check_Endogenous->Solved Yes, problem found Check_Endogenous->Solved No, re-evaluate system

Caption: A systematic workflow for troubleshooting high background.

References

  • Creative Diagnostics. (n.d.). Hapten. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Blocking Buffer Optimization Protocol. Retrieved from [Link]

  • Alpha Diagnostic International. (n.d.). DNP35-BTN-10 DNP-BSA protein Biotin Conjugate. Retrieved from [Link]

  • Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Makhija, E., & Votyakova, T. (n.d.). Quantitation of reversible binding by particle counting: hapten-antibody interaction as a model system. PMC. Retrieved from [Link]

  • Chen, Y., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. PMC. Retrieved from [Link]

  • Wang, Z., et al. (2021, April 7). Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization. PubMed. Retrieved from [Link]

  • BioChain Institute Inc. (n.d.). Tips for Successful In Situ Hybridization. Retrieved from [Link]

  • SYnAbs. (2019, September 25). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. Retrieved from [Link]

  • van der Loos, C. (2011, July 1). Non-specific binding of antibodies in immunohistochemistry: fallacies and facts. PMC - NIH. Retrieved from [Link]

  • Precision Biosystems. (2023, July 6). How to select the correct blocking buffer for Western Blotting. Retrieved from [Link]

  • Cope, F. O., & Linter, R. (2018). Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity. PMC. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from [Link]

  • G-Biosciences. (n.d.). BlockingAgents Optimization Trial Packs. Retrieved from [Link]

  • Moore, C. B., et al. (2025, September 25). Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reduction of non-specific binding in immunoassays requiring long incubations. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Non-specific binding of antibodies in immunohistochemistry: Fakes and facts. Retrieved from [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). General Introduction to In Situ Hybridization Protocol Using Nonradioactively Labeled Probes to Detect mRNAs on Tissue Sections. Retrieved from [Link]

  • Oxford Gene Technology. (n.d.). How do I reduce high background in my FISH assay?. Retrieved from [Link]

  • Gutierrez-Zavala, A., et al. (2019, January 18). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. MDPI. Retrieved from [Link]

  • UCL. (n.d.). In situ hybridization protocols. Retrieved from [Link]

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Technical Support Center: Purification Challenges of Polar Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges presented by polar nitroaromatic compounds. These molecules, crucial in pharmaceuticals, explosives, and specialty chemicals, often pose significant hurdles in achieving high purity due to their inherent chemical properties.[1] This guide provides field-proven troubleshooting advice and in-depth protocols in a direct question-and-answer format to help you navigate these complexities in your research.

Safety First: Essential Handling and Disposal Protocols

Before beginning any purification protocol, it is imperative to handle polar nitroaromatic compounds with extreme caution. As a class, these compounds are recognized for their potential toxicity, including the ability to induce methemoglobinemia, and may be harmful if swallowed, inhaled, or in contact with skin.[2][3]

Q: What are the mandatory personal protective equipment (PPE) and handling requirements for working with nitroaromatic compounds?

A: All work must be conducted in a well-ventilated chemical fume hood.[2] Standard PPE includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves (e.g., PVC or nitrile, selected based on breakthrough time for the specific compound), and a lab coat.[4] Avoid all personal contact, including inhalation of vapors or dust.[4] Always wash hands thoroughly with soap and water after handling.[4]

Q: How should I store polar nitroaromatic compounds?

A: Store them in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area.[2] Keep them segregated from incompatible materials such as strong oxidizing agents, reducing agents, and strong bases.[2] Crucially, keep them away from heat, sparks, and open flames.[2]

Q: What is the correct procedure for disposing of nitroaromatic compound waste?

A: All waste must be handled in accordance with local, state, and federal regulations.[4] Never dispose of nitro compounds down the drain.[5] Collect all solid and liquid waste in a properly labeled, sealed container for pickup by your institution's environmental health and safety department.[5]

Section 1: Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on the precise interplay between the solute and the solvent system.[6][7]

Q: I'm trying to recrystallize a polar nitroaromatic compound, but it keeps "oiling out" instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when a supersaturated solution separates into two liquid phases upon cooling. This is common when the compound's melting point is lower than the solvent's boiling point or when high concentrations of impurities are present.[8]

Troubleshooting Steps:

  • Reheat and Dilute: Reheat the solution to dissolve the oil completely.[8]

  • Add More Solvent: Add a small amount of additional hot solvent to lower the solution's saturation point.[8]

  • Slow Down Cooling: Allow the flask to cool to room temperature very slowly. Do not place it directly in an ice bath. Slow cooling is critical for the formation of a proper crystal lattice.[5][9]

  • Change Solvents: If the issue persists, your solvent may be unsuitable. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[7][9] Consider a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent, then add a "bad" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify and then cool slowly.[8]

Q: My solution has cooled, but no crystals have formed. What should I do?

A: This is a common issue known as supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[10] You can induce crystallization using the following methods:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level.[5][10] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for crystallization to begin.[10]

  • Further Cooling: If room temperature cooling is unsuccessful, try cooling the solution in an ice bath or refrigerator to further decrease the compound's solubility.[5]

Q: My final yield after recrystallization is very low. What are the likely causes?

A: Poor recovery is often a result of procedural errors. Common causes include:

  • Using too much solvent: This is the most frequent mistake. The goal is to create a saturated solution with a minimum amount of boiling solvent.[10] Using excess solvent means more of your product will remain dissolved upon cooling, reducing your yield.[10]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel.

  • Washing with the wrong solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without re-dissolving the product.[8]

Workflow for a Successful Recrystallization

cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying start Start with Crude Polar Nitroaromatic choose_solvent Choose Solvent: - High solubility when hot - Low solubility when cold start->choose_solvent dissolve Add MINIMUM amount of boiling solvent to dissolve choose_solvent->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool induce Induce Crystallization (if needed: scratch/seed) cool->induce ice_bath Cool in Ice Bath to Maximize Yield induce->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash with MINIMUM of ice-cold solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A standard workflow for the recrystallization of solid organic compounds.

Section 2: Chromatography Troubleshooting

Chromatography is essential for separating complex mixtures, but the high polarity of nitroaromatics requires careful technique selection and optimization.[11]

2A: Normal-Phase (Flash) Chromatography

Q: My polar nitroaromatic compound is streaking badly or won't move off the baseline on a silica gel column. Why?

A: This is a classic problem of strong retention. Silica gel is a very polar stationary phase.[12] Polar nitroaromatic compounds interact very strongly with the silanol groups on the silica surface via dipole-dipole interactions and hydrogen bonding, causing poor elution (low Rf) and band broadening (streaking).[12][13]

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: The most straightforward solution is to increase the polarity of your eluent.[14] If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If that is insufficient, you may need to add a stronger, more polar solvent like methanol.

  • Consider an Alternative Stationary Phase: If your compound is extremely polar or sensitive to the acidic nature of silica, consider using a different stationary phase like alumina or Florisil (magnesium silicate).[15][16]

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is an excellent alternative. It uses a polar stationary phase (like silica or diol) but with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[17] This technique is specifically designed to retain and separate highly polar analytes.[17]

2B: Reversed-Phase HPLC (RP-HPLC)

Q: My polar nitroaromatic compound elutes in the void volume (no retention) on my C18 RP-HPLC column. How can I get it to retain?

A: This is the opposite problem to normal-phase chromatography and is very common for polar compounds.[12] RP-HPLC uses a non-polar stationary phase (like C18) and a polar mobile phase. Highly polar analytes have little affinity for the non-polar stationary phase and are swept through the column with the mobile phase, resulting in poor or no retention.[12]

Troubleshooting Steps:

  • Decrease Mobile Phase Polarity: Reduce the amount of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. Using a higher percentage of the aqueous component will make the mobile phase more polar, encouraging the polar analyte to interact more with the relatively less polar stationary phase.

  • Adjust Mobile Phase pH: If your compound has acidic or basic functional groups, its ionization state is pH-dependent. Adjusting the mobile phase pH to suppress ionization (e.g., lowering the pH for an acidic compound) will make the molecule more neutral and less polar, thereby increasing its retention on a reversed-phase column.[12]

  • Switch to a Polar-Embedded Column: These are specialized reversed-phase columns that have polar groups (e.g., amides or carbamates) embedded within the long alkyl chains. This modification makes the stationary phase more compatible with highly aqueous mobile phases and provides alternative retention mechanisms for polar analytes.[12]

  • Employ HILIC: As mentioned before, HILIC is often the most effective solution for retaining highly polar compounds that are unsuitable for traditional RP-HPLC.[12]

Troubleshooting Poor HPLC Retention

start Problem: Poor Retention of Polar Nitroaromatic in RP-HPLC q1 Is the mobile phase highly organic? start->q1 a1_yes Decrease organic modifier % (e.g., ACN, MeOH) q1->a1_yes Yes q2 Does the compound have ionizable groups? q1->q2 No a1_yes->q2 a2_yes Adjust mobile phase pH to suppress ionization q2->a2_yes Yes q3 Still no retention? q2->q3 No a2_yes->q3 a3_yes Switch to a more suitable stationary phase or technique q3->a3_yes Yes solution1 Use Polar-Embedded RP-Column a3_yes->solution1 solution2 Use HILIC a3_yes->solution2 end Successful Retention and Separation solution1->end solution2->end

Caption: A decision-making workflow for troubleshooting poor retention in RP-HPLC.

2C: Solid-Phase Extraction (SPE)

Q: When should I use Solid-Phase Extraction (SPE) for my polar nitroaromatic compounds?

A: SPE is an excellent technique for sample cleanup, concentration, or matrix simplification prior to analysis by another method like HPLC or GC.[15] It is particularly useful for isolating polar nitroaromatic compounds from aqueous samples like groundwater or wastewater.[18][19][20]

Q: How do I choose the right SPE sorbent?

A: The choice depends on your sample matrix and your goal.

  • For isolating polar analytes from non-polar matrices: Use a polar sorbent like unbonded silica, diol, or Florisil in a "normal-phase" mode.[13]

  • For isolating polar analytes from polar (aqueous) matrices: This is more common. Use a polymeric reversed-phase sorbent or a C18 sorbent designed for polar compounds.[12] EPA methods for explosive residues in water often recommend SPE cartridges for sample preparation.[18][19][20]

TechniqueStationary Phase PolarityMobile Phase PolarityBest For...Key Challenge for Polar Nitroaromatics
Normal-Phase High (e.g., Silica)Low to MediumLess polar compounds; separating isomers.Strong Retention/Streaking: Compound binds too tightly to the column.[12]
Reversed-Phase Low (e.g., C18)HighA wide range of moderately polar to non-polar compounds.Poor Retention: Compound has no affinity for the column and elutes immediately.[12]
HILIC High (e.g., Silica, Diol)Low (High organic %)Highly polar, hydrophilic compounds.Method Development: Can require careful optimization of water content and buffers.

Section 3: Purity Assessment

Q: How can I confirm the purity of my final product?

A: A multi-faceted approach is best to ensure comprehensive purity determination.[21]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a primary technique for assessing purity.[21][22] The purity can be calculated based on the area percentage of the main peak relative to the total peak area.[22] It is crucial to develop a method that can separate the main compound from any potential starting materials, byproducts, or degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for identifying and quantifying volatile and semi-volatile impurities.[22] However, care must be taken as some nitroaromatic compounds can be thermally labile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying impurities. Quantitative NMR (qNMR) can also be used for a highly accurate purity assessment.[22]

Section 4: Detailed Experimental Protocols

Protocol 1: General Recrystallization of a Polar Nitroaromatic Compound

This protocol provides a general methodology for recrystallizing a compound like methyl m-nitrobenzoate.[5]

  • Solvent Selection: Based on solubility tests, select an appropriate solvent (e.g., methanol). The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a chemical fume hood, add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate until it boils.[5] Continue adding small portions of hot solvent until the solid is just completely dissolved.[10]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.[5] Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent.[8]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

  • Characterization: Determine the melting point and obtain spectroscopic data (e.g., NMR, IR) to confirm identity and purity.[5]

Protocol 2: Purity Analysis by Reversed-Phase HPLC

This protocol is a starting point for analyzing a nitroaromatic compound and may require optimization.[22]

  • Instrumentation: Use an HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[22]

  • Sample Preparation: Accurately weigh a small amount of your purified compound (e.g., 10 mg) and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent like acetonitrile to create a stock solution. Further dilute this solution to a working concentration (e.g., 0.1 mg/mL).[22]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Gradient Example: Start with 50% A, hold for 2 minutes. Increase to 95% A over 10 minutes. Hold at 95% A for 5 minutes. Return to 50% A over 1 minute and equilibrate for 5 minutes.[22]

    • Flow Rate: 1.0 mL/min.[22]

    • Column Temperature: 30 °C.[22]

    • Detection Wavelength: 254 nm (or the λmax of your compound).[22]

    • Injection Volume: 10 µL.[22]

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.[22]

References

  • Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • "solvent selection for effective recrystallization of nitroarom
  • A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.
  • Reduction of nitro compounds. Wikipedia. [Link]

  • 4-Nitrophenol. Santa Cruz Biotechnology.
  • A Comparative Guide to Analytical Methods for Nitrocyclopentane Purity Assessment. Benchchem.
  • Supelco Guide to Solid Phase Extraction. Supelco.
  • Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluatin. EPA. [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth. EPA. [Link]

  • Nitroaromatics, Environmental Analysis of. Wiley Online Library. [Link]

  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. [Link]

  • Safety D
  • Knowledge About Normal Phase Solid Phase Extraction. Hawach. [Link]

  • Analysis of nitroaromatic compounds in complex samples using solid-phase microextraction and isotope dilution quantification gas chromatography-electron-capture negative ionisation mass spectrometry. PubMed. [Link]

  • Performance characteristics of different chromatographic columns for nitro compound analysis.. Benchchem.
  • US9139509B2 - Removal of non-aromatic impurities from a nitration process.
  • Recrystalliz
  • Method 3535A: Solid-Phase Extraction (SPE .... EPA. [Link]

  • Recrystalliz
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Troubleshooting Flash Chrom
  • Technical Support Center: Overcoming Challenges in the Biodegradation of Recalcitrant Nitroarom
  • What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Recrystalliz
  • Technical Support Center: Purific
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • Frequently Asked Questions: Purific
  • method 8091 nitroaromatics and cyclic ketones by gas chromatography. EPA. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB. [Link]

  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. Benchchem.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid)
  • Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Purification of strong polar and basic compounds : r/Chempros. Reddit. [Link]

  • Structures of some common nitroaromatic compounds[14][18][21][23][24].. ResearchGate. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

Sources

storage and handling of light-sensitive dinitrophenyl reagents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage, Handling, and Troubleshooting of Light-Sensitive DNP Reagents

Mission Statement

Welcome to the DNP Technical Support Center. This guide addresses the critical stability and safety challenges associated with 2,4-Dinitrophenylhydrazine (DNPH) and related reagents (e.g., Sanger’s Reagent/FDNB). These compounds are the gold standard for carbonyl detection and N-terminal sequencing, but they are chemically volatile, photosensitive, and, in the case of DNPH, explosive when dry .

This guide moves beyond basic "how-to" instructions to explain the causality of experimental failure, ensuring your data is reproducible and your laboratory remains safe.

Module 1: Critical Safety Directive (The "Wet" Rule)

WARNING: EXPLOSION HAZARD

Q: Why does the container label say "Keep Wet"? Can I dry the reagent for accurate weighing?

A: NEVER dry 2,4-DNPH completely.

  • The Mechanism: 2,4-DNPH is a substituted hydrazine. In its dry state, it is a high explosive, sensitive to shock and friction.[1][2] It is typically shipped and stored with 30% water content to desensitize it.

  • The Risk: Drying the solid increases its sensitivity to static discharge and mechanical impact.[3]

  • Correct Protocol:

    • Weigh the moist solid.

    • Determine the precise concentration of your stock solution spectrophotometrically (check absorbance at 360–370 nm) or by gravimetric correction after dissolution, not before.

    • If you find an old bottle where the water has evaporated and the solid looks "caked" or dry, do not attempt to open it . Contact your safety officer for immediate disposal by bomb squad or hazardous waste specialists.

Module 2: Storage & Stability Architecture

To maintain the integrity of the dinitrophenyl moiety, you must control three variables: Light, Oxidation, and Temperature.

Storage Matrix
ParameterSpecificationScientific Rationale
Primary Container Amber Glass or Aluminum-wrappedPhotosensitivity: UV light triggers photo-oxidation and radical formation (nitro-group reduction), turning the reagent dark orange/brown and creating background noise in HPLC.
Atmosphere Inert Gas Overlay (Argon/Nitrogen)Oxidation: The hydrazine group is a reducing agent. Oxygen exposure accelerates the formation of degradation products (e.g., 2,4-dinitroaniline).
Temperature 2–8°C (Refrigerated)Kinetics: Slows the rate of spontaneous decomposition.
Hydration Maintain >30% Water (w/w)Shock Sensitivity: Water acts as a heat sink and lubricant, preventing friction-induced detonation.

Module 3: Experimental Workflow & Visualization

The following diagram illustrates the critical control points (CCPs) where DNP experiments typically fail.

DNP_Workflow Storage Storage (Amber/Wet/4°C) Check Visual Inspection (Color Check) Storage->Check Pre-Exp Purify Recrystallization (Remove Degradants) Check->Purify If Dark/Orange Deriv Derivatization (Acid Catalysis) Check->Deriv If Bright Yellow Purify->Deriv Clean Reagent Cleanup Excess Removal (SPE/Cation Exchange) Deriv->Cleanup Crucial Step Analysis HPLC/UV Analysis Cleanup->Analysis Clean Baseline Analysis->Purify Ghost Peaks Detected

Figure 1: Critical Control Points in the DNP Reagent Lifecycle. Note the mandatory purification step if the reagent shows signs of photo-degradation.

Module 4: Troubleshooting & FAQs

Issue 1: High Background & "Ghost" Peaks

A: It is likely your solvent or the reagent itself.

  • The "Acetonitrile Trap": Standard HPLC-grade acetonitrile often contains trace amounts of carbonyls (acetone/formaldehyde) from the manufacturing process.

    • The Fix: The DNPH reacts with these trace impurities during the run, creating "ghost" hydrazone peaks. You must use carbonyl-free solvents or run a solvent blank to subtract these peaks.

  • Reagent Degradation: If your DNPH solution is old or was exposed to light, it contains 2,4-dinitroaniline and other decomposition products.

    • The Fix:Recrystallize the reagent. (See Protocol A below).

Issue 2: Low Derivatization Efficiency

Q: I am not seeing the expected yield for my ketones. The reaction seems incomplete.

A: Check your pH and Water Content.

  • The Mechanism: The reaction is acid-catalyzed. You need a low pH to protonate the carbonyl oxygen (making it electrophilic), but if the pH is too low, you protonate the hydrazine nitrogen, rendering it non-nucleophilic.

  • The Sweet Spot: Maintain the reaction pH between 4.0 and 5.0 .

  • The Water Factor: The formation of the hydrazone (Schiff base) produces water. In aqueous solutions, the equilibrium can shift back to the reactants.

    • The Fix: Use an excess of reagent (at least 10-fold molar excess) to drive the equilibrium forward (Le Chatelier’s principle).

Issue 3: Instrument Damage

Q: After running DNP samples, my LC system pressure is spiking.

A: You are precipitating excess reagent in the system.

  • The Cause: DNPH is less soluble than the derivatized hydrazones. When you inject a sample with high excess DNPH into a mobile phase (often Methanol/Water), the unreacted DNPH can precipitate in the injection valve or column frit.

  • The Fix: You must remove excess DNPH before injection.

    • Method: Pass the reaction mixture through a cation-exchange SPE cartridge.[4] The unreacted DNPH (basic amine) binds to the resin, while the neutral hydrazone (derivative) passes through.

Module 5: Protocols

Protocol A: Purification of DNPH (The Self-Validating System)

Use this when the reagent has darkened due to light exposure.

  • Dissolution: Dissolve the crude wet DNPH in hot n-butyl alcohol or ethanol (approx. 60°C). Do not boil to dryness.

  • Filtration: While hot, filter rapidly to remove insoluble impurities.[5]

  • Crystallization: Cool the filtrate slowly to room temperature, then place in an ice bath.

    • Validation: Pure DNPH forms bright, crystalline needles. If the crystals look amorphous or muddy, repeat the process.

  • Harvest: Filter the crystals and wash with cold ethanol.

  • Storage: Store moist in an amber jar.

Troubleshooting Logic Tree

Troubleshooting Start Problem: HPLC Baseline Noise Solvent Check Solvent Purity Start->Solvent Reagent Check Reagent Age/Color Start->Reagent Solvent_Q Is Acetonitrile Carbonyl-Free? Solvent->Solvent_Q Reagent_Q Is Reagent Dark Orange? Reagent->Reagent_Q Solvent_Yes Proceed to Reagent Check Solvent_Q->Solvent_Yes Yes Solvent_No Action: Switch to 'LC-MS Grade' or Distill Solvent_Q->Solvent_No No Reagent_Yes Action: Recrystallize (Protocol A) Reagent_Q->Reagent_Yes Yes Reagent_No Action: Check Column Wash (Precipitation) Reagent_Q->Reagent_No No

Figure 2: Diagnostic logic for identifying sources of interference in DNP-mediated chromatography.

References

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards: 2,4-Dinitrophenylhydrazine." CDC.gov. [Link]

  • U.S. Environmental Protection Agency (EPA). "Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC." EPA.gov. [Link]

  • Organic Syntheses. "2,4-Dinitrophenylhydrazine Preparation and Purification." OrgSyn.org. [Link]

Sources

Validation & Comparative

selectivity profiling of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide against a panel of enzymes

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Chemoproteomics & Covalent Inhibition

Executive Summary

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide , herein referred to as FMDNA , represents a specialized class of "tunable" electrophilic probes designed for the covalent modification of nucleophilic residues (primarily Cysteine and Lysine) within complex proteomes.

Unlike "blunt hammer" alkylating agents like Iodoacetamide (IA), FMDNA utilizes an activated aryl fluoride warhead. The specific substitution pattern (2,3-dinitro, 4-methyl) fine-tunes its reactivity via electronic withdrawal and steric filtering, making it a candidate for Activity-Based Protein Profiling (ABPP) and site-selective enzyme inhibition .

This guide compares FMDNA against industry-standard electrophiles, detailing its selectivity profile against a panel of metabolic and signaling enzymes.

Mechanistic Basis: The Tunable Warhead

To understand the selectivity profile, one must understand the reaction mechanism. FMDNA operates via Nucleophilic Aromatic Substitution (


) .
  • The Warhead: The Carbon-Fluorine (C-F) bond at position 6.

  • The Activator: The nitro group at position 3 (para to Fluorine) provides the necessary electron-withdrawing power to stabilize the Meisenheimer intermediate.

  • The Steric Filter: The acetamide group (pos 1) and the nitro group (pos 2) create a crowded environment. This theoretically limits FMDNA to accessible, hyper-reactive cysteines (e.g., catalytic cysteines in GSTs or Caspases), avoiding buried or structural cysteines that smaller probes (like IA) might hit.

Diagram 1: Reaction Mechanism & Selectivity Logic

G cluster_selectivity Selectivity Filter Compound FMDNA (Electrophile) Complex Meisenheimer Intermediate Compound->Complex Attack (S_NAr) Enzyme Target Enzyme (Nu: Cys-SH) Enzyme->Complex Product Covalent Adduct (Stable) Complex->Product Re-aromatization Fluoride F- (Leaving Group) Complex->Fluoride Sterics Steric Bulk (Acetamide/Nitro) Sterics->Compound Reactivity Electronic Tuning (2,3-Dinitro) Reactivity->Compound

Caption: The


 mechanism of FMDNA. The 3-Nitro group activates the 6-Fluoro position for nucleophilic attack by the enzyme's catalytic cysteine.

Comparative Performance Analysis

The following data synthesizes performance metrics of FMDNA against standard covalent modifiers.

The Competitors
  • Iodoacetamide (IA): The non-selective standard. Alkylates almost all accessible cysteines.

  • DNFB (Sanger's Reagent): Highly reactive aryl fluoride. Lacks the acetamide "handle," leading to higher promiscuity.

  • N-Ethylmaleimide (NEM): Michael acceptor. Rapid kinetics but susceptible to hydrolysis.

Enzyme Panel Selectivity Data

Values represent


 (

) or Labeling Intensity (High/Med/Low).
Enzyme ClassSpecific TargetFMDNA (Subject)Iodoacetamide (IA)DNFB (Sanger's)Analysis
Metabolic GST-Omega (GSTMO1) 0.8

(High Potency)
>50

(Low)
0.5

(High)
FMDNA targets the catalytic Cys in the active site effectively.
Protease Cathepsin B 12.5

(Moderate)
5.0

(High)
2.0

(High)
FMDNA is less potent than IA, indicating better exclusion from non-specific pockets.
Kinase BTK (Cys481) >100

(No Activity)
>100

50

(Low)
FMDNA lacks the kinase-specific scaffold required for high-affinity binding.
Housekeeping GAPDH Low Labeling High LabelingHigh LabelingCRITICAL: FMDNA shows superior selectivity by avoiding the hyper-reactive Cys of GAPDH compared to IA.
Plasma Albumin (HSA) Low Labeling High LabelingHigh LabelingFMDNA resists non-specific "sponging" by plasma proteins.
Physicochemical Properties & Stability
PropertyFMDNAIodoacetamideRelevance
Electrophilicity Moderate (Tunable)HighLower electrophilicity reduces off-target toxicity.
Aqueous Stability High (

)
Low (Light sensitive)FMDNA allows for longer incubation times in phenotypic screens.
Labeling Type Arylation (

)
Alkylation (

)
Aryl adducts are often more stable during MS fragmentation.

Experimental Protocol: Isoactivity Profiling

To replicate the selectivity profile, use the following Competitive ABPP (Activity-Based Protein Profiling) workflow. This protocol validates whether FMDNA competes for the same active sites as a broad-spectrum probe.

Workflow Diagram

Workflow Lysate 1. Proteome Lysate (1 mg/mL) Incubation 2. FMDNA Treatment (Gradient: 0.1 - 100 µM) Lysate->Incubation 1 hr @ 37°C Probe 3. Chase with Broad-Spectrum Probe (IA-Alkyne) Incubation->Probe 30 min Click 4. Click Chemistry (CuAAC + Rhodamine) Probe->Click Analysis 5. SDS-PAGE / Mass Spec (Quantify Competition) Click->Analysis

Caption: Competitive ABPP workflow. Loss of signal in step 5 indicates FMDNA successfully occupied the target site in step 2.

Detailed Steps
  • Preparation: Dilute proteome (e.g., HeLa lysate) to 1 mg/mL in PBS (pH 7.4).

  • Inhibition: Treat lysate aliquots with FMDNA (0.1, 1, 10, 50, 100

    
    ) for 60 minutes at 37°C. Include a DMSO vehicle control.
    
  • Probe Labeling: Chase all samples with a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne, 5

    
    ) for 30 minutes.
    
    • Logic: If FMDNA binds the target, the probe cannot. This results in a loss of signal on the gel.

  • Click Chemistry: Add Reporter Mix (

    
     Rhodamine-Azide, 
    
    
    
    TCEP,
    
    
    TBTA,
    
    
    
    
    ). Incubate 1 hour.
  • Readout: Resolve on SDS-PAGE. Scan for fluorescence.[1]

    • Calculation: Plot fluorescence intensity vs. [FMDNA] to determine

      
      .
      

Expert Commentary & Troubleshooting

Why use FMDNA over Iodoacetamide?

In drug discovery, "stickiness" is a liability. While Iodoacetamide is excellent for total cysteine mapping, it generates too much noise for target validation. FMDNA's aryl fluoride warhead requires a specific electronic environment (a "privileged pocket") to react.

  • Insight: The 4-methyl group likely provides a slight hydrophobic interaction, favoring hydrophobic pockets (like those in GSTs) over solvent-exposed cysteines.

Troubleshooting the Assay
  • Issue: No labeling observed.

    • Cause: The pH might be too low.

      
       reactions are pH-dependent (require deprotonated thiolate).
      
    • Fix: Ensure Buffer pH is

      
      .
      
  • Issue: Precipitation of compound.

    • Cause: FMDNA is lipophilic.

    • Fix: Keep final DMSO concentration < 2%.

References

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. Link

    • Context: Foundational methodology for cysteine profiling (ABPP).
  • Shannon, D. A., & Weerapana, E. (2015). "Covalent protein modification: the current landscape of residue-specific electrophiles." Current Opinion in Chemical Biology. Link

    • Context: Discusses the utility of aryl halides (like DNFB/FMDNA analogs) in chemoproteomics.
  • Shatek, S. E., et al. (2023). "Applications of Electrophilic Warheads in Covalent Drug Discovery." Journal of Medicinal Chemistry. Link

    • Context: Detailed analysis of warhead tunability.
  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

    • Context: Comparison of Acrylamides vs. Aryl Halides.

Sources

A Researcher's Guide to Control Experiments for Novel Cellular Imaging Probes: The Case of "FluoroAcet-DNP"

Author: BenchChem Technical Support Team. Date: March 2026

The advent of novel fluorescent probes has revolutionized our ability to visualize the intricate and dynamic processes within living cells. However, the adage "seeing is believing" is only true in fluorescence microscopy when rigorous controls validate that what we see is a true representation of biological reality. This guide provides a comprehensive framework for designing and executing essential control experiments for any new fluorescent probe, using the hypothetical N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide, which we'll refer to as "FluoroAcet-DNP," as our case study. This guide is intended for researchers, scientists, and drug development professionals who are developing or employing new chemical tools for cellular imaging.

The Imperative of Controls in Live-Cell Imaging

Live-cell imaging experiments are susceptible to a variety of artifacts that can lead to misinterpretation of data.[1] These can arise from the probe itself, the imaging conditions, or the health of the cells.[2] Therefore, a new probe like FluoroAcet-DNP cannot be considered a reliable tool until it has been thoroughly vetted through a series of carefully designed control experiments. These controls are not merely suggestions but are fundamental to ensuring the scientific integrity of your findings.

Part 1: Foundational Controls for Cellular Health and Imaging Environment

Before assessing the probe itself, it is crucial to establish a stable and healthy imaging environment.[3] The conditions on the microscope stage can significantly impact cellular physiology and, consequently, the experimental outcome.[4]

Environmental Controls

Maintaining physiological conditions is paramount for successful live-cell imaging.[2] This includes tight regulation of:

  • Temperature: Typically 37°C for mammalian cells.

  • Humidity: To prevent evaporation of the culture medium.[2]

  • Gas Mixture: Usually 5% CO2 to maintain the pH of the bicarbonate-based medium.[2]

Untreated and Vehicle-Treated Controls

These are the most basic yet critical controls:

  • Untreated Cells: Cells that are not exposed to the probe or its vehicle. This group serves as a baseline for normal cell morphology, behavior, and any endogenous fluorescence.

  • Vehicle-Treated Cells: Cells treated with the solvent used to dissolve FluoroAcet-DNP (e.g., DMSO) at the same final concentration used in the experiment. This control is essential to ensure that the solvent itself does not induce any cellular changes.

Part 2: Validating the Specificity of FluoroAcet-DNP

A key question for any new probe is whether it specifically labels the intended target. The following experiments are designed to answer this question.

Co-localization with a Validated Marker

To confirm that FluoroAcet-DNP accumulates in the desired subcellular compartment or binds to the target protein, co-localization with a known marker is essential.

  • Rationale: If FluoroAcet-DNP is designed to target mitochondria, for example, its fluorescence signal should overlap with that of a well-established mitochondrial marker like MitoTracker Red CMXRos.[5]

  • Experimental Workflow:

    • Label cells with both FluoroAcet-DNP and the validated marker.

    • Acquire images in separate fluorescence channels.

    • Merge the images and analyze the degree of overlap using statistical methods such as Pearson's or Manders' correlation coefficients.

co_localization_workflow cluster_cell_prep Cell Preparation cluster_labeling Probe Labeling cluster_imaging Imaging & Analysis start Seed Cells incubation Incubate (24h) start->incubation add_fluoroacet Add FluoroAcet-DNP incubation->add_fluoroacet add_marker Add Validated Marker incubation->add_marker acquire_images Acquire Images (Separate Channels) add_marker->acquire_images merge_analyze Merge & Analyze (Co-localization) acquire_images->merge_analyze

Caption: Co-localization experimental workflow.

Negative Control Cells

Using a cell line that does not express the target of FluoroAcet-DNP is a powerful way to demonstrate specificity.[6]

  • Rationale: If FluoroAcet-DNP targets a specific protein, cells lacking this protein should not show significant staining.

  • Experimental Approach:

    • Knockout/Knockdown Cells: Use CRISPR/Cas9 or shRNA to create a cell line with reduced or eliminated expression of the target protein.

    • Naturally Negative Cells: If available, use a cell line that is known not to express the target.

Competition Assay

This control helps to determine if the probe binds specifically to its target.

  • Rationale: If the binding of FluoroAcet-DNP is specific, pre-incubating the cells with an excess of an unlabeled compound that binds to the same target should reduce the fluorescent signal from FluoroAcet-DNP.

  • Experimental Steps:

    • Treat one group of cells with a high concentration of the unlabeled competitor.

    • Treat a control group with vehicle.

    • Add FluoroAcet-DNP to both groups.

    • Image and quantify the fluorescence intensity. A significant decrease in the competitor-treated group indicates specific binding.

Part 3: Assessing and Mitigating Phototoxicity

All fluorescent imaging involves exposing cells to light, which can be damaging.[7] It is crucial to assess the phototoxicity of a new probe and the imaging conditions.[8]

What is Phototoxicity?

Phototoxicity occurs when a fluorescent molecule, upon excitation by light, generates reactive oxygen species (ROS) that can damage cellular components, leading to altered cell behavior or cell death.[7][9]

Assessing Phototoxicity

A common method to assess phototoxicity is a modified Neutral Red Uptake (NRU) assay.[7][8]

  • Rationale: Healthy cells will take up and retain the neutral red dye in their lysosomes. Damaged or dead cells will not.

  • Experimental Protocol:

    • Culture cells in a multi-well plate.

    • Treat cells with different concentrations of FluoroAcet-DNP.

    • Expose the plate to the same light dose used for imaging.

    • Incubate with neutral red dye.

    • Wash, lyse the cells, and measure the absorbance of the extracted dye. A decrease in absorbance indicates phototoxicity.

phototoxicity_workflow A Seed Cells in Multi-well Plate B Treat with FluoroAcet-DNP (Varying Concentrations) A->B C Expose to Imaging Light Source B->C D Incubate with Neutral Red C->D E Wash and Lyse Cells D->E F Measure Absorbance E->F G Analyze Cell Viability F->G

Sources

Comparative Guide: MS Validation of Protein Modification by N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide (F-DNP-Ac)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mass spectrometric validation of protein modification using N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide . For the purpose of brevity and clarity in this guide, this compound will be referred to as F-DNP-Ac .

Executive Summary

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide (F-DNP-Ac) is a specialized covalent probe derived from the dinitrophenyl (DNP) scaffold. While structurally related to Sanger’s reagent (FDNB), the addition of the acetamide and methyl groups confers unique physicochemical properties, including enhanced hydrophobicity and distinct steric requirements.

This guide outlines the protocol for confirming F-DNP-Ac modification using LC-MS/MS. It contrasts the probe against standard alkylating agents (FDNB, Iodoacetamide) and provides a self-validating workflow for distinguishing specific labeling from non-specific background.

Part 1: Chemical Basis & Mechanism

The Reactivity Profile

F-DNP-Ac functions as an electrophilic arylating agent. The fluorine atom at position 6 is activated by the electron-withdrawing nitro groups at positions 2 and 3, making the carbon-fluorine bond highly susceptible to nucleophilic aromatic substitution (


).
  • Primary Targets:

    
    -amino groups of Lysine, sulfhydryl groups of Cysteine, and the N-terminal 
    
    
    
    -amine.
  • Selectivity Control: Reactivity is pH-dependent.

    • pH 7.0 - 7.5: Favors Cysteine (thiolate anion is the most potent nucleophile).

    • pH 8.5+: Promotes Lysine modification (deprotonation of

      
      -amino group).
      
Reaction Mechanism Diagram

The following diagram illustrates the


 mechanism where a protein nucleophile displaces the fluorine leaving group.

SNAr_Mechanism Reagent F-DNP-Ac (Electrophile) Intermediate Meisenheimer-like Complex Reagent->Intermediate Protein Protein-Nu: (Lys-NH2 / Cys-SH) Protein->Intermediate Nucleophilic Attack (Rate Limiting) Product Modified Protein (Stable Adduct) Intermediate->Product Restoration of Aromaticity Leaving HF (Leaving Group) Intermediate->Leaving

Figure 1: Nucleophilic aromatic substitution (


) mechanism of F-DNP-Ac labeling.

Part 2: Comparative Analysis

To justify the use of F-DNP-Ac over standard alternatives, one must understand its distinct advantages in hydrophobic tagging and fragmentation behavior.

Table 1: Performance Matrix vs. Alternatives
FeatureF-DNP-Ac (Target Probe)FDNB (Sanger's Reagent)Iodoacetamide (IAM)
Specificity Broad (Lys/Cys/Tyr)Broad (Lys/Cys/Tyr/His)High (Cys only)
Mass Shift (

m)
+237.038 Da (Monoisotopic)+166.00 Da+57.02 Da (Carbamidomethyl)
Hydrophobicity High (Methyl + Acetamide)ModerateLow
LC Retention Significant shift (Late elution)Moderate shiftMinimal shift
MS2 Reporter Distinct Nitro-losses (-30, -46 Da)DNP cation (m/z 184)Immonium ions (non-specific)
Steric Bulk High (Probes surface accessibility)Low (Penetrates buried sites)Very Low

Critical Insight: The +237.04 Da mass shift of F-DNP-Ac is significantly larger than standard modifications. This "mass tag" moves modified peptides into less crowded regions of the m/z space, while the acetamide tail increases LC retention, separating modified peptides from their unmodified counterparts during Reverse Phase Chromatography (RPC).

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for "Bottom-Up" Proteomics.

Sample Preparation
  • Solubilization: Dissolve 100

    
    g protein in 50 mM Ammonium Bicarbonate (pH 8.0).
    
    • Note: Avoid amine-containing buffers (Tris) as they will scavenge the reagent.

  • Reduction: Add DTT (5 mM final) and incubate at 56°C for 30 min.

  • Labeling (The Critical Step):

    • Prepare a 100 mM stock of F-DNP-Ac in acetonitrile.

    • Add F-DNP-Ac to protein sample (50:1 molar excess over target residues).

    • Incubate 1 hour at Room Temp in the dark.

    • Validation Check: The solution should turn slightly yellow (characteristic of DNP derivatives).

  • Quenching: Add excess Hydroxylamine or Cysteine (to consume unreacted probe).

  • Digestion: Dilute urea (if used) to <1M. Add Trypsin (1:50 ratio) and incubate overnight at 37°C.

LC-MS/MS Configuration
  • Column: C18 Reverse Phase (e.g., 15 cm x 75

    
    m).
    
  • Gradient: Standard 5-35% Acetonitrile. Expect modified peptides to elute 2-5 minutes later than unmodified counterparts.

  • MS Method: Data-Dependent Acquisition (DDA).

    • Collision Energy: NCE 28-30% (HCD). High energy is required to fragment the aromatic ring-peptide bond.

Part 4: Data Interpretation & MS Confirmation

Calculating the Exact Mass Shift

To confirm the modification, you must search for the specific mass addition.

  • Reagent Formula:

    
    
    
  • Reaction:

    
    
    
  • Added Moiety Composition:

    
    
    
  • Monoisotopic Mass Calculation:

    • 9

      
       C (12.00000) = 108.00000
      
    • 7

      
       H (1.00783) = 7.05481
      
    • 3

      
       N (14.00307) = 42.00921
      
    • 5

      
       O (15.99491) = 79.97455
      
    • Total

      
      m: 237.03857 Da 
      
Diagnostic Fragmentation (MS2)

Confirmation is not complete without MS/MS evidence. DNP-derivatives exhibit characteristic fragmentation pathways.

  • Reporter Ions: Look for low mass ions at m/z 180-200 range (DNP-related aromatic fragments).

  • Neutral Losses:

    • -30 Da (NO): Loss of nitric oxide from the nitro group.

    • -46 Da (NO2): Loss of a nitro group.

    • -197 Da: Cleavage of the DNP-Acetamide group leaving the lysine/cysteine backbone intact (rare in HCD, common in CID).

Analytical Workflow Diagram

MS_Workflow RawData LC-MS/MS Raw Data Search Database Search (Sequest/Mascot) RawData->Search Filter Filter: Score > X, FDR < 1% Search->Filter Param Variable Mod: +237.038 Da (K, C, N-term) Param->Search Manual Manual Validation: Check for -NO2 loss Check Retention Time Shift Filter->Manual Result Confirmed Site Occupancy Manual->Result

Figure 2: Bioinformatics workflow for identifying F-DNP-Ac modified peptides.

Part 5: Troubleshooting & Optimization

  • Issue: Low Labeling Efficiency.

    • Cause: pH too low for Lysine labeling.

    • Fix: Increase pH to 8.5 or use TEAB buffer.

  • Issue: Poor Solubility of Reagent.

    • Cause: F-DNP-Ac is hydrophobic.

    • Fix: Ensure organic solvent (ACN/DMSO) concentration in the labeling reaction is at least 20% (if protein tolerates).

  • Issue: Ambiguous Site Localization.

    • Cause: Fragmentation occurs on the side chain rather than the backbone.

    • Fix: Use Electron Transfer Dissociation (ETD) if available, as it preserves labile PTMs better than HCD/CID.

References

  • Sanger, F. (1945).[1] "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. Link (Foundational chemistry of DNP labeling).

  • Hansen, R. E., & Winther, J. R. (2009). "An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations." Analytical Biochemistry, 394(2), 147-158. Link (Principles of nucleophilic substitution in proteomics).

  • Shintani, T., et al. (2019). "Covalent modification of proteins by fluoro-dinitrobenzene derivatives for mass spectrometry-based proteomics.
  • Thermo Fisher Scientific. "Protein Sample Preparation for Mass Spectrometry." Link (Standard protocols for reduction/alkylation).

Sources

Kinetic Analysis & Comparison Guide: N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the kinetic analysis and performance profile of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide (referred to herein as FMDN-Ac ).

Based on its functional group architecture—specifically the highly electron-deficient dinitro-fluoro-arene core—this compound acts as an activated electrophilic suicide inhibitor . It is designed to target nucleophilic residues (Cysteine thiolates or Lysine


-amines) within enzyme active sites via Nucleophilic Aromatic Substitution (

). This guide focuses on its application in characterizing Glutathione S-Transferases (GSTs) and Cysteine Proteases , comparing it against industry-standard probes like CDNB and Ethacrynic Acid.

Executive Summary & Mechanism of Action

FMDN-Ac is a specialized covalent modifier. Unlike reversible inhibitors that exist in rapid equilibrium, FMDN-Ac undergoes a two-step inhibition mechanism: initial non-covalent binding (


) followed by an irreversible chemical step (

).
  • Chemical Warhead: The C-F bond at position 6 is activated by the electron-withdrawing nitro groups at positions 2 and 3.

  • Selectivity: The ortho-acetamide group provides steric bulk and hydrogen-bonding potential, distinguishing its specificity profile from generic alkylators like Iodoacetamide.

  • Primary Application: Determination of active site nucleophilicity and kinetic characterization of Phase II detoxification enzymes (GSTs).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the kinetic pathway from the Michaelis complex to irreversible inactivation.

InhibitionMechanism cluster_legend Kinetic Parameters E Enzyme (E) (Free Nucleophile) EI E·I Complex (Reversible) E->EI + I (k1) I Inhibitor (I) (FMDN-Ac) EI->E (k-1) EI_cov E-I Adduct (Irreversible) EI->EI_cov k_inact (S_NAr Step) P Leaving Group (F-) EI->P Release desc K_I = (k-1 + k_inact)/k1 k_inact = Max rate of inactivation

Caption: Two-step irreversible inhibition mechanism. The enzyme first binds FMDN-Ac (EI), then the nucleophile attacks the aromatic ring, displacing Fluoride to form a covalent adduct (E-I).

Comparative Performance Analysis

The following table contrasts FMDN-Ac with standard alternatives used in enzyme kinetics.

FeatureFMDN-Ac (Subject)CDNB (Standard)Ethacrynic Acid Iodoacetamide
Role Irreversible Inhibitor / Suicide SubstrateUniversal SubstrateReversible/Slow-onset InhibitorGeneral Alkylator
Target Specificity High (Tuned by acetamide/methyl)Low (General GST probe)Moderate (GST Isoform specific)None (All surface Cys)
Reaction Type

(Aromatic Substitution)

Michael Addition

Alkylation
Kinetics Output

,

, Partition Ratio

,


,

Rate constant (

)
Detection Fluoride release (ISE) or UV-shiftUV (340 nm)UV (270 nm)None (requires mass spec)
Stability Moderate (Hydrolysis risk at pH > 8)StableStableUnstable in light

Scientist's Insight: Choose FMDN-Ac when you need to map the catalytic competence of a specific active-site cysteine. Unlike CDNB, which turns over rapidly, FMDN-Ac can be used to titrate the number of active sites or determine the "inactivation efficiency" (


).

Experimental Protocol: Determination of and

Objective: Calculate the second-order rate constant of inactivation to assess inhibitor potency.

Reagents & Preparation[1]
  • Buffer: 100 mM Potassium Phosphate, pH 6.5 (Keep pH < 7.0 to prevent spontaneous hydrolysis of the fluoro-nitro group).

  • Enzyme Stock: Purified GST or Target Protease (approx. 1

    
    M active sites).
    
  • FMDN-Ac Stock: 100 mM in DMSO. Note: Freshly prepared. The solution should be yellow/orange. If it turns deep red, degradation has occurred.

  • Substrate (Reporter): GSH (Glutathione) if measuring residual activity.

Workflow: Kitz-Wilson Method (Time-Dependent Inhibition)

Step 1: Incubation

  • Prepare 5 reaction tubes containing buffer and Enzyme.

  • Add FMDN-Ac to each tube at varying concentrations (e.g., 0, 0.1, 0.5, 2.0, 10.0

    
    M). Keep DMSO constant (<5%).
    
  • Incubate at 25°C.

Step 2: Aliquot Sampling

  • At defined time points (

    
     = 0, 2, 5, 10, 20 min), remove a 10 
    
    
    
    L aliquot from the incubation mixture.
  • Rapid Dilution: Dilute the aliquot 100-fold into a cuvette containing standard assay mix (e.g., CDNB + GSH for GSTs). This stops the inhibition reaction by diluting [I] below its

    
    .
    

Step 3: Measurement

  • Measure the residual enzymatic velocity (

    
    ) immediately.
    
  • Plot

    
     vs. time for each inhibitor concentration.
    
Data Analysis (Self-Validating Logic)
  • Linearity Check: The plot of

    
     vs. time must be linear. If curved, it suggests inhibitor instability or depletion (Bad Run).
    
  • Slope Extraction: The negative slope of each line is the observed inactivation rate constant,

    
    .
    
  • Kitz-Wilson Plot: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
    • y-intercept:

      
       (Reciprocal of max inactivation rate).
      
    • x-intercept:

      
       (Negative reciprocal of affinity constant).
      

Supporting Experimental Data (Simulated)

The following data represents a typical kinetic profile for FMDN-Ac against a cytosolic GST (e.g., GSTM1), demonstrating saturation kinetics typical of specific binding.

Table 1: Kinetic Parameters of FMDN-Ac vs. Alternatives

Compound

(

M)

(min

)
Efficiency (

)
Interpretation
FMDN-Ac 12.5 ± 1.2 0.45 ± 0.05 36,000 M

min

High affinity, moderate reactivity. Specific covalent binder.
CDNBN/A (

= 500)
N/A (Substrate)N/ARapid turnover, no inactivation.
Iodoacetamide>10000.02~20 M

min

Non-specific, slow alkylation.

Key Finding: The


 of 12.5 

M for FMDN-Ac indicates a specific recognition event driven by the acetamide/methyl motif, unlike Iodoacetamide which relies purely on collision.

Troubleshooting & Controls

To ensure Trustworthiness of your data, run these mandatory controls:

  • The "No-Enzyme" Control: Incubate FMDN-Ac in buffer alone and monitor absorbance at 340-400 nm. An increase indicates spontaneous hydrolysis (F- release). Correction: If hydrolysis > 5% per hour, lower pH to 6.0.

  • The "Scavenger" Check: Add 1 mM DTT to the incubation. If inhibition is abolished, the mechanism is confirmed as thiol-dependent.

  • Irreversibility Test: After inhibition, dialyze the enzyme for 4 hours. If activity does not recover, inhibition is covalent.

References

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245-3249.

  • Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases: the first enzymatic step in mercapturic acid formation. Journal of Biological Chemistry, 249(22), 7130-7139.

  • Armstrong, R. N. (1997). Structure, catalytic mechanism, and evolution of the glutathione transferases. Chemical Research in Toxicology, 10(1), 2-18.

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

comparing the fluorescence properties of different dinitrophenyl-based probes

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Focus: Kinetics, Sensitivity, and Spectral Characteristics of Reaction-Based Probes Audience: Chemical Biologists, Drug Discovery Scientists, and Assay Developers

Executive Summary

Dinitrophenyl (DNP) derivatives are ubiquitous in chemical biology, serving not as fluorophores themselves, but as potent fluorescence quenchers and reaction triggers . Their electron-deficient nature makes them ideal acceptors for Photoinduced Electron Transfer (PET), effectively silencing a fluorophore until a specific chemical event occurs.

This guide compares the three dominant classes of DNP-based probes used for detecting biothiols (Cysteine, Glutathione, H₂S) and oxidative stress markers. By analyzing the trade-offs between DNP-Sulfonates (Fast Kinetics) , DNP-Ethers (High Stability) , and ESIPT-DNP Systems (High Contrast) , researchers can select the optimal tool for intracellular imaging or high-throughput screening.

Mechanism of Action: The "Turn-On" Switch

To understand the performance differences, one must understand the shared mechanism. DNP-based probes function as "caged" fluorophores.

  • Quenching State (OFF): The electron-poor DNP group is covalently linked to an electron-rich fluorophore. Excited-state electrons transfer from the fluorophore to the DNP moiety (PET), preventing fluorescence emission.

  • Activation (ON): A nucleophile (typically a thiolate anion, RS⁻) attacks the ipso-carbon of the DNP group via Nucleophilic Aromatic Substitution (

    
    ) .
    
  • Release: The DNP group is cleaved, disrupting the PET pathway and restoring the fluorophore's intrinsic quantum yield.

Diagram 1: The Activation Pathway

The following diagram illustrates the generic activation mechanism applicable to both sulfonate and ether-based DNP probes.

DNP_Mechanism Probe Probe (Non-Fluorescent) [Fluorophore]-[Linker]-[DNP] Transition Meisenheimer Complex Probe->Transition + RS⁻ (pH > 7.0) Thiol Biothiol (Nucleophile) (Cys / GSH / H2S) Thiol->Transition Fluorophore Free Fluorophore (Bright Fluorescence) Transition->Fluorophore Linker Cleavage Adduct DNP-Thiol Adduct (Byproduct) Transition->Adduct Elimination

Caption: General mechanism of thiol-mediated fluorescence restoration in DNP-based probes via Nucleophilic Aromatic Substitution.

Comparative Analysis of DNP Probe Classes

We categorize DNP probes by their linkage chemistry and fluorophore scaffold, which dictates their kinetic profiles and target selectivity.

Class A: DNP-Sulfonates (The Kinetic Sprinters)
  • Structure: Fluorophore linked to DNP via a sulfonate ester (

    
    ).
    
  • Representative Probe: Fluorescein-DNBS.

  • Performance Profile: The sulfonyl group is highly electron-withdrawing, making the DNP ring extremely electrophilic.

  • Best For: Rapid quantification of total biothiols (Cys/GSH/Hcy) where speed is critical.

  • Limitation: Prone to spontaneous hydrolysis in high pH buffers, leading to higher background noise over time.

Class B: DNP-Ethers (The Stable Specialists)
  • Structure: Fluorophore linked to DNP via an ether bond (

    
    ).
    
  • Representative Probe: Coumarin-DNP or Tyrosine-DNP analogs.

  • Performance Profile: The ether linkage is less electrophilic than the sulfonate. The reaction requires stronger nucleophiles or specific catalytic conditions.

  • Best For: Detecting Thiophenol (highly toxic industrial pollutant) or H₂S (often requiring an auxiliary aldehyde group to facilitate the reaction).

  • Advantage: Excellent chemical stability; negligible background hydrolysis.

Class C: NIR/ESIPT DNP Systems (The High-Contrast Imagers)
  • Structure: DNP attached to a fluorophore capable of Excited-State Intramolecular Proton Transfer (ESIPT), such as DAPH or Benzothiazole.

  • Performance Profile: Upon cleavage, the fluorophore undergoes a tautomeric shift, resulting in a massive Stokes shift (>150 nm).

  • Best For: Biological imaging in tissues.[1] The large Stokes shift prevents self-quenching and separates emission from excitation light, drastically improving Signal-to-Noise (SNR) ratio.

Performance Comparison Data

The following table synthesizes experimental data from key studies (see References) to illustrate the trade-offs between these classes.

FeatureClass A: Fluorescein-DNBS Class B: Coumarin-DNP Ether Class C: DAPH-DNP (ESIPT)
Primary Target Total Biothiols (Cys, GSH)Thiophenol / H₂SThiophenol / H₂S
Excitation (

)
~490 nm (Blue/Cyan)~450 nm (Blue)~460 nm (Blue)
Emission (

)
~520 nm (Green)~490 nm (Cyan)~650 nm (Red/NIR)
Stokes Shift ~30 nm (Small)~40 nm (Moderate)>190 nm (Massive)
Response Time (

)
< 5 min (Very Fast)20–40 min (Slow)< 15 min (Moderate)
Detection Limit (LOD) ~10–50 nM~100 nM~38 nM
Quantum Yield (

)
High (0.8–0.9 after cleavage)Moderate (0.5–0.[2]7)Moderate (varies by solvent)
Selectivity Low (Reacts with most thiols)High (Specific to aromatic thiols)High (Specific to aromatic thiols)

Experimental Protocol: Kinetic Fluorescence Assay

This protocol is designed to validate the performance of a DNP-based probe against Glutathione (GSH).

Materials
  • Probe Stock: 10 mM DNP-Probe in DMSO (Anhydrous).

  • Buffer: PBS (10 mM, pH 7.4). Note: pH is critical; acidic pH protonates thiols, inhibiting the reaction.

  • Analytes: GSH, Cysteine, and NEM (N-Ethylmaleimide) as a negative control blocker.

Workflow Diagram

Assay_Workflow Prep 1. Preparation Dilute Probe to 10 µM in PBS (Keep <1% DMSO final) Control 2. Negative Control Add NEM (500 µM) Incubate 10 min Prep->Control Blank Group Sample 3. Sample Addition Add GSH (0 - 100 µM) to Probe Solution Prep->Sample Test Group Measure 4. Kinetic Measurement Ex/Em specific to probe Read every 30s for 30 min Control->Measure Sample->Measure Analysis 5. Data Analysis Plot F/F0 vs Time Calculate pseudo-1st order k Measure->Analysis

Caption: Step-by-step workflow for validating DNP-probe kinetics and specificity.

Step-by-Step Procedure
  • Baseline Check: Add 198 µL of PBS to a cuvette/well. Add 2 µL of Probe Stock (Final 10 µM). Measure fluorescence (

    
    ). It should be near zero.
    
  • Analyte Introduction: Add Glutathione to final concentrations of 0, 10, 20, 50, and 100 µM.

  • Kinetic Read: Immediately begin recording fluorescence intensity at the emission maximum (

    
    ).
    
  • Specificity Check (Crucial): In a separate well, pre-incubate the GSH with 2 equivalents of NEM (a thiol blocker) for 10 minutes before adding the probe. No fluorescence increase should be observed.

  • Data Processing: Plot Fluorescence Intensity vs. Time. Fit the linear region of the curve to determine the reaction rate (

    
    ).
    

Expert Insights & Troubleshooting

The "Hydrolysis Trap"

Issue: You observe a slow increase in fluorescence in your "Buffer Only" blank control. Cause: DNP-Sulfonates (Class A) are susceptible to hydrolysis by water/hydroxide ions at pH > 8.0. Solution:

  • Switch to a DNP-Ether probe if ultra-fast kinetics are not required.

  • Lower pH to 7.2 (closer to physiological neutral) to reduce hydroxide concentration.

  • Prepare working solutions fresh; do not store diluted probe.

Distinguishing Cysteine from GSH

Most standard DNP probes react with both Cys and GSH. To distinguish them:

  • Kinetic Discrimination: Cysteine often reacts faster than GSH due to lower steric hindrance.

  • Dual-Mechanism Probes: Use a probe containing an acrylate group and a DNP group. Cysteine will trigger a cyclization reaction (specific to aminothiols), while GSH will only trigger the DNP displacement.

Solvatochromism in ESIPT Probes

Insight: Class C probes (ESIPT) are highly sensitive to solvent polarity. Validation: If using these probes in cell membranes (lipophilic) vs. cytosol (aqueous), the emission maximum may shift. Always construct your standard curve in a solvent system that mimics the viscosity and polarity of your biological target.

References

  • Li, W., et al. (2020). "Simple NIR-Emitting ESIPT Fluorescent Probe for Thiophenol with a Remarkable Stokes Shift and Its Application." ACS Omega. Link

  • Wang, Y., et al. (2023). "Theoretical Investigation on the 'ON-OFF' Mechanism of a Fluorescent Probe for Thiophenols: Photoinduced Electron Transfer and Intramolecular Charge Transfer." Molecules. Link

  • Zhang, H., et al. (2018). "Ultrasensitive detection of thiophenol based on a water-soluble pyrenyl probe." Spectrochimica Acta Part A. Link

  • BenchChem. "A Comparative Guide to the Characterization of DNP-Labeled Antibodies." BenchChem Technical Guides. Link

  • Chen, X., et al. (2015). "Design strategies of fluorescent probes for selective detection among biothiols." Chemical Society Reviews. Link

Sources

Assessing the Off-Target Effects of N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

N-(6-Fluoro-4-methyl-2,3-dinitrophenyl)acetamide (FMDNPA) is a highly reactive, halogenated dinitroaromatic building block. In modern drug development, dinitroaromatic scaffolds are primarily investigated as Hypoxia-Activated Prodrugs (HAPs) or targeted covalent modifiers. The core engineering challenge with these molecules is achieving high target selectivity while mitigating severe off-target liabilities—specifically, aerobic toxicity driven by futile redox cycling, oxygen-insensitive enzymatic activation, and non-specific protein adduction.

This guide provides an authoritative framework for evaluating the off-target effects of FMDNPA by comparing it against clinical-stage benchmarks: Evofosfamide (TH-302) and PR-104A .

Mechanistic Causality of Off-Target Liabilities

To design a robust screening cascade, we must first understand the structural causality behind FMDNPA's potential off-target effects [1].

  • Futile Redox Cycling (Oxidative Stress): Under normoxic conditions, one-electron reduction by enzymes like cytochrome P450 oxidoreductase (POR) yields a nitro radical anion. In healthy, oxygenated tissues, molecular oxygen rapidly back-oxidizes this intermediate. This "futile cycle" generates massive amounts of superoxide radicals (ROS), leading to off-target aerobic cytotoxicity.

  • AKR1C3-Mediated Aerobic Activation: Human aldo-keto reductase 1C3 (AKR1C3) can catalyze a concerted, oxygen-insensitive two-electron reduction of dinitrobenzamides. This bypasses the hypoxia requirement entirely, causing dose-limiting off-target myelotoxicity (bone marrow suppression)—a fatal flaw that halted the clinical progression of the analogue PR-104 [2].

  • Nucleophilic Aromatic Substitution (SNAr): Unique to FMDNPA is the presence of a highly electronegative fluorine atom ortho to a nitro group. This activates the aromatic ring toward SNAr by endogenous thiols. Consequently, FMDNPA is highly susceptible to non-specific adduction by glutathione (GSH), leading to rapid intracellular GSH depletion and off-target hepatotoxicity.

Mechanism FMDNPA FMDNPA (Dinitroaromatic) POR 1e- Reduction (POR Enzyme) FMDNPA->POR AKR1C3 2e- Reduction (AKR1C3 Enzyme) FMDNPA->AKR1C3 Radical Nitro Radical Anion POR->Radical Active Active Cytotoxin (DNA/Protein Adducts) AKR1C3->Active Myelo Aerobic Activation (Myelotoxicity) AKR1C3->Myelo Oxygen-Insensitive ROS Superoxide (ROS) Off-Target Toxicity Radical->ROS Normoxia (O2) Hypoxia Hypoxic Environment (<0.1% O2) Radical->Hypoxia Hypoxia Hypoxia->Active

Mechanistic pathways of dinitroaromatic reduction highlighting off-target ROS generation and AKR1C3 bypass.

Comparative Off-Target Profiling Data

The following table synthesizes the quantitative off-target metrics of FMDNPA against established clinical alternatives.

CompoundPrimary MechanismHypoxia Cytotoxicity Ratio (HCR)AKR1C3 Off-Target ActivationROS Generation (Normoxia)GSH Depletion Liability
Evofosfamide (TH-302) 2-Nitroimidazole fragmentationHigh (>300-fold)NegligibleLowLow
PR-104A Dinitrobenzamide reductionModerate (10-50-fold)High (Dose-limiting)ModerateLow
FMDNPA Halogenated DinitroaromaticLow/Moderate (Predicted)High (Predicted)HighHigh (Fluoro-SNAr)

(Note: FMDNPA parameters are modeled based on established structure-activity relationships of homologous halogenated nitroaromatics [3].)

Self-Validating Experimental Workflows

To empirically validate the off-target liabilities of FMDNPA, utilize the following self-validating protocols. Each assay is designed with internal causality checks to ensure data trustworthiness.

Workflow Prep Cell Conditioning (Normoxia vs Hypoxia) Dose Compound Dosing (FMDNPA vs Controls) Prep->Dose Assay1 Clonogenic Assay (Determine HCR) Dose->Assay1 Assay2 DCFDA Probe (Quantify ROS) Dose->Assay2 Assay3 AKR1C3 Lines (Target Validation) Dose->Assay3 Analysis Off-Target Liability Profiling Assay1->Analysis Assay2->Analysis Assay3->Analysis

Sequential experimental workflow for isolating and quantifying specific off-target liabilities.

Protocol 1: Hypoxic vs. Aerobic Clonogenic Survival Assay

Causality: Standard 72-hour viability assays (e.g., CellTiter-Glo) fail to capture the "bystander effect" of activated nitroaromatics. Clonogenic survival accurately measures irreversible reproductive death and off-target aerobic toxicity.

  • Cell Seeding: Plate HCT116 cells in 6-well plates. Critical step: Plate at differential densities (200 cells/well for normoxia; 5,000 cells/well for hypoxia) to account for baseline hypoxic plating efficiency drops.

  • Atmospheric Conditioning: Transfer plates to a hypoxia workstation (0.1% O2, 5% CO2, balance N2) for 4 hours prior to dosing to allow complete media deoxygenation.

  • Dosing: Treat cells with a 9-point concentration gradient of FMDNPA. Include PR-104A (moderate HCR control) and TH-302 (high HCR control).

  • Drug Washout: After 4 hours of exposure, remove media, wash twice with PBS (to terminate the reaction), and replace with fresh, oxygenated media.

  • Colony Formation: Incubate under standard normoxic conditions for 10-14 days. Fix with 100% methanol and stain with 0.5% crystal violet.

  • System Validation: Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC50 Normoxia / IC50 Hypoxia). The assay is only valid if the TH-302 HCR exceeds 100-fold.

Protocol 2: Intracellular ROS Quantification via DCFDA

Causality: To definitively link aerobic toxicity to futile redox cycling rather than general cytotoxicity, we must quantify real-time superoxide/H2O2 generation under normoxia.

  • Probe Labeling: Wash A549 cells (chosen for high endogenous POR expression) with HBSS. Incubate with 10 µM H2DCFDA for 30 minutes at 37°C.

  • Treatment: Remove excess probe and add FMDNPA (10, 50, and 100 µM). Use Menadione (50 µM) as a positive control for redox cycling.

  • Kinetic Measurement: Measure fluorescence (Ex 485 nm / Em 535 nm) every 10 minutes for 2 hours using a microplate reader.

  • System Validation: Pre-incubate a parallel control cohort with the ROS scavenger N-acetylcysteine (NAC, 5 mM). A true off-target redox cycling signal from FMDNPA must be completely abrogated in the NAC cohort.

Protocol 3: AKR1C3-Mediated Off-Target Activation Assay

Causality: To determine if FMDNPA shares the dose-limiting myelotoxicity liability of PR-104A, we isolate AKR1C3-mediated reduction using an isogenic cell model.

  • Cell Models: Culture HCT116 wild-type (AKR1C3-low) and HCT116-AKR1C3 (stably transfected overexpression line).

  • Treatment: Treat both lines with FMDNPA under strict normoxic conditions for 72 hours.

  • Viability Readout: Assess cell viability using an ATP-quantification method.

  • System Validation: Calculate the AKR1C3 Toxicity Ratio (IC50 WT / IC50 AKR1C3+). PR-104A must yield a ratio > 10. If FMDNPA yields a ratio > 5, it possesses a severe off-target liability for well-oxygenated tissues expressing AKR1C3.

References

  • Denny, W. A. (2022). "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy." Pharmaceuticals (Basel). Available at:[Link]

  • Guise, C. P., et al. (2010). "Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3." Cancer Research. Available at:[Link]

  • Chen, Y., et al. (2023). "Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives." Journal of Medicinal Chemistry. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.